molecular formula C36H38N6O6 B13715730 Methyltetrazine-PEG4-DBCO

Methyltetrazine-PEG4-DBCO

Número de catálogo: B13715730
Peso molecular: 650.7 g/mol
Clave InChI: YWFLZTDNZPQPCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyltetrazine-PEG4-DBCO is a useful research compound. Its molecular formula is C36H38N6O6 and its molecular weight is 650.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C36H38N6O6

Peso molecular

650.7 g/mol

Nombre IUPAC

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C36H38N6O6/c1-27-38-40-36(41-39-27)30-12-14-32(15-13-30)48-25-24-47-23-22-46-21-20-45-19-18-37-34(43)16-17-35(44)42-26-31-8-3-2-6-28(31)10-11-29-7-4-5-9-33(29)42/h2-9,12-15H,16-26H2,1H3,(H,37,43)

Clave InChI

YWFLZTDNZPQPCP-UHFFFAOYSA-N

SMILES canónico

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-PEG4-DBCO: Structure, Function, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Methyltetrazine-PEG4-DBCO. We will delve into its core structural components, their respective functions, and the powerful bioorthogonal chemistries they enable. This document will further detail quantitative data, experimental protocols for its use in bioconjugation, and visual representations of relevant workflows and pathways to empower researchers in drug development and other scientific fields.

Core Structure and Functional Groups

This compound is a versatile molecule meticulously designed for advanced bioconjugation applications. Its structure comprises three key functional components: a methyltetrazine moiety, a dibenzocyclooctyne (DBCO) group, and a polyethylene (B3416737) glycol (PEG4) spacer that links them. This unique combination of functionalities allows for a dual-mode of action in creating complex biomolecular conjugates.

  • Methyltetrazine (Me-Tz): This nitrogen-rich heterocyclic ring is a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions. The presence of a methyl group enhances the stability of the tetrazine ring in aqueous environments compared to its unsubstituted counterparts.[1] The IEDDA reaction is a cornerstone of bioorthogonal chemistry, known for its exceptionally fast kinetics and high specificity, proceeding rapidly without the need for a catalyst.[1][2]

  • Dibenzocyclooctyne (DBCO): DBCO is a strained alkyne that readily undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[3][4] This "copper-free" click chemistry reaction is highly biocompatible, as it eliminates the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[4][5] The reaction is highly efficient and forms a stable triazole linkage.[4][6]

  • Polyethylene Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain serves as a hydrophilic and flexible linker between the methyltetrazine and DBCO moieties. The PEG spacer enhances the aqueous solubility of the entire molecule and any resulting conjugate, which is particularly beneficial when working with hydrophobic payloads.[7] Furthermore, the PEG linker minimizes steric hindrance between the conjugated molecules, allowing for more efficient reactions.

Quantitative Data

The following tables summarize key quantitative data for this compound and the bioorthogonal reactions it facilitates.

PropertyValueReference(s)
Chemical Formula C36H38N6O6
Molecular Weight 650.7 g/mol
Purity Typically ≥95% (as determined by HPLC)
Appearance Red solid to red oil[2]
Storage Conditions -20°C, desiccated[2][7]
Solubility Soluble in DMSO, DMF, DCM, THF[2][7]
ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference(s)
Methyltetrazine + trans-cyclooctene (B1233481) (TCO) ~1000 - 3.14Aqueous media, ACN, 20°C[8]
DBCO + Azide (B81097) ~0.34 - 1HBS buffer (pH 7.4), 25°C[3][9]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in a sequential dual-labeling experiment, for instance, conjugating two different molecules to a single protein.

Protocol 1: Conjugation of an Azide-Containing Molecule to a Protein via DBCO-Azide SPAAC Reaction

This protocol outlines the initial conjugation of an azide-functionalized molecule to a protein containing a DBCO group, which has been introduced using a DBCO-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Azide-containing molecule of interest

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or size-exclusion chromatography (SEC) system

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into PBS.

    • Adjust the protein concentration to 1-5 mg/mL.

  • DBCO-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Activation of Protein with DBCO-NHS Ester:

    • Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of DBCO-labeled Protein:

    • Remove excess, unreacted DBCO-NHS ester using a desalting column or SEC. Equilibrate the column with PBS, pH 7.4.

  • SPAAC Reaction:

    • To the purified DBCO-labeled protein, add the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide molecule is typically used.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[4]

  • Final Purification:

    • Purify the final conjugate using SEC to remove any unreacted azide-containing molecule.

Protocol 2: Conjugation of a TCO-Containing Molecule via Methyltetrazine-TCO IEDDA Reaction

This protocol details the second conjugation step, reacting a TCO-functionalized molecule with the methyltetrazine moiety of the previously formed conjugate.

Materials:

  • Purified conjugate from Protocol 1

  • TCO-containing molecule of interest

  • Anhydrous DMSO or DMF

  • Desalting columns or SEC system

Procedure:

  • TCO-Containing Molecule Preparation:

    • Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO) to a known concentration.

  • IEDDA Reaction:

    • Add a 1.5 to 5-fold molar excess of the TCO-containing molecule to the purified conjugate from Protocol 1.

    • The reaction is typically rapid and can be complete within 30-60 minutes at room temperature.[2]

  • Final Purification:

    • Purify the final dual-labeled conjugate using SEC to remove any unreacted TCO-containing molecule and other impurities.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a conceptual signaling pathway relevant to the application of this compound.

experimental_workflow cluster_step1 Step 1: First Conjugation (SPAAC) cluster_step2 Step 2: Second Conjugation (IEDDA) Protein Protein DBCO_Protein DBCO-labeled Protein Protein->DBCO_Protein + DBCO-NHS Ester (Amine Reaction) DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Protein Purification1 Purification (SEC) DBCO_Protein->Purification1 Azide_Molecule Azide-Molecule 1 Conjugate1 Protein-Molecule 1 Conjugate Azide_Molecule->Conjugate1 Purification2 Purification (SEC) Conjugate1->Purification2 Purification1->Azide_Molecule + Azide-Molecule 1 (SPAAC Reaction) Purification1->Conjugate1 TCO_Molecule TCO-Molecule 2 Purification2->TCO_Molecule + TCO-Molecule 2 (IEDDA Reaction) Final_Conjugate Dual-labeled Protein Conjugate Purification2->Final_Conjugate TCO_Molecule->Final_Conjugate TCO_Molecule->Final_Conjugate Purification3 Final Purification (SEC) Final_Conjugate->Purification3

Caption: Experimental workflow for sequential dual-labeling of a protein.

pretargeted_drug_delivery cluster_phase1 Phase 1: Pre-targeting cluster_phase2 Phase 2: Drug Administration & Activation Antibody Antibody Targeting Ligand Antibody_Tetrazine Antibody-Tetrazine Conjugate Antibody->Antibody_Tetrazine Tetrazine Methyltetrazine Tetrazine->Antibody_Tetrazine Tumor_Cell {Target Tumor Cell} Antibody_Tetrazine->Tumor_Cell Binds to Tumor Antigen Drug Therapeutic Agent TCO trans-cyclooctene (TCO) Drug_TCO Drug-TCO Conjugate Drug_TCO->Tumor_Cell Systemic Administration (IEDDA Reaction with Antibody-Tetrazine) Drug_Release {Drug Release at Target Site} Tumor_Cell->Drug_Release

Caption: Signaling pathway for pre-targeted drug delivery.

References

The Lynchpin of Bioorthogonal Chemistry: An In-depth Technical Guide to the Role of DBCO in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug development, the pursuit of highly selective, efficient, and biocompatible chemical reactions is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a revolutionary tool, and at its heart lies dibenzocyclooctyne (DBCO). This technical guide provides a comprehensive exploration of the pivotal role of DBCO in SPAAC, offering insights into its mechanism, quantitative performance, and practical applications, empowering researchers to harness the full potential of this powerful bioorthogonal reaction.

The Core Principle: Strain-Promoted Reactivity

DBCO is a specialized cyclic alkyne that has garnered significant attention in the field of bioorthogonal chemistry.[] Its utility is centered on its participation in "click chemistry," a class of reactions known for their reliability, high yields, and minimal byproducts under mild conditions.[2] Specifically, DBCO is a key player in the copper-free version of the azide-alkyne cycloaddition, known as SPAAC.[3]

The driving force behind the DBCO-azide reaction is the significant ring strain inherent in the DBCO molecule.[] This molecular tension makes the alkyne exceptionally reactive towards azides, obviating the need for the cytotoxic copper(I) catalyst required in the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This copper-free nature is the most significant advantage of using DBCO, rendering it highly biocompatible and suitable for applications in living cells and whole organisms.[3][4] The reaction proceeds via a [3+2] cycloaddition mechanism, forming a stable 1,2,3-triazole linkage.[]

dot

Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO.

Key Advantages of DBCO-Mediated SPAAC

The unique properties of DBCO confer several distinct advantages that make it a preferred reagent in bioconjugation:

  • Biocompatibility and Bioorthogonality: The absence of a copper catalyst makes the reaction non-toxic and suitable for in vivo studies.[3] The DBCO and azide (B81097) groups are bioorthogonal, meaning they do not interact with or interfere with native biological functional groups, ensuring high specificity.[][4]

  • Fast Reaction Kinetics: The inherent ring strain of DBCO leads to rapid reaction rates, often reaching completion in minutes to a few hours at room temperature.[3][4] This efficiency is maintained even at low reactant concentrations.[]

  • High Efficiency and Yields: The SPAAC reaction between DBCO and an azide is highly efficient, often proceeding to quantitative yields.[5][6]

  • Stability of Conjugates: The resulting triazole linkage is exceptionally stable, ensuring the integrity of the final bioconjugate.[4] Both DBCO and azide functional groups also exhibit long-term stability on biomolecules prior to conjugation.[3][5]

  • Traceable Reaction: DBCO has a characteristic UV absorbance at approximately 310 nm, which diminishes as the reaction progresses. This allows for real-time monitoring of the reaction kinetics using UV-Vis spectroscopy.[7][8]

Quantitative Data for SPAAC Reactions with DBCO

The efficiency of a SPAAC reaction is influenced by several factors, including the choice of buffer, pH, and the specific structure of the DBCO and azide-containing molecules. The following tables summarize key quantitative data to aid in experimental design and optimization.

ParameterRecommended Value/RangeNotes
Molar Excess (DBCO to Azide) 1.5 - 30-foldThe optimal ratio depends on the specific reactants and desired degree of labeling.[3][7]
Reaction Temperature 4°C to 37°CReactions are typically efficient at room temperature, but can be performed at lower or physiological temperatures.[3][6]
Reaction Time < 5 minutes to 24 hoursDependent on reactant concentrations and reactivity.[3] Many reactions proceed to completion within 2-4 hours.[7]
Optimal pH 7.0 - 9.0The reaction is efficient in aqueous buffers such as PBS.[3][9]
DBCO Stability (on IgG) ~3-5% loss of reactivity over 4 weeks at 4°C or -20°CDemonstrates good stability for pre-functionalized biomolecules.[3][6]

Table 1: General Reaction Parameters for DBCO-Azide SPAAC

The second-order rate constant (k) is a critical measure of reaction speed. The table below provides a comparison of rate constants for different cyclooctynes and the effect of linkers.

Cyclooctyne (B158145) DerivativeReactant AzideBufferSecond-Order Rate Constant (M⁻¹s⁻¹)
Sulfo DBCO-amineModel AzidesVarious~0.27 - 1.22[8][10]
DBCO-TrastuzumabModel AzidesHEPES & PBSSlower than Sulfo DBCO-amine[8][11]
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS~0.18 - 0.37[8][10]
Cyclooctyne (OCT)Benzyl AzideNot Specified~2.4 x 10⁻³[12]

Table 2: Comparative Second-Order Rate Constants for SPAAC Reactions

Note: The reactivity of DBCO is significantly higher than that of a simple, non-activated cyclooctyne like OCT. The presence of a large biomolecule (Trastuzumab) can introduce steric hindrance, slowing the reaction. Incorporating a PEG linker can help to mitigate this effect and improve reaction kinetics.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DBCO-mediated SPAAC.

General Workflow for Bioconjugation

The overall process typically involves the separate functionalization of two biomolecules, one with DBCO and the other with an azide, followed by their conjugation.

dot

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_product Final Product A1 Biomolecule A ActA DBCO-functionalized Biomolecule A A1->ActA A2 DBCO Reagent (e.g., DBCO-NHS ester) A2->ActA B1 Biomolecule B ActB Azide-functionalized Biomolecule B B1->ActB B2 Azide Reagent B2->ActB React Mix Activated Biomolecules ActA->React ActB->React Conj Stable Bioconjugate React->Conj

Caption: A generalized experimental workflow for DBCO-azide bioconjugation.

Protocol: Labeling an Antibody with DBCO-NHS Ester

This protocol describes the modification of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.[4]

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-NHS ester (dissolved in DMSO at 10 mM)

  • DMSO (anhydrous)

  • Quenching solution (e.g., 100 mM Tris or glycine (B1666218) in water)

  • Desalting column

Procedure:

  • Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.[4]

  • Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[5][7] The final DMSO concentration should be kept below 20%.[7]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[5][7]

  • Quenching (Optional): To quench any unreacted DBCO-NHS ester, add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[5]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column.[4][5]

  • Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).[4] Store the purified conjugate at 4°C or frozen at -20°C.[4]

Protocol: SPAAC Reaction of a DBCO-Antibody with an Azide-Modified Molecule

This protocol outlines the conjugation of the DBCO-labeled antibody to a molecule containing an azide group.[7]

Materials:

  • DBCO-functionalized antibody

  • Azide-modified molecule (e.g., oligonucleotide, peptide, small molecule drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[7]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure complete reaction.[7]

  • Validation: The formation of the conjugate can be validated by techniques such as SDS-PAGE, which will show a higher molecular weight band for the conjugated antibody compared to the unconjugated antibody.[7]

  • Purification: Remove excess azide-modified molecule using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC).[7]

Applications in Drug Development and Research

The versatility and robustness of DBCO-mediated SPAAC have led to its widespread adoption in numerous applications within drug discovery and the life sciences.[2][13]

  • Antibody-Drug Conjugates (ADCs): SPAAC allows for the precise, site-specific conjugation of cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells and improving the therapeutic index.[3]

  • Live Cell Imaging and Labeling: The biocompatibility of the reaction permits the labeling of biomolecules (proteins, glycans, lipids) in their native cellular environment for visualization and tracking.[][14]

  • Development of Chemical Probes: DBCO click chemistry is instrumental in constructing libraries of small molecules and developing probes to study biological pathways and interactions.[2]

  • Radiolabeling: SPAAC is used to attach radioisotopes to biomolecules for applications in medical imaging (e.g., PET) and radiotherapy.[2]

  • Nanoparticle Functionalization: DBCO is used to functionalize nanoparticles for targeted drug delivery and diagnostic applications.[14][15]

dot

DBCO_Applications cluster_pharma Pharmaceuticals cluster_research Research & Diagnostics DBCO DBCO in SPAAC ADCs Antibody-Drug Conjugates DBCO->ADCs TargetedDelivery Targeted Drug Delivery DBCO->TargetedDelivery Radiopharma Radiopharmaceuticals DBCO->Radiopharma Imaging Live Cell Imaging DBCO->Imaging Probes Chemical Probes DBCO->Probes Nanotech Nanoparticle Functionalization DBCO->Nanotech

Caption: Key application areas of DBCO-mediated SPAAC in research and drug development.

Conclusion

Dibenzocyclooctyne has firmly established itself as a cornerstone of modern bioconjugation. Its central role in Strain-Promoted Azide-Alkyne Cycloaddition provides researchers with a powerful, versatile, and biocompatible tool for the precise construction of complex biomolecular architectures. The combination of rapid, efficient, and bioorthogonal reactivity makes DBCO an indispensable reagent in the development of next-generation therapeutics, diagnostics, and research tools. A thorough understanding of its mechanism and the quantitative aspects of the reaction, as outlined in this guide, will empower scientists to innovate and advance the frontiers of chemical biology and medicine.

References

The Pivotal Role of the PEG4 Spacer in Methyltetrazine-PEG4-DBCO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the strategic selection of linker technology is paramount to the efficacy, stability, and therapeutic index of complex biologics such as antibody-drug conjugates (ADCs). The Methyltetrazine-PEG4-DBCO linker has emerged as a powerful tool, enabling precise and stable conjugation of biomolecules. This guide provides a comprehensive technical overview of the core component of this linker: the PEG4 spacer, and its profound impact on the properties of the resulting conjugates.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer, a chain of four polyethylene (B3416737) glycol units, is a cornerstone of modern bioconjugation strategies. Its defined length and hydrophilic nature offer a unique combination of properties that address common challenges in the development of sophisticated biomolecules.[1]

Key Advantages:

  • Enhanced Hydrophilicity and Solubility: A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads, which can lead to aggregation, reduced efficacy, and potential immunogenicity.[1][2][3] The hydrophilic PEG4 spacer significantly increases the overall water solubility of the bioconjugate, mitigating aggregation and improving formulation and handling.[1][2][]

  • Improved Pharmacokinetics: By increasing hydrophilicity and creating a protective hydration shell, the PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1] This leads to enhanced drug exposure at the target site and an improved therapeutic index.[1]

  • Reduced Immunogenicity and Enhanced Stability: The PEG component can form a hydration layer around the conjugate, masking potential immunogenic epitopes on the payload or linker and reducing the risk of an immune response.[1] This "shielding" effect also protects the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[1]

  • Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1] This prevents the payload from interfering with the biological activity of the antibody or protein and ensures the payload remains accessible to its target.[1]

Quantitative Impact of PEG Spacers on ADC Properties

The inclusion and length of a PEG spacer have a quantifiable impact on the physicochemical and pharmacokinetic properties of ADCs.

Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics
ADC ConstructPEG Chain LengthObservation
Glucuronide-MMAE LinkerIncreasing LengthClearance slowed and exposure (AUC) increased, with effects plateauing at 8 PEG units.[2]
Trastuzumab-MMAD ConjugatePEG2Higher Drug-to-Antibody Ratio (DAR) was achieved compared to PEG8.[1]
Trastuzumab-MMAD ConjugatePEG8Associated with increased aggregation compared to PEG2.[1]
68Ga-NOTA-RM26 (Bombesin analog)PEG3Demonstrated lower liver uptake in vivo compared to other lengths.[1]
Table 2: Physicochemical Properties of this compound and Related Linkers
PropertyValue/Description
This compound
Molecular FormulaC36H38N6O6
Molecular Weight650.7 g/mol
Purity95-98%
Methyltetrazine-PEG4-Acid
Molecular FormulaC₂₀H₂₈N₄O₇[5]
Molecular Weight436.46 g/mol [5]
AppearanceRed crystalline solid[5]
SolubilitySoluble in Water, DMSO, DMF, DCM, THF, Chloroform[5]
Storage Conditions-20°C, desiccated[5]

The Bioorthogonal Chemistry of this compound

The power of the this compound linker lies in its dual reactive handles, which participate in highly efficient and specific "click chemistry" reactions.

  • Methyltetrazine: This moiety undergoes an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group.[6][7] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native cellular processes.[5]

  • DBCO (Dibenzocyclooctyne): The DBCO group reacts with azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC).[6] This is another bioorthogonal reaction that is highly specific and does not require a copper catalyst, which can be toxic to cells.[8]

This dual reactivity allows for a modular and flexible approach to bioconjugation, enabling the precise assembly of complex biomolecular structures.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of antibody-drug conjugates.

Protocol 1: Antibody Modification with DBCO

This protocol outlines the introduction of a DBCO moiety onto the antibody surface by targeting primary amines (e.g., lysine (B10760008) residues) using a DBCO-NHS ester.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

  • DBCO-NHS Ester Preparation:

    • Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the DBCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Purify the DBCO-modified antibody from unreacted DBCO-NHS ester and other small molecules using a desalting column or dialysis.

    • The purified DBCO-modified antibody can be concentrated if necessary.

Protocol 2: Drug-Linker Conjugation with Methyltetrazine

This protocol describes the conjugation of a drug payload containing a TCO group to a Methyltetrazine-PEG4-containing linker.

Materials:

  • TCO-modified drug payload

  • Methyltetrazine-PEG4-linker with a reactive handle for the drug (e.g., NHS ester)

  • Appropriate solvents (e.g., DMSO, DMF) and buffers

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-modified drug and the Methyltetrazine-PEG4-linker in a suitable solvent.

    • The specific reaction conditions will depend on the reactive handle on the linker and the functional group on the drug. For an NHS ester reacting with an amine on the drug, the reaction is typically carried out in an amine-free buffer at a pH of 7.2-8.0.

  • Conjugation and Purification:

    • Allow the reaction to proceed, monitoring by a suitable analytical method (e.g., HPLC, LC-MS).

    • Once the reaction is complete, purify the drug-linker conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).

Protocol 3: Final ADC Assembly via Click Chemistry

This protocol describes the final conjugation step where the DBCO-modified antibody is reacted with the Methyltetrazine-PEG4-drug conjugate.

Materials:

  • DBCO-modified antibody

  • Methyltetrazine-PEG4-drug conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the Methyltetrazine-PEG4-drug conjugate in PBS or a compatible solvent like DMSO.

    • Add a 1.5 to 3-fold molar excess of the Methyltetrazine-PEG4-drug conjugate to the DBCO-modified antibody solution.

  • Click Reaction:

    • Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The progress of the reaction can often be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification:

    • Purify the resulting ADC from the excess drug-linker conjugate and other impurities using size-exclusion chromatography (SEC).

Visualizing Key Workflows and Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of this compound.

ADC_Development_Workflow ADC Development Workflow cluster_antibody Antibody Modification cluster_drug_linker Drug-Linker Synthesis cluster_conjugation Final ADC Assembly cluster_purification Purification & Characterization Antibody Antibody DBCO_Antibody DBCO_Antibody Antibody->DBCO_Antibody DBCO-NHS Ester (Amine Coupling) DBCO_NHS_Ester DBCO_NHS_Ester Final_ADC Antibody-Drug Conjugate DBCO_Antibody->Final_ADC Click Chemistry (SPAAC) Drug_Payload Drug_Payload Me_Tz_Drug Methyltetrazine-Drug Conjugate Drug_Payload->Me_Tz_Drug Linker Activation & Conjugation Me_Tz_PEG4_Linker Methyltetrazine-PEG4-Linker Me_Tz_Drug->Final_ADC Purification Purification Final_ADC->Purification SEC Characterization Characterization Purification->Characterization QC Analysis

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).

Click_Chemistry_Mechanism Bioorthogonal Click Chemistry Reactions cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_iedda Inverse-Electron-Demand Diels-Alder (iEDDA) DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole Methyltetrazine Methyltetrazine Azide Azide-modified molecule Azide->Triazole Dihydropyridazine Stable Dihydropyridazine Linkage Methyltetrazine->Dihydropyridazine TCO TCO (trans-cyclooctene) TCO->Dihydropyridazine

Caption: The two primary bioorthogonal "click" chemistry reactions utilized.

Pretargeted_Therapy Pre-targeted In Vivo Therapy Workflow Step1 Step 1: Administration of Tetrazine-modified Antibody Step2 Step 2: Antibody Accumulation at Tumor Site & Clearance from Circulation Step1->Step2 Step3 Step 3: Administration of TCO-modified Drug Step2->Step3 Step4 Step 4: In Vivo Click Reaction at Tumor Site Step3->Step4 Step5 Step 5: Targeted Drug Delivery and Action Step4->Step5

Caption: The workflow for pre-targeted in vivo therapy.

Conclusion

The PEG4 spacer within the this compound linker is a critical determinant of the overall performance of the resulting bioconjugate. Its ability to enhance solubility, improve pharmacokinetics, and reduce immunogenicity makes it an indispensable tool for the development of next-generation therapeutics and research agents. The modularity and efficiency of the associated click chemistry reactions further empower researchers to construct precisely defined and highly effective bioconjugates. This guide provides a foundational understanding and practical protocols for leveraging this powerful technology in drug development and scientific research.

References

An In-depth Technical Guide to Methyltetrazine-PEG4-DBCO in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of bioconjugation and targeted therapeutics, the ability to link biomolecules with precision and stability is paramount. Among the chemical tools that have revolutionized this space, heterobifunctional linkers equipped for bioorthogonal chemistry play a central role. This technical guide focuses on Methyltetrazine-PEG4-DBCO, a versatile linker that leverages two of the most rapid and specific bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC).

This compound is a powerful tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs), targeted imaging agents, and sophisticated biosensors. Its structure comprises three key components:

  • Methyltetrazine (MeTz): A highly reactive and stable tetrazine moiety that rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group.[1] This iEDDA reaction is a cornerstone of bioorthogonal chemistry, enabling efficient conjugation in complex biological environments without interfering with native biochemical processes.[1][2]

  • Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates copper-free click chemistry with azide-functionalized molecules.[3][4] This SPAAC reaction is highly biocompatible and proceeds with high efficiency under physiological conditions.[5]

  • Polyethylene (B3416737) Glycol (PEG4) Spacer: A short, hydrophilic four-unit polyethylene glycol spacer. The PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and can minimize non-specific binding.[1][4]

This guide will provide an in-depth overview of the applications of this compound, detailed experimental protocols, and quantitative data to empower researchers in their bioconjugation endeavors.

Core Properties and Reactivity

The utility of this compound stems from its dual-reactive nature, allowing for sequential or orthogonal conjugation strategies.[6] The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction with strained alkenes like trans-cyclooctene (TCO).[2] Simultaneously, the DBCO group reacts efficiently with azide-containing molecules through a copper-free click reaction.[3] This dual functionality enables the precise assembly of three different molecular components.

Reaction Kinetics

The iEDDA reaction between tetrazine and TCO is renowned for its exceptional speed, with second-order rate constants reaching up to 106 M-1s-1.[7][8] This rapid kinetics is particularly advantageous for in vivo applications where low concentrations of reactants are common.[8] The SPAAC reaction between DBCO and azides is also highly efficient, with rate constants significantly faster than copper-catalyzed click chemistry, making it ideal for live-cell labeling.[8]

Data Presentation: Physicochemical Properties and Reaction Kinetics

PropertyDataReference(s)
Molecular Formula C36H38N6O6[9]
Molecular Weight 650.7 g/mol [9]
Appearance Red crystalline solid/oil[2][10]
Purity Typically ≥95% (by HPLC)[2]
Storage Conditions -20°C, desiccated[4][11]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[4][10][11]
iEDDA Reaction Rate (Tetrazine-TCO) ~1000 - 30,000 M⁻¹s⁻¹[12][13]
SPAAC Reaction Rate (DBCO-Azide) ~1 M⁻¹s⁻¹[8]

Applications in Bioconjugation

The unique properties of this compound make it an invaluable tool in a variety of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

This compound is particularly well-suited for the synthesis of complex ADCs.[3] It can be used to link an antibody to two different payloads or to a payload and an imaging agent. The linker's cleavable variants, such as those containing a hydrazone or a cathepsin-cleavable peptide sequence, allow for the controlled release of the cytotoxic drug within the target cell.[3][4][14]

Targeted Imaging and Therapy

In pre-targeted imaging and therapy, a bioconjugate of a targeting moiety (e.g., an antibody) and one of the reactive groups of the linker is administered first.[1] After this initial construct has localized to the target site and unbound conjugate has cleared from circulation, a second molecule containing the complementary reactive group and carrying an imaging agent or a therapeutic payload is administered.[1] This two-step approach significantly improves the target-to-background ratio and reduces off-target toxicity.[15]

Live-Cell Labeling and Imaging

The biocompatibility and rapid kinetics of the iEDDA and SPAAC reactions make this compound an excellent choice for live-cell labeling and imaging.[12][16] It can be used for dual-color imaging by conjugating two different fluorophores to a target biomolecule or for simultaneously tracking two different biomolecules within a cell.[17]

Mandatory Visualization

General Workflow for Dual-Labeling using this compound cluster_0 Step 1: First Conjugation (SPAAC) cluster_1 Step 2: Second Conjugation (iEDDA) A Biomolecule-Azide C Biomolecule-DBCO-PEG4-Methyltetrazine A->C SPAAC B This compound B->C E Final Bioconjugate C->E iEDDA D TCO-Payload/Probe D->E

Dual-labeling workflow with this compound.

Pre-targeted Therapy Workflow cluster_0 Step 1: Targeting cluster_1 Step 2: Payload Delivery A Antibody-TCO Conjugate Administered B Antibody Binds to Tumor Cell Antigen A->B C Unbound Antibody Clears from Circulation B->C E iEDDA Reaction at Tumor Site D Methyltetrazine-Drug Conjugate Administered D->E F Drug is Concentrated at the Tumor E->F

Pre-targeted in vivo therapy workflow.

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling

This protocol describes the conjugation of this compound to an antibody via its DBCO moiety, followed by the attachment of a TCO-containing payload.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Azide-functionalized payload

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or other protein purification systems

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified. Exchange the antibody into the reaction buffer using a desalting column or dialysis.[18]

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare a stock solution of the azide-functionalized payload in a compatible solvent.

  • Antibody-Linker Conjugation (SPAAC):

    • Add a 1.5- to 10-fold molar excess of the this compound stock solution to the antibody solution.[19] The final concentration of DMSO should be kept below 10% to avoid protein denaturation.[20]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[21][22]

  • Purification of the Antibody-Linker Conjugate:

    • Remove excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS (pH 7.4).[23]

  • Conjugation of TCO-Payload (iEDDA):

    • Add a 1.5 to 5-fold molar excess of the TCO-containing payload to the purified antibody-linker conjugate.[23]

    • Incubate the reaction for 30-60 minutes at room temperature.[23]

  • Final Purification:

    • Purify the final antibody conjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography) to remove unreacted payload.

Protocol 2: Live-Cell Dual Labeling

This protocol outlines a general procedure for the simultaneous labeling of two different cellular targets using a this compound linker.

Materials:

  • Cells expressing the target biomolecules

  • Azide-modified probe for the first target

  • TCO-modified probe for the second target

  • This compound

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture cells to the desired confluency on imaging-compatible plates or coverslips.

  • Labeling with Azide Probe:

    • Incubate the cells with the azide-modified probe at an optimized concentration and for a sufficient duration to allow for target labeling.

    • Wash the cells gently with pre-warmed imaging buffer to remove unbound probe.

  • Conjugation with this compound:

    • Incubate the cells with this compound at a suitable concentration (e.g., 25 µM) for 30 minutes at 37°C.[17]

    • Wash the cells to remove the excess linker.

  • Labeling with TCO Probe:

    • Incubate the cells with the TCO-modified probe (e.g., 0.25 mM) for 30 minutes at 37°C.[17]

    • Wash the cells thoroughly to remove the unbound TCO probe.

  • Imaging:

    • Add fresh live-cell imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophores used.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its dual-reactive nature, leveraging the rapid and bioorthogonal iEDDA and SPAAC reactions, opens up a wide range of applications in drug development, diagnostics, and fundamental biological research. The protocols and data presented in this guide provide a solid foundation for researchers to harness the full potential of this innovative chemical tool. As the demand for more sophisticated and targeted biological tools continues to grow, the importance of linkers like this compound in advancing scientific discovery and therapeutic innovation will undoubtedly increase.

References

An In-depth Technical Guide to Methyltetrazine-PEG4-DBCO: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core features of Methyltetrazine-PEG4-Dibenzocyclooctyne (DBCO), a heterobifunctional linker integral to the advancement of bioconjugation, targeted drug delivery, and molecular imaging. Its distinct architecture, combining two powerful bioorthogonal reactive groups with a flexible polyethylene (B3416737) glycol (PEG) spacer, offers exceptional versatility and efficiency in the precise assembly of complex biomolecular conjugates.

Core Properties and Structure

Methyltetrazine-PEG4-DBCO is a sophisticated molecule engineered with three key functional components: a highly reactive methyltetrazine moiety, a central hydrophilic PEG4 spacer, and a terminal DBCO group. This strategic arrangement allows for a dual-mode of action in conjugation strategies, enabling sequential or orthogonal labeling of distinct molecular entities.

The methyltetrazine group participates in an exceptionally rapid and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[1] Concurrently, the DBCO group facilitates a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[2][3] The intervening PEG4 spacer not only enhances the aqueous solubility of the linker and its conjugates but also minimizes steric hindrance between the conjugated biomolecules.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the reactive components of this compound and related linkers. Precise data for the complete this compound molecule is often proprietary; however, the data for its individual reactive moieties and analogous structures provide a strong predictive framework for its performance.

Table 1: Physicochemical Properties of a Representative this compound Linker

PropertyDataReference(s)
Molecular FormulaC36H38N6O6[6]
Molecular Weight650.7 g/mol [6]
AppearanceRed solid[4][7]
PurityTypically ≥95% (by HPLC)[7]
Storage Conditions-20°C, desiccated[4][8]
SolubilitySoluble in DMSO, DMF, DCM, THF[4][7][9]

Table 2: Reaction Kinetics of Bioorthogonal Moieties

ReactionDienophile/PartnerSecond-Order Rate Constant (k₂)Solvent/ConditionsReference(s)
MethyltetrazineTCO-PEG4463 M⁻¹s⁻¹PBS, pH 7.4, 37°C[10]
Tetrazine (general)TCOUp to 73,000 M⁻¹s⁻¹Aqueous buffer, 37°C[11]
DBCOAzide-PEG4-acid2.1 ± 0.2 M⁻¹s⁻¹PBS, pH 7.4, 37°C[2]
DBCO (general)Azide (B81097)1-2 M⁻¹s⁻¹Not specified[12]

Table 3: Stability and Solubility of Related Linkers

Linker ComponentConditionObservationReference(s)
MethyltetrazineAqueous mediaGood stability, more resistant to degradation than hydrogen-substituted tetrazines.[1]
TetrazinePBS, pH 7.4, 37°C, 10h~70% stable (for hydrogen-substituted tetrazine)[13]
DBCO-modified IgG4°C or -20°C for 4 weeks~3-5% loss of reactivity towards azides.[14]
DBCO-PEG4-MaleimideAqueous buffersSoluble up to 6.6 mM.[14]
DBCO-PEG4-NHS esterAqueous buffersSoluble up to 1.5 mM.[4]

Principles of Reactivity and Applications

The utility of this compound stems from its two distinct and bioorthogonal reactive ends, which allow for highly specific and efficient conjugation in complex biological environments.

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The methyltetrazine moiety reacts with a strained alkene, such as TCO, in a rapid and catalyst-free "click" reaction.[1] This reaction is characterized by:

  • High Speed: The ligation is often complete within minutes at room temperature.[1]

  • Bioorthogonality: The reaction proceeds efficiently in complex biological media without interfering with native functional groups.[1]

  • Stability: The resulting dihydropyridazine (B8628806) linkage is stable.[9]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO group reacts specifically with azide-containing molecules through a copper-free click chemistry mechanism.[2][3] Key features of this reaction include:

  • Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for live-cell and in vivo applications.[4]

  • Chemoselectivity: The DBCO and azide groups do not cross-react with other functional groups found in biological systems.[4]

  • Thermal Stability: The DBCO group is thermally stable.[4]

This dual reactivity makes this compound an invaluable tool for a range of applications, including:

  • Antibody-Drug Conjugates (ADCs): For the site-specific attachment of cytotoxic drugs to antibodies, creating homogenous and potent therapeutics.[3][6]

  • Targeted Drug Delivery: Enabling the precise delivery of therapeutic agents to specific cells or tissues.[12]

  • Molecular Imaging: For the development of advanced imaging probes for in vivo and in vitro applications.[9]

  • Biomolecule Labeling: For the dual and orthogonal labeling of proteins, nucleic acids, and other biomolecules.[15]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound and similar heterobifunctional linkers.

Protocol 1: Two-Step Antibody Conjugation for ADC Synthesis

This protocol describes the sequential conjugation of a cytotoxic drug (payload) to an antibody using this compound.

Step 1: Antibody Modification with this compound

  • Reagent Preparation:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 2-10 mg/mL.[5]

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.[14]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[14]

    • If the DBCO end is NHS-ester functionalized for reaction with lysines, incubate the reaction for 1-2 hours at room temperature with gentle stirring.[14]

  • Purification:

    • Remove unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC), equilibrating with PBS.[5][14]

Step 2: Conjugation of Azide-Payload to the DBCO-Modified Antibody

  • Reagent Preparation:

    • Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO).

  • Click Reaction:

    • Add a 1.5 to 3-fold molar excess of the azide-payload to the purified DBCO-modified antibody.[14]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[11]

  • Final Purification:

    • Purify the final ADC from excess payload and byproducts using SEC or another suitable chromatographic method.[5]

Protocol 2: Live-Cell Imaging with Orthogonal Labeling

This protocol outlines the use of this compound for the sequential labeling of two different cellular targets for fluorescence microscopy.

Step 1: Labeling of the First Target with a TCO-Fluorophore

  • Cell Preparation:

    • Culture cells to the desired confluency on glass-bottom dishes suitable for imaging.

  • TCO Labeling:

    • Introduce the TCO-modified labeling agent (e.g., a TCO-conjugated antibody against a cell surface receptor or a metabolic label) to the cells in culture medium.

    • Incubate under appropriate conditions for the labeling agent to bind to its target.

    • Wash the cells three times with pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium) to remove unbound TCO reagent.[1]

Step 2: Sequential Labeling with this compound and an Azide-Fluorophore

  • First Click Reaction (iEDDA):

    • Prepare a solution of this compound in cell culture medium at a final concentration of 1-10 µM.[1]

    • Add the linker solution to the TCO-labeled cells and incubate for 30-60 minutes at 37°C.[1] This will attach the DBCO moiety to the first target.

    • Wash the cells three times with pre-warmed imaging buffer.[1]

  • Second Click Reaction (SPAAC):

    • Prepare a solution of an azide-conjugated fluorophore (with a different emission spectrum) in cell culture medium.

    • Add the azide-fluorophore solution to the cells and incubate for 1-4 hours at 37°C.

    • Wash the cells three times with pre-warmed imaging buffer.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the two different fluorophores.[1]

Visualizations

The following diagrams illustrate key workflows and relationships described in this guide.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation Antibody Antibody Reaction1 Rxn 1 Antibody->Reaction1 Amine-reactive conjugation Linker This compound Linker->Reaction1 Modified_Antibody Antibody-Linker Conjugate Reaction2 SPAAC Click Modified_Antibody->Reaction2 Purification Reaction1->Modified_Antibody Payload Azide-Payload Payload->Reaction2 ADC Antibody-Drug Conjugate Reaction2->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Orthogonal_Labeling_Workflow Start Live Cells with Target 1 & Target 2 Label_T1 1. Label Target 1 with TCO-Probe Start->Label_T1 Add_Linker 2. Add Methyltetrazine- PEG4-DBCO Label_T1->Add_Linker Wash iEDDA iEDDA Reaction Add_Linker->iEDDA Label_T2 3. Label Target 2 with Azide-Fluorophore iEDDA->Label_T2 Wash SPAAC SPAAC Reaction Label_T2->SPAAC Image 4. Fluorescence Imaging SPAAC->Image Wash

Caption: Experimental workflow for orthogonal live-cell imaging.

Linker_Structure_Relationship Linker Methyltetrazine PEG4 Spacer DBCO Reaction1 iEDDA Reaction Linker:f0->Reaction1 Reaction2 SPAAC Reaction Linker:f2->Reaction2 TCO_Molecule TCO-modified Biomolecule 1 TCO_Molecule->Reaction1 Azide_Molecule Azide-modified Biomolecule 2 Azide_Molecule->Reaction2 Final_Conjugate Biomolecule 1 - Linker - Biomolecule 2 Reaction1->Final_Conjugate Forms stable dihydropyridazine Reaction2->Final_Conjugate Forms stable triazole ring

Caption: Logical relationship of the linker's reactive ends.

References

A Deep Dive into Bioorthogonal Chemistry: The Role of Methyltetrazine-PEG4-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environment. These reactions, characterized by their high selectivity and biocompatibility, proceed within living organisms without interfering with endogenous biochemical processes.[1] At the forefront of this chemical biology revolution is the strategic use of specialized linkers that facilitate these transformations. This technical guide provides a comprehensive overview of a powerful heterobifunctional linker, Methyltetrazine-PEG4-DBCO, detailing its core principles, quantitative performance, and practical applications in research and drug development.

Core Concepts: The Power of Two Orthogonal Click Reactions

This compound is a versatile molecule that incorporates two distinct bioorthogonal reactive handles: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[2] This design enables dual, sequential, or orthogonal labeling strategies.[3]

  • Methyltetrazine and the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The methyltetrazine moiety participates in an exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[4][5] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[5][6] The reaction is notable for its high speed and specificity, proceeding rapidly without the need for a catalyst.[6]

  • DBCO and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group is a strained alkyne that reacts with azide-functionalized molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][7] This copper-free click chemistry reaction is highly selective and forms a stable triazole linkage under physiological conditions.[1][8] The absence of a cytotoxic copper catalyst makes it ideal for applications in living systems.[1]

  • The Role of the PEG4 Spacer: The four-unit polyethylene glycol (PEG) spacer enhances the aqueous solubility of the entire molecule, which is highly advantageous for biological applications.[2] It also provides flexibility and reduces steric hindrance, potentially improving reaction efficiency between the terminal reactive groups and their targets.[9]

Quantitative Data Summary

The efficacy of bioorthogonal reactions is critically dependent on their kinetics and the stability of the resulting conjugates. The following tables summarize key quantitative data for the reactions involving methyltetrazine and DBCO moieties.

ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reaction Conditions
IEDDA Methyl-substituted tetrazine + TCO~1,000 - 3,300,000Aqueous media, 25-37°C
3-methyl-6-phenyl-tetrazine + TCO3.14Acetonitrile, 20°C
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine + TCO-OH210PBS, pH 7.4, 37°C
Dipyridal tetrazine + TCO2,000 (±400)9:1 Methanol/Water
SPAAC DBCO + Benzyl Azide~0.6 - 1.0Various solvents
sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside0.32 - 1.22PBS, HEPES, MES, Borate buffers, pH 5-10, 25-37°C
DBCO-PEG5-trastuzumab + Azide0.18 - 0.37Various buffers
Moiety/LinkageStability ConsiderationsStorage Recommendations
Methyltetrazine Generally good stability in aqueous media. Hydrogen-substituted tetrazines are more reactive but less stable.[6]Store at -20°C, desiccated.[10]
TCO Derivatives Susceptible to isomerization and reactions with thiols.[6] Can be stabilized by complexation with silver(I) ions.[11]Protect from light and store at low temperatures.[6]
DBCO Derivatives DBCO-modified IgG loses about 3-5% of its reactivity towards azides over 4 weeks at 4°C or -20°C.[12]For long-term storage, avoid azide- and thiol-containing buffers.[12]
Tetrazine-TCO Adduct Forms a stable dihydropyridazine linkage.[5] The irreversible release of nitrogen gas drives the reaction to completion.[13]Stable under physiological conditions.
DBCO-Azide Adduct (Triazole) Forms a highly stable triazole ring.[8][14] Click chemistry conjugates are very stable for prolonged storage at 4°C compared to other chemistries.[15]Stable under physiological conditions.

Visualizing Bioorthogonal Chemistry in Action

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

IEDDA_Mechanism Methyltetrazine Methyltetrazine TransitionState [4+2] Cycloaddition Transition State Methyltetrazine->TransitionState + TCO trans-Cyclooctene (TCO) TCO->TransitionState Intermediate Diels-Alder Adduct TransitionState->Intermediate Product Stable Dihydropyridazine Intermediate->Product - N₂ (Retro-Diels-Alder) Nitrogen N₂ Gas Intermediate->Nitrogen

Inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

SPAAC_Mechanism DBCO Dibenzocyclooctyne (DBCO) TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState + Azide Azide Azide->TransitionState Product Stable Triazole TransitionState->Product ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug-Linker Conjugation cluster_2 Step 3: Final ADC Assembly (IEDDA) Antibody Antibody Modified_Ab TCO-Modified Antibody Antibody->Modified_Ab + TCO_NHS TCO-NHS Ester TCO_NHS->Modified_Ab ADC Antibody-Drug Conjugate (ADC) Modified_Ab->ADC Drug Drug Payload (e.g., MMAE) Drug_Linker Drug-Methyltetrazine Conjugate Drug->Drug_Linker + MeTz_Linker Methyltetrazine-PEG4-COOH Activated_Linker Activated MeTz-Linker (NHS Ester) MeTz_Linker->Activated_Linker EDC, NHS Activated_Linker->Drug_Linker Drug_Linker->ADC Bioorthogonal Ligation Pretargeting_Workflow cluster_0 Step 1: Targeting cluster_1 Step 2: Clearance cluster_2 Step 3: Ligation Targeting_Agent TCO-Modified Targeting Agent (e.g., Antibody) Target Target Cell Targeting_Agent->Target Administer & Allow to Localize Clearance Unbound Targeting Agent Clears from Circulation Effector Tetrazine-Modified Effector Molecule (e.g., Radionuclide, Drug) Effector->Target Administer & React (IEDDA)

References

An In-depth Technical Guide to Methyltetrazine-PEG4-DBCO for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, Methyltetrazine-PEG4-DBCO, and its application in the development of next-generation antibody-drug conjugates (ADCs). By leveraging the power of bioorthogonal click chemistry, this linker enables precise and efficient conjugation of cytotoxic payloads to monoclonal antibodies, paving the way for more effective and safer targeted cancer therapies.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the stability, pharmacokinetics, and efficacy of the ADC. This compound is a state-of-the-art heterobifunctional linker designed to facilitate the creation of ADCs through two distinct and highly efficient bioorthogonal "click" reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3]

The structure of this compound features three key components:

  • Methyltetrazine (Me-Tz): A highly reactive and stable tetrazine moiety that participates in the IEDDA cycloaddition with a trans-cyclooctene (B1233481) (TCO) group. This reaction is known for its exceptionally fast kinetics.[4][5]

  • Dibenzocyclooctyne (DBCO): A cyclooctyne (B158145) derivative that reacts with azides via the copper-free SPAAC reaction. This reaction is highly specific and biocompatible.[6][7]

  • PEG4 Spacer: A four-unit polyethylene (B3416737) glycol linker that enhances the solubility and stability of the ADC, reduces aggregation, and minimizes steric hindrance.[8]

This dual functionality allows for two primary strategies for ADC synthesis, providing flexibility in the design and development process.

Mechanism of Action: Bioorthogonal Chemistry at its Core

The utility of this compound in ADC development is rooted in the principles of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction between the methyltetrazine moiety and a TCO-functionalized molecule is one of the fastest bioorthogonal reactions known.[4] The electron-deficient tetrazine ring rapidly and selectively reacts with the strained TCO dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[9] This reaction is catalyst-free, making it highly biocompatible.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO group reacts with an azide-functionalized molecule through a [3+2] cycloaddition to form a stable triazole linkage. The inherent ring strain of the DBCO molecule allows this reaction to proceed efficiently without the need for a cytotoxic copper catalyst, which is a significant advantage for in vivo applications.[6]

Quantitative Data for ADC Development

The following tables summarize key quantitative parameters associated with the use of this compound in ADC development.

Table 1: Reaction Kinetics of Bioorthogonal Reactions
Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference(s)
Methyltetrazine - TCO~1,000 - 30,000Aqueous media, Room Temperature or 37°C[4][5][9][10]
DBCO - Azide~0.3 - 1.0PBS, pH 7.4, 25°C or 37°C[6][7][11][12]
Table 2: Stability of Tetrazine-Containing Conjugates
Compound/ConditionStability ObservationReference(s)
Methyl-substituted tetrazines in aqueous mediaGood stability, advantageous for bioorthogonal applications.[9]
Methyl-tetrazine (Me-Tz) in DMEM with 10% FBS at 37°C> 92% of the starting compound present after 12 hours; > 63% present after 48 hours.[8]
Dihydropyridazine linkage (product of Tetrazine-TCO reaction) in serumStable, with the payload remaining attached to the immunoconjugate.[1]
Table 3: Representative In Vivo Efficacy of ADCs Developed with Bioorthogonal Ligation
ADC Target and PayloadXenograft ModelDosing RegimenOutcomeReference(s)
Anti-HER2-MMAE (via CypK and tetrazine ligation)SK-BR-3 (HER2 high)Single dosePotent and selective killing of HER2-expressing cells with an EC₅₀ of 55±10 pM.[1]
Anti-CD276-PBDCD276-expressing xenograftsNot specifiedTumor growth inhibition and enduring complete responses.[13]
Cyclic NGR peptide-DaunorubicinKaposi's sarcoma subcutaneous model10 mg/kg Dau content, 3 times first week, 2 times per week for 4 weeksSignificant inhibition of tumor proliferation and blood vessel formation.[14][15]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for ADC synthesis using this compound and the mechanism of action of the resulting ADC.

ADC_Synthesis_Workflow cluster_reactants Starting Materials cluster_modification Functionalization cluster_conjugation Bioorthogonal Conjugation cluster_purification Purification & Characterization Antibody Antibody Ab_Mod Antibody Modification Antibody->Ab_Mod Drug_Payload Drug_Payload Drug_Mod Drug Modification Drug_Payload->Drug_Mod MeTz_PEG4_DBCO Methyltetrazine- PEG4-DBCO Linker MeTz_PEG4_DBCO->Ab_Mod MeTz_PEG4_DBCO->Drug_Mod Click_Reaction Click Reaction (IEDDA or SPAAC) Ab_Mod->Click_Reaction Drug_Mod->Click_Reaction Purification Purification (e.g., SEC) Click_Reaction->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

Caption: Workflow for ADC synthesis using a this compound linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage DNA_Damage DNA Damage / Microtubule Disruption Payload_Release->DNA_Damage 5. Cytotoxic Effect Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: General mechanism of action for an intracellularly cleaved ADC.[16][17]

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization may be required for specific antibodies and payloads.

Strategy 1: Antibody-DBCO + Tetrazine-Payload Conjugation

5.1.1. Antibody Modification with DBCO-PEG4-NHS Ester

This protocol describes the conjugation of the DBCO moiety of the linker to the antibody via an NHS ester reaction with lysine (B10760008) residues.

  • Materials:

    • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

    • This compound-NHS ester (or DBCO-PEG4-NHS ester if the tetrazine is on the drug)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Procedure:

    • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in PBS, pH 7.4. If the antibody solution contains primary amines (e.g., Tris buffer), buffer exchange into PBS.[18]

    • NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in DMSO to a concentration of 10 mM.[19]

    • Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).[20]

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

    • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[20]

    • Purification: Remove excess linker and byproducts by buffer exchange into PBS using a desalting column.

    • The resulting DBCO-modified antibody is ready for conjugation or storage.

5.1.2. Payload Modification with Methyltetrazine

This step involves conjugating the methyltetrazine moiety to the cytotoxic payload. The specific chemistry will depend on the functional groups available on the payload.

5.1.3. Final ADC Conjugation via IEDDA Reaction

  • Procedure:

    • Reaction Setup: Add a 1.5 to 5-fold molar excess of the tetrazine-modified payload to the purified DBCO-antibody solution.[21]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520-530 nm.[9]

    • Purification: Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC).[22]

Strategy 2: Antibody-Tetrazine + DBCO-Payload Conjugation

This strategy involves first modifying the antibody with the tetrazine moiety and then reacting it with a DBCO-functionalized payload.

5.2.1. Antibody Modification with Methyltetrazine-PEG4-NHS Ester

  • Procedure:

    • Follow the same procedure as in section 5.1.1, but use Methyltetrazine-PEG4-NHS ester instead of a DBCO-NHS ester.[23]

5.2.2. Payload Modification with DBCO

This step involves conjugating the DBCO moiety to the cytotoxic payload.

5.2.3. Final ADC Conjugation via SPAAC Reaction

  • Procedure:

    • Reaction Setup: Add a 1.5 to 3-fold molar excess of the DBCO-modified payload to the purified tetrazine-antibody solution.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[19]

    • Purification: Purify the resulting ADC from unreacted payload and other impurities using SEC.

ADC Characterization

Thorough characterization is essential to ensure the quality and consistency of the ADC.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that influences the ADC's efficacy and toxicity.

  • UV-Vis Spectroscopy: A simple method that compares the absorbance at 280 nm (for the antibody) and the absorbance maximum of the payload. The molar extinction coefficients for both the antibody and the drug must be known.

  • Mass Spectrometry (MS): Provides a direct measurement of the ADC's mass, allowing for precise DAR calculation. Analysis can be performed on the intact ADC or after reducing it into its light and heavy chains.

Purity and Aggregation Analysis
  • Size-Exclusion Chromatography (SEC): The primary method for quantifying high molecular weight species (aggregates) and fragments.

  • Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs.

Conclusion

The this compound linker offers a versatile and powerful tool for the development of advanced antibody-drug conjugates. Its dual bioorthogonal reactivity provides flexibility in conjugation strategies, while the PEG spacer enhances the physicochemical properties of the resulting ADC. By enabling the creation of homogeneous and stable ADCs with a controlled drug-to-antibody ratio, this technology is poised to contribute significantly to the advancement of targeted cancer therapies.

References

Chemical properties and solubility of Methyltetrazine-PEG4-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and solubility of Methyltetrazine-PEG4-DBCO, a key heterobifunctional linker in the field of bioconjugation and drug delivery. This document outlines its core characteristics, solubility profile, and the experimental context for its application, serving as a vital resource for researchers and professionals in drug development and chemical biology.

Core Chemical Properties

This compound is a versatile molecule that incorporates a methyltetrazine moiety, a tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. This unique structure allows for a dual bioorthogonal conjugation strategy, enabling precise and efficient labeling and crosslinking of biomolecules.[1]

The methyltetrazine group facilitates rapid and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[2][3] The DBCO group, on the other hand, participates in strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, a reaction notable for being copper-free and thus highly biocompatible.[2][4] The hydrophilic PEG4 spacer enhances water solubility and provides a flexible linker arm that minimizes steric hindrance during conjugation.[3][5][6]

PropertyValueReference
Chemical Formula C₃₆H₃₈N₆O₆
Molecular Weight 650.7 g/mol [1]
Purity ≥98%[1]
Appearance Red solid/oil[7]
Storage Conditions -20°C, desiccated[3][8]
CAS Number 2698339-24-9[1]

Solubility Profile

The solubility of this compound is a critical parameter for its application in biological systems. The presence of the hydrophilic PEG4 spacer significantly contributes to its solubility in aqueous buffers and a range of organic solvents.[3][6]

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[3][8]
Dimethylformamide (DMF)Soluble[3][8]
Dichloromethane (DCM)Soluble[3][8]
Tetrahydrofuran (THF)Soluble[3]
ChloroformSoluble
Methanol (MeOH)Soluble[6]
WaterEnhanced solubility due to PEG4 spacer[5][6]

Experimental Protocols

General Protocol for Determining Solubility of a Bifunctional Linker

While a specific, validated protocol for this compound is not publicly available, the following general methodology, adapted from standard practices for similar bifunctional linkers, can be employed.

Objective: To determine the approximate solubility of this compound in a specific solvent or buffer.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, PBS pH 7.4)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer (optional, for UV-Vis active compounds)

  • Calibrated balance

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg).

    • Dissolve the compound in a minimal amount of a solvent in which it is known to be highly soluble (e.g., DMSO) to create a concentrated stock solution.

  • Serial Dilution and Observation:

    • Prepare a series of dilutions of the stock solution into the solvent of interest in clear vials.

    • Vortex each dilution thoroughly to ensure adequate mixing.

    • Visually inspect each vial for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is an approximation of the solubility.

  • Saturation Method (for more quantitative assessment):

    • Add a small, known amount of the compound to a fixed volume of the solvent of interest.

    • Vortex the mixture vigorously for several minutes.

    • Allow the solution to equilibrate at a controlled temperature for a set period (e.g., 1-2 hours), with intermittent mixing.

    • Centrifuge the sample at high speed to pellet any undissolved solid.

    • Carefully collect the supernatant.

    • If the compound has a chromophore, the concentration of the dissolved solute in the supernatant can be determined using a spectrophotometer and a previously established standard curve. Alternatively, the amount of remaining solid can be dried and weighed to calculate the dissolved amount.

Safety Precautions:

  • Handle this compound in a well-ventilated area.[9]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

  • Avoid inhalation of dust or contact with skin and eyes.[9]

  • In case of contact, wash the affected area thoroughly with water.[9]

  • Store the compound under the recommended conditions to ensure stability.[3][8]

Visualizing Bioorthogonal Reactivity

The dual functionality of this compound is central to its utility. The following diagram illustrates the two distinct bioorthogonal reactions it can undergo.

bioorthogonal_reactions cluster_iedda Inverse-Electron-Demand Diels-Alder (iEDDA) cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) MTZ This compound IEDDA_Product Stable Conjugate (Dihydropyridazine) MTZ->IEDDA_Product reacts with TCO TCO-modified Biomolecule TCO->IEDDA_Product MTZ2 This compound SPAAC_Product Stable Conjugate (Triazole) MTZ2->SPAAC_Product reacts with Azide Azide-modified Biomolecule Azide->SPAAC_Product

Caption: Dual bioorthogonal reactivity of this compound.

Experimental Workflow for Bioconjugation

The following diagram outlines a typical experimental workflow for utilizing this compound in a two-step bioconjugation protocol.

bioconjugation_workflow start Start: Prepare Biomolecules and Reagents step1 Step 1: React Biomolecule A with one terminus of the linker start->step1 step2 Purification to remove excess linker step1->step2 step3 Step 2: React the modified Biomolecule A with Biomolecule B step2->step3 step4 Purification of the final conjugate step3->step4 analysis Analysis (e.g., SDS-PAGE, MS) step4->analysis end End: Purified Conjugate analysis->end

Caption: General workflow for a two-step bioconjugation.

References

Methodological & Application

Application Notes: Antibody Labeling with DBCO for Bioorthogonal Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the covalent attachment of a Dibenzocyclooctyne (DBCO) moiety to an antibody using an N-Hydroxysuccinimide (NHS) ester crosslinker containing a PEG4 spacer (DBCO-PEG4-NHS Ester). This process prepares the antibody for subsequent, highly specific conjugation to azide- or tetrazine-tagged molecules via bioorthogonal "click chemistry."

The primary focus of this protocol is the reaction of DBCO-PEG4-NHS ester with primary amines (e.g., lysine (B10760008) residues) on the antibody surface. The resulting DBCO-functionalized antibody is a versatile reagent for applications in drug development, diagnostics, and research, enabling the precise attachment of various payloads such as drugs, fluorophores, or oligonucleotides.[1][2][3]

The DBCO group is central to copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where it reacts efficiently with azide-functionalized molecules to form a stable triazole linkage.[1][4][5] While DBCO reacts with azides, a different bioorthogonal reaction, the Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, occurs between a tetrazine (like Methyltetrazine) and a trans-cyclooctene (B1233481) (TCO).[6] This protocol yields a DBCO-labeled antibody ready for SPAAC reactions.

Quantitative Data Summary

Successful antibody labeling depends on carefully controlled reaction parameters. The following tables summarize key quantitative data for planning and executing the conjugation protocol.

Table 1: Recommended Molar Excess of DBCO Reagent and Expected Outcomes

Molar Excess of DBCO-PEG4-NHS Ester (over Antibody) Typical Degree of Labeling (DOL) (DBCOs per Antibody) Recommended Application
5 - 10 fold 1 - 3 General purpose, applications sensitive to aggregation
10 - 20 fold 3 - 8 When higher payload conjugation is desired

| > 20 fold | > 8 | High-density labeling; requires optimization to avoid precipitation[7][8][9] |

Table 2: Spectrophotometric Data for Characterization

Molecule Molar Extinction Coefficient (ε) Wavelength Correction Factor (CF) for DBCO at 280 nm
Typical IgG Antibody 203,000 M⁻¹cm⁻¹ 280 nm N/A

| DBCO Group | 12,000 M⁻¹cm⁻¹ | 309 nm | 0.90 (Thermo Fisher) or 1.089 (alternative)[4][9] |

Table 3: Typical Performance Metrics

Parameter Typical Value Method
Antibody Recovery > 85% Zeba™ Spin Desalting Columns[4]
Reaction Time (Conjugation) 30 - 60 minutes at Room Temperature N/A

| Reaction Time (Quenching) | 15 - 30 minutes at Room Temperature | N/A |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation, labeling, and characterization of a DBCO-functionalized antibody.

Protocol 1: Antibody Preparation (Buffer Exchange)

Objective: To remove primary amine-containing buffers (e.g., Tris, glycine) and preservatives (e.g., sodium azide) that interfere with the NHS ester reaction.[10]

Materials:

  • Antibody solution (0.5 - 5 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Equilibrate the spin desalting column to room temperature.

  • Prepare the column according to the manufacturer's instructions (typically involves removing the storage buffer by centrifugation).

  • Apply the antibody sample to the center of the resin bed.

  • Centrifuge the column according to the manufacturer's protocol to collect the buffer-exchanged antibody.

  • Measure the concentration of the purified antibody using absorbance at 280 nm.

Protocol 2: DBCO-Antibody Conjugation

Objective: To covalently link DBCO-PEG4-NHS Ester to primary amines on the antibody.

Materials:

  • Buffer-exchanged antibody in PBS

  • DBCO-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO.[10][11] The NHS ester is moisture-sensitive and should not be stored in solution.[4][11]

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired volume of buffer-exchanged antibody.

    • Calculate the required volume of 10 mM DBCO-PEG4-NHS Ester stock solution to achieve the desired molar excess (refer to Table 1). A 10- to 20-fold molar excess is a common starting point.[12]

    • Add the calculated volume of the DBCO reagent to the antibody solution. Ensure the final concentration of DMSO does not exceed 10-20% (v/v) to maintain antibody stability.[7][10][12]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[11] Alternatively, the reaction can proceed for 2 hours at 4°C.[12]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[7][12] Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.[7][12]

Protocol 3: Purification of DBCO-Labeled Antibody

Objective: To remove unreacted DBCO-PEG4-NHS Ester and quenching buffer components.

Materials:

  • Quenched antibody reaction mixture

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • PBS, pH 7.2-7.5

Procedure:

  • Prepare a spin desalting column as described in Protocol 1, equilibrating it with PBS.

  • Apply the quenched reaction mixture to the column.

  • Centrifuge according to the manufacturer's protocol.

  • Collect the purified DBCO-labeled antibody in a new microcentrifuge tube. The labeled antibody can be used immediately or stored at 2–8°C, protected from light. For long-term storage, -20°C is recommended, though reactivity may decrease over time.[4][7]

Protocol 4: Characterization and Calculation of Degree of Labeling (DOL)

Objective: To determine the average number of DBCO molecules conjugated per antibody.

Procedure:

  • Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A280) and 309 nm (A309) using a UV-Vis spectrophotometer.[4]

  • Calculate the concentration of the antibody and the DOL using the following formulas:

    • Antibody Concentration (M) = [A280 – (A309 × CF)] / ε_Ab

      • Where:

        • A280 = Absorbance at 280 nm

        • A309 = Absorbance at 309 nm

        • CF = Correction factor for DBCO absorbance at 280 nm (e.g., 0.90)[4]

        • ε_Ab = Molar extinction coefficient of the antibody at 280 nm (e.g., 203,000 M⁻¹cm⁻¹ for IgG)[4]

    • Degree of Labeling (DOL) = (A309 × ε_Ab) / [(A280 – (A309 × CF)) × ε_DBCO]

      • Where:

        • ε_DBCO = Molar extinction coefficient of DBCO at 309 nm (12,000 M⁻¹cm⁻¹)

Diagrams and Workflows

Visual representations of the chemical reaction and experimental workflow.

G cluster_reaction Chemical Reaction Ab Antibody (with Lys-NH₂) Labeled_Ab DBCO-Labeled Antibody Ab->Labeled_Ab Reaction with primary amine DBCO_NHS DBCO-PEG4-NHS Ester DBCO_NHS->Labeled_Ab NHS_byproduct NHS (byproduct) Labeled_Ab->NHS_byproduct

Diagram 1: Antibody reaction with DBCO-PEG4-NHS Ester.

G start Start: Antibody Solution buffer_exchange 1. Antibody Preparation (Buffer Exchange) start->buffer_exchange conjugation 3. Conjugation Reaction (Ab + DBCO-NHS) buffer_exchange->conjugation reagent_prep 2. Prepare DBCO-NHS Stock Solution reagent_prep->conjugation quench 4. Quench Reaction (Add Tris Buffer) conjugation->quench purify 5. Purification (Spin Desalting Column) quench->purify characterize 6. Characterization (Measure A280/A309, Calc. DOL) purify->characterize end End: Purified DBCO-Antibody characterize->end

Diagram 2: Experimental workflow for antibody labeling.

References

Step-by-Step Guide to Methyltetrazine-PEG4-DBCO Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and practice of conjugating biomolecules using the heterobifunctional linker, Methyltetrazine-PEG4-DBCO. This linker enables a powerful and versatile bioconjugation strategy, leveraging two distinct bioorthogonal "click" chemistry reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC). This dual reactivity allows for the precise and efficient coupling of two different biomolecules in a controlled, stepwise manner.[1][2][3][4]

The inclusion of a hydrophilic four-unit polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.[3][5][6] These characteristics make this compound an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted therapies, advanced molecular imaging agents, and other sophisticated bioconjugates.[1][7]

Principle of Reactivity

The this compound linker possesses two key reactive moieties at either end of a PEG4 spacer:

  • Methyltetrazine (Me-Tz): This group reacts with exceptional speed and selectivity with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), through an IEDDA cycloaddition.[3][6] This reaction is known for its extremely fast kinetics and its ability to proceed efficiently in complex biological media without interfering with native functional groups.[3][5][8][9]

  • Dibenzocyclooctyne (DBCO): This strained alkyne reacts specifically with azide (B81097) (-N3) groups via SPAAC.[1][3] This copper-free click chemistry reaction is highly biocompatible and proceeds with high efficiency under mild, aqueous conditions.[1][3]

This dual functionality allows for a two-step conjugation strategy. First, a biomolecule functionalized with a TCO group can be reacted with the methyltetrazine end of the linker. The resulting conjugate, now bearing a DBCO group, can then be reacted with a second biomolecule that has been modified to contain an azide group.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound conjugation.

Table 1: Recommended Reaction Parameters

ParameterValueNotes
Molar Excess of Linker (to first biomolecule) 5-20 foldThe optimal ratio should be determined empirically for each specific conjugation.
Molar Excess of Second Biomolecule (to linker-conjugated first biomolecule) 1.5-5 foldA slight molar excess of the second biomolecule is often used to ensure complete reaction.[10]
Reaction pH (IEDDA & SPAAC) 7.2-7.5Physiological pH is generally optimal for both click reactions.
Reaction Temperature 4°C to Room Temperature (20-25°C)Reactions can be performed at room temperature for faster kinetics or at 4°C for overnight incubations.[11]
Reaction Time 1-12 hoursReaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.[11]

Table 2: Typical Conjugation Efficiency and Stability

ParameterValueMethod of Determination
Typical Conjugation Efficiency High to near-quantitativeHPLC, SDS-PAGE, Mass Spectrometry[12]
Degree of Labeling (DOL) VariableUV-Vis Spectroscopy[12]
Conjugate Stability StableDBCO-modified IgG shows minimal loss of reactivity over 4 weeks at 4°C or -20°C.[11]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical two-step conjugation using this compound. As an example, we will describe the conjugation of a TCO-modified antibody to an azide-containing small molecule drug.

Materials and Reagents
  • TCO-modified Antibody (in amine-free buffer, e.g., PBS)

  • Azide-containing small molecule drug

  • This compound linker

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Size-Exclusion Chromatography (SEC) system

Step 1: Reaction of TCO-modified Antibody with this compound

This step involves the IEDDA reaction between the TCO group on the antibody and the methyltetrazine moiety of the linker.

Protocol:

  • Prepare the Reagents:

    • Equilibrate the TCO-modified antibody, this compound, and all buffers to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the TCO-modified antibody solution (typically 1-5 mg/mL in PBS).

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the antibody solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein integrity.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Alternatively, the reaction can be performed overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted this compound linker using a desalting column equilibrated with PBS, pH 7.4.[10] This step is crucial to prevent the unreacted linker from interfering with the subsequent reaction.

Step 2: Reaction of DBCO-functionalized Antibody with Azide-containing Drug

This step involves the SPAAC reaction between the DBCO group on the antibody-linker conjugate and the azide group on the small molecule drug.

Protocol:

  • Prepare the Reagents:

    • Prepare a stock solution of the azide-containing drug in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • To the purified DBCO-functionalized antibody solution from Step 1, add a 1.5 to 5-fold molar excess of the azide-containing drug stock solution.[10]

  • Incubation:

    • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[11]

  • Purification of the Final Conjugate:

    • Purify the final antibody-drug conjugate from excess drug and any reaction byproducts using a suitable method such as Size-Exclusion Chromatography (SEC).

Characterization of the Conjugate

The success of the conjugation can be assessed using various analytical techniques:

  • UV-Vis Spectroscopy: To determine the Degree of Labeling (DOL), which is the average number of drug molecules conjugated per antibody. This is achieved by measuring the absorbance at 280 nm (for the protein) and at a wavelength specific to the drug or the DBCO group (~309 nm).[12]

  • SDS-PAGE: To visualize the increase in molecular weight of the antibody after conjugation.

  • Mass Spectrometry (MS): To confirm the precise mass of the final conjugate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and quantify the conjugation efficiency.

Visualizations

Signaling Pathway Diagram

This compound Conjugation Signaling Pathway cluster_0 Step 1: IEDDA Reaction cluster_1 Step 2: SPAAC Reaction TCO_Biomolecule TCO-modified Biomolecule 1 Intermediate_Conjugate Biomolecule 1-Linker (DBCO-functionalized) TCO_Biomolecule->Intermediate_Conjugate IEDDA MeTz_Linker This compound MeTz_Linker->Intermediate_Conjugate Final_Conjugate Final Conjugate (Biomolecule 1-Linker-Biomolecule 2) Intermediate_Conjugate->Final_Conjugate SPAAC Azide_Biomolecule Azide-modified Biomolecule 2 Azide_Biomolecule->Final_Conjugate

Caption: Two-step bioorthogonal conjugation workflow.

Experimental Workflow Diagram

Experimental Workflow for this compound Conjugation Start Start Reagent_Prep_1 Prepare TCO-Biomolecule 1 and MeTz-PEG4-DBCO Start->Reagent_Prep_1 Reaction_1 Incubate for IEDDA Reaction (1-2h at RT or overnight at 4°C) Reagent_Prep_1->Reaction_1 Purification_1 Purify Intermediate Conjugate (Desalting Column) Reaction_1->Purification_1 Reagent_Prep_2 Prepare Azide-Biomolecule 2 Purification_1->Reagent_Prep_2 Reaction_2 Incubate for SPAAC Reaction (4-12h at RT or 12-24h at 4°C) Purification_1->Reaction_2 Reagent_Prep_2->Reaction_2 Purification_2 Purify Final Conjugate (Size-Exclusion Chromatography) Reaction_2->Purification_2 Characterization Characterize Final Conjugate (UV-Vis, SDS-PAGE, MS, HPLC) Purification_2->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow.

References

Application Notes: High-Specificity Live Cell Imaging Using the Hetero-bifunctional Linker Methyltetrazine-PEG4-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to visualize specific biomolecules in living cells is paramount to understanding complex biological processes. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the precise labeling of targets in their native environment without interfering with cellular functions.[1][2] This document details the application and protocols for using Methyltetrazine-PEG4-DBCO, a hetero-bifunctional linker, to facilitate live cell imaging.

This compound is not a fluorescent probe itself. Instead, it serves as a molecular bridge, connecting two different molecules through two distinct, highly efficient, and mutually orthogonal "click" reactions:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Dibenzocyclooctyne (DBCO) group reacts rapidly and specifically with an azide (B81097) (-N3) moiety. This is a copper-free reaction, making it highly biocompatible for use in living systems.[3]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The Methyltetrazine (Tz) group undergoes an exceptionally fast and selective reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[4][5] This is one of the fastest bioorthogonal reactions known, enabling efficient labeling even at low concentrations.[4][6]

The strategy for using this compound in live cell imaging involves a two-stage process. First, the linker is pre-reacted in vitro with an azide-modified fluorophore via its DBCO group. Second, this newly created tetrazine-fluorophore complex is introduced to live cells that have been engineered to express a TCO handle on a specific biomolecule of interest. The tetrazine on the fluorescent complex then "clicks" to the TCO on the target, enabling visualization. The hydrophilic PEG4 spacer enhances solubility and minimizes steric hindrance during these reactions.

Data Presentation: Reaction Kinetics and Recommended Conditions

Successful labeling depends on understanding the kinetics of the reactions and using appropriate concentrations and incubation times. The following tables summarize key quantitative data for the SPAAC and IEDDA reactions.

Table 1: Comparative Bioorthogonal Reaction Kinetics

Reaction Type Reactive Partners Second-Order Rate Constant (k₂) Key Characteristics
SPAAC DBCO + Azide ~0.1 - 1.2 M⁻¹s⁻¹[7][8][9] Copper-free, highly specific, excellent stability, ideal for the initial probe conjugation step.[3]

| IEDDA | Methyltetrazine + TCO | >800 M⁻¹s⁻¹[4] | Extremely fast, allowing for rapid labeling at low concentrations in live cells with minimal toxicity.[4][6] |

Table 2: Recommended Starting Conditions for Labeling Protocols

Step Reagents Recommended Concentration Typical Incubation Time Temperature
Protocol 1: Probe Preparation This compound & Azide-Fluorophore 1.5 - 3 molar excess of one reagent[10] 2 - 12 hours[10] Room Temperature

| Protocol 2B: Live Cell Labeling | Tetrazine-Fluorophore Probe & TCO-labeled Cells | 1 - 10 µM[11][12] | 15 - 60 minutes[11] | 37°C |

Diagrams: Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical logic and the overall experimental procedure for using this compound in a two-step labeling strategy.

G cluster_0 Part 1: In Vitro Probe Synthesis (SPAAC) cluster_1 Part 2: Live Cell Labeling (IEDDA) A Azide-Fluorophore C Fluorescent Probe (Tz-PEG4-DBCO-Fluorophore) A->C DBCO + Azide Reaction B This compound B->C E Fluorescent Probe (from Part 1) D TCO-tagged Biomolecule (in cell) F Labeled Biomolecule (Fluorescent) D->F Tetrazine + TCO Reaction E->F

Caption: Chemical pathway for two-step bioorthogonal labeling.

G prep_probe Protocol 1: Prepare Fluorescent Probe (Mix Azide-Fluorophore + Linker) incubate_probe Incubate 2-12h at RT prep_probe->incubate_probe add_probe Protocol 2B: Label Cells Add prepared fluorescent probe to cells incubate_probe->add_probe prep_cells Protocol 2A: Prepare Cells (Introduce TCO-tagged Biomolecule) culture_cells Culture cells on imaging dish prep_cells->culture_cells culture_cells->add_probe incubate_cells Incubate 15-60 min at 37°C add_probe->incubate_cells wash Wash cells 2-3x with imaging medium incubate_cells->wash image Live Cell Imaging (Fluorescence Microscopy) wash->image

Caption: Experimental workflow for live cell imaging.

Experimental Protocols

Protocol 1: Preparation of the Fluorescent Imaging Probe

This protocol describes the in vitro reaction between the DBCO moiety of this compound and an azide-functionalized fluorophore to create the tetrazine-bearing imaging probe.

Materials:

  • This compound

  • Azide-functionalized fluorophore of choice (e.g., Azide-Cy5, Azide-AF488)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Note: Avoid buffers containing sodium azide.[13]

Procedure:

  • Reagent Preparation: Prepare stock solutions of both this compound and the azide-fluorophore in anhydrous DMSO. A typical concentration is 1-10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the two reagents. For optimal conjugation, use a 1.5 to 3-fold molar excess of one component.[10] The final reaction volume can be adjusted with PBS, but keep the final DMSO concentration below 20% to ensure solubility and reactivity.[13][14]

  • Incubation: Allow the reaction to proceed for 2-12 hours at room temperature, protected from light.[10] The reaction time can be extended (e.g., overnight at 4°C) to improve yield.[13]

  • Storage: The resulting probe solution can often be used directly without purification for cell labeling. For long-term storage, keep the solution at -20°C, protected from light.

Protocol 2: Labeling and Imaging of Live Cells

This protocol is divided into two parts: introducing the TCO handle into the cells and the final labeling step for imaging.

The target biomolecule must first be functionalized with a TCO group. This is a critical prerequisite for the labeling reaction. Common methods include:

  • Genetic Code Expansion: Incorporate an unnatural amino acid containing a TCO group (e.g., TCO-Lysine) into a specific site of a protein of interest during expression.[15]

  • Antibody-Based Labeling: Use a primary antibody that recognizes your target protein. This antibody can be either directly conjugated to TCO or recognized by a secondary antibody that is TCO-functionalized. This is ideal for cell-surface targets.

  • Metabolic Labeling: Introduce TCO-modified metabolic precursors (e.g., sugars, amino acids) that are incorporated into cellular macromolecules by the cell's own machinery.

Materials:

  • Live cells expressing a TCO-functionalized target, cultured on glass-bottom dishes suitable for microscopy.

  • Fluorescent imaging probe (Tz-PEG4-DBCO-Fluorophore) from Protocol 1.

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or FluoroBrite™).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Confocal or widefield fluorescence microscope with an environmental chamber (37°C, 5% CO₂).

Procedure:

  • Cell Preparation: Ensure cells are healthy and sub-confluent on the glass-bottom dish at the time of labeling.

  • Probe Dilution: Prepare a fresh working solution of the fluorescent probe (from Protocol 1) in pre-warmed, complete cell culture medium or imaging medium. The final concentration typically ranges from 1-10 µM.[11] It is highly recommended to perform a concentration titration to find the optimal balance between signal strength and background noise.

  • Labeling Reaction: a. Remove the culture medium from the cells and gently wash once with pre-warmed PBS. b. Add the diluted fluorescent probe working solution to the cells. c. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[11] Due to the extremely fast kinetics of the TCO-tetrazine reaction, shorter incubation times are often sufficient.[4]

  • Washing: a. Remove the labeling solution. b. Wash the cells 2-3 times with pre-warmed live-cell imaging medium. This step is crucial for removing unbound probe and reducing background fluorescence.[11]

  • Live-Cell Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Mount the dish on the microscope stage within the environmental chamber. c. Acquire images using the appropriate laser lines and emission filters for your chosen fluorophore. d. To minimize phototoxicity, use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio.[16][17][18]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Weak Signal Inefficient TCO Labeling: Low expression or incorporation of the TCO-tagged biomolecule.Verify the expression and TCO functionalization of your target protein via Western blot or mass spectrometry.
Degraded Reagents: The tetrazine or DBCO moiety may have degraded during storage.Use fresh reagents. Store stock solutions at -20°C or -80°C, protected from light and moisture.
Suboptimal Probe Concentration: The concentration of the fluorescent probe is too low.Perform a titration to determine the optimal probe concentration (e.g., 1 µM to 25 µM).[11]
High Background Fluorescence Non-specific Binding: The fluorescent probe is sticking to cellular components or the dish surface.Decrease the probe concentration. Increase the number and duration of wash steps after labeling.[11][19]
Cellular Autofluorescence: Cells naturally fluoresce, particularly in the green spectrum.Use a phenol red-free imaging medium.[11] If possible, use fluorophores in the red or far-red spectrum to avoid autofluorescence.
Cell Toxicity / Death High Probe Concentration: Some fluorescent dyes or the linker itself can be toxic at high concentrations.Reduce the probe concentration and incubation time. Confirm cell health via brightfield microscopy or a viability stain.
Phototoxicity: Excessive exposure to excitation light is damaging cells.[16]Minimize light exposure by reducing laser power, increasing camera gain, or using longer exposure times with lower intensity light.[16][17]

References

Application Notes and Protocols for Surface Modification using Methyltetrazine-PEG4-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-DBCO is a heterobifunctional linker that enables advanced surface modification through a two-step bioorthogonal conjugation strategy. This reagent is central to the development of sophisticated biomedical applications, including targeted drug delivery, advanced molecular imaging, and the fabrication of biosensors and cell-based assays. The linker comprises three key components:

  • Methyltetrazine (Me-Tz): This moiety reacts with exceptional speed and selectivity with trans-cyclooctene (B1233481) (TCO) modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is one of the fastest bioorthogonal reactions known and proceeds efficiently in complex biological media without the need for a toxic copper catalyst.[1]

  • Polyethylene (B3416737) Glycol (PEG4) Spacer: A hydrophilic 4-unit polyethylene glycol spacer enhances the aqueous solubility of the linker and the resulting conjugate. It also reduces non-specific binding to surfaces and minimizes steric hindrance between the surface and the conjugated biomolecule.[1][2]

  • Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates covalent bond formation with azide-containing molecules through a copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly specific and biocompatible, making it ideal for use in living systems.[2][3]

This document provides detailed protocols for the surface modification of amine-functionalized surfaces using this compound and the subsequent immobilization of biomolecules.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Molecular FormulaC₄₈H₅₁N₉O₈
Molecular Weight881.97 g/mol
Purity>90% by HPLC
Physical FormRed solid
SolubilitySoluble in THF, DCM, DMF, and DMSO
Storage Conditions-20°C, desiccated

Data sourced from product specifications.[2]

Table 2: Quantitative Data for Bioorthogonal Reactions
ReactionReactantsSecond-Order Rate Constant (k₂)Reaction Conditions
iEDDA Methyltetrazine & TCO~210 M⁻¹s⁻¹37°C in PBS, pH 7.4
SPAAC DBCO & Azide (B81097)~2.1 M⁻¹s⁻¹37°C in PBS, pH 7.4

This table presents typical reaction kinetics for the reactive moieties of the linker. The actual rate can be influenced by the specific substrates and reaction conditions.[4]

Table 3: Typical Reaction Parameters for Surface Modification
StepParameterRecommended RangeNotes
Linker Immobilization (SPAAC) Linker Concentration1-10 mMIn a suitable organic solvent like DMSO or DMF, then diluted in an aqueous buffer.
Reaction Time4-12 hoursCan be performed overnight at 4°C.
TemperatureRoom Temperature or 4°C
pH7.2-7.5For reaction with azide-modified surfaces.
Biomolecule Capture (iEDDA) Biomolecule Concentrationµg/mL to mg/mL rangeDependent on the specific application and biomolecule.
Reaction Time30-60 minutesThe iEDDA reaction is typically very fast.
TemperatureRoom Temperature or 37°C
pH7.4Physiological buffer is ideal.

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Glass Slides with this compound

This protocol describes the covalent attachment of the this compound linker to an amine-functionalized glass slide, followed by the capture of a TCO-modified biomolecule.

Materials:

  • Amine-functionalized glass slides

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • TCO-modified biomolecule (e.g., protein, peptide, or oligonucleotide)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Nitrogen gas stream

  • Staining jars or slide mailers

Procedure:

Part A: Immobilization of this compound Linker

  • Surface Preparation:

    • Clean the amine-functionalized glass slides by sonicating in ethanol (B145695) for 15 minutes, followed by a thorough rinse with deionized water.

    • Dry the slides under a stream of nitrogen.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Dilute the this compound stock solution to a final concentration of 1-5 mM in PBS (pH 7.4).

    • Immerse the cleaned and dried amine-functionalized glass slides in the linker solution. Ensure the entire surface is covered.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the slides from the linker solution.

    • Wash the slides thoroughly three times with PBST to remove any unreacted linker.

    • Rinse with deionized water and dry under a nitrogen stream. The slides are now functionalized with methyltetrazine and are ready for the next step.

Part B: Immobilization of TCO-Modified Biomolecule

  • Biomolecule Preparation:

    • Dissolve the TCO-modified biomolecule in PBS (pH 7.4) to the desired concentration (typically in the µg/mL to mg/mL range, which should be optimized for the specific application).

  • Immobilization Reaction:

    • Add the TCO-modified biomolecule solution to the methyltetrazine-functionalized surface.

    • Incubate for 30-60 minutes at room temperature.

  • Washing:

    • Remove the biomolecule solution.

    • Wash the surface extensively with PBST to remove any non-covalently bound molecules.

  • Blocking (Optional):

    • To prevent non-specific binding in subsequent assays, incubate the surface with Blocking Buffer for 1 hour at room temperature.

    • Wash briefly with PBST and dry under a nitrogen stream. The surface is now modified with the desired biomolecule.

Protocol 2: Pre-targeting Strategy for Cell Surface Labeling

This protocol outlines a pre-targeting workflow for labeling cell surface antigens. An antibody is first modified with an azide group, which is then used to attach the this compound linker. The tetrazine moiety on the cell surface can then be targeted with a TCO-labeled imaging agent.

Materials:

  • Antibody specific to a cell surface antigen

  • Azide modification reagent (e.g., NHS-Azide)

  • This compound

  • TCO-labeled imaging agent (e.g., TCO-Fluorophore)

  • Cells expressing the target antigen

  • Cell culture medium

  • PBS, pH 7.4

  • Desalting column

Procedure:

  • Antibody-Azide Conjugation:

    • Modify the antibody with azide groups using a commercially available NHS-Azide linker according to the manufacturer's protocol.

    • Purify the azide-modified antibody using a desalting column to remove excess, unreacted azide linker.

  • Antibody-Linker Conjugation (SPAAC):

    • Incubate the azide-modified antibody with a molar excess of this compound in PBS (pH 7.4) for 4-12 hours at room temperature.

    • Purify the antibody-linker conjugate using a desalting column to remove the unreacted linker.

  • Cell Labeling (Pre-targeting):

    • Incubate the cells with the antibody-linker conjugate in cell culture medium for a time sufficient to allow binding to the target antigen (e.g., 1-2 hours at 37°C).

    • Wash the cells three times with PBS to remove any unbound antibody-linker conjugate.

  • Imaging Agent Labeling (iEDDA):

    • Incubate the pre-targeted cells with the TCO-labeled imaging agent in cell culture medium for 30-60 minutes at 37°C.

    • Wash the cells three times with PBS to remove the unbound imaging agent.

    • The cells are now labeled and ready for imaging.

Visualizations

Caption: Experimental workflow for surface modification.

pretargeting_pathway cluster_antibody_prep Antibody Preparation cluster_cell_targeting Cell Targeting and Labeling Ab Antibody Azide_mod Azide Modification Ab->Azide_mod Ab_Azide Azide-Modified Antibody Azide_mod->Ab_Azide SPAAC SPAAC Reaction Ab_Azide->SPAAC Linker Me-Tz-PEG4-DBCO Linker->SPAAC Ab_Linker Antibody-Linker Conjugate SPAAC->Ab_Linker Pre_targeting Pre-targeting (Incubation) Ab_Linker->Pre_targeting Cell Cell with Target Antigen Cell->Pre_targeting Pre_targeted_Cell Pre-targeted Cell Pre_targeting->Pre_targeted_Cell iEDDA iEDDA Reaction Pre_targeted_Cell->iEDDA TCO_Probe TCO-Labeled Imaging Probe TCO_Probe->iEDDA Labeled_Cell Labeled Cell for Imaging iEDDA->Labeled_Cell

Caption: Pre-targeting strategy for cell surface labeling.

References

Application Notes and Protocols: Bioconjugation of Peptides with Methyltetrazine-PEG4-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the bioconjugation of peptides using the heterobifunctional linker, Methyltetrazine-PEG4-DBCO. This linker facilitates a powerful two-step orthogonal bioconjugation strategy, leveraging two distinct bioorthogonal "click" chemistry reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.

The this compound linker possesses a dibenzocyclooctyne (DBCO) group for catalyst-free reaction with azide-modified molecules and a methyltetrazine group for rapid reaction with trans-cyclooctene (B1233481) (TCO) functionalized molecules.[1][2] The polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance during conjugation.[3][4] This methodology is invaluable for the precise assembly of complex biomolecular structures, such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents.[3][4]

Core Properties of Key Reagents

A summary of the key properties of the functional groups and a representative linker is provided below.

PropertyDataReference(s)
DBCO Group Reacts with azides (SPAAC)[5][6]
Copper-free reaction[3][5]
High stability and specificity[1]
Methyltetrazine Group Reacts with TCO (iEDDA)[3][4]
Exceptionally fast kinetics[3][4]
Bioorthogonal[3]
PEG4 Spacer Enhances aqueous solubility[1][4]
Reduces steric hindrance[7]
Example Linker Methyltetrazine-PEG4-hydrazone-DBCO
Molecular FormulaC48H51N9O8[1]
Molecular Weight881.97 g/mol [1]
AppearanceRed solid[1]
Purity>90% by HPLC[1]
Storage Conditions-20°C[1]
SolubilitySoluble in THF, DCM, DMF, and DMSO[1]

Experimental Protocols

This section details a general two-step protocol for the bioconjugation of a peptide with two different molecules of interest (Molecule A and Molecule B) using the this compound linker. This protocol assumes the peptide has been pre-functionalized with an azide (B81097) group.

Logical Workflow for Two-Step Peptide Conjugation

The following diagram illustrates the overall workflow for the sequential conjugation of two molecules to an azide-modified peptide.

G cluster_0 Step 1: SPAAC Reaction cluster_1 Purification cluster_2 Step 2: iEDDA Reaction cluster_3 Final Purification & Analysis Peptide_N3 Azide-Modified Peptide Peptide_DBCO_Tz Peptide-DBCO-PEG4-Tz Intermediate Peptide_N3->Peptide_DBCO_Tz DBCO reacts with Azide MT_PEG4_DBCO This compound MT_PEG4_DBCO->Peptide_DBCO_Tz Purification1 Purification (e.g., HPLC, SEC) Peptide_DBCO_Tz->Purification1 Final_Conjugate Final Peptide Conjugate (Peptide-Molecule A) Purification1->Final_Conjugate Tetrazine reacts with TCO TCO_Molecule_A TCO-Modified Molecule A TCO_Molecule_A->Final_Conjugate Purification2 Purification & Analysis (HPLC, MS, SDS-PAGE) Final_Conjugate->Purification2

Caption: Workflow for two-step peptide bioconjugation.

Protocol 1: Step-wise Conjugation of an Azide-Modified Peptide

This protocol outlines the sequential reaction of the this compound linker with an azide-containing peptide, followed by the reaction with a TCO-containing molecule.

Materials:

  • Azide-modified peptide

  • This compound linker

  • TCO-modified molecule of interest

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free, azide-free buffer

  • Purification columns (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

  • Analytical instruments (e.g., UV-Vis Spectrophotometer, Mass Spectrometer, HPLC system)

Procedure:

Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Reagent Preparation:

    • Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the this compound stock solution to the peptide solution.[5]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[8][9] Longer incubation times may improve efficiency.[5]

  • Purification of the Intermediate:

    • Purify the resulting peptide-linker intermediate from excess, unreacted linker using SEC (desalting column) or RP-HPLC.[10][11]

    • Monitor the elution profile by measuring absorbance at 280 nm (for the peptide) and ~310 nm (for the DBCO group).[10][11]

    • Collect and pool the fractions containing the purified intermediate.

Step 2: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

  • Reagent Preparation:

    • Dissolve the TCO-modified molecule of interest in a compatible solvent (e.g., DMSO).

    • The purified peptide-linker intermediate should be in a suitable reaction buffer.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the TCO-modified molecule to the solution of the purified peptide-linker intermediate.[3][12]

    • The reaction is typically rapid and can be complete within minutes to a few hours at room temperature.[3]

  • Final Purification and Analysis:

    • Purify the final peptide conjugate from excess TCO-reagent using an appropriate chromatographic method (e.g., SEC or RP-HPLC).[12]

    • Analyze the final conjugate for purity and identity using techniques such as SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS), and HPLC.[11][13]

Protocol 2: Characterization and Quality Control

1. UV-Vis Spectroscopy for Degree of Labeling (DOL):

The degree of labeling (DOL), which is the average number of linker molecules per peptide, can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (A280) for the peptide and ~309 nm (A309) for the DBCO moiety.[10]

2. High-Performance Liquid Chromatography (HPLC):

RP-HPLC can be used for both purification and analysis. It offers high-resolution separation based on hydrophobicity.[10]

  • Column: A wide-pore (e.g., 300 Å) C8 or C18 column suitable for peptides.[10]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[10]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[10]

  • Gradient: A linear gradient from 5-95% Mobile Phase B over 20-30 minutes.[10]

  • Flow Rate: 0.5 - 1.0 mL/min.[10]

  • Detection: Monitor absorbance at 220 nm (peptide bonds), 280 nm (aromatic amino acids), and 309 nm (DBCO).[10]

3. Mass Spectrometry (MS):

MALDI-TOF or ESI-MS can confirm the successful conjugation by detecting the mass shift corresponding to the addition of the linker and the molecule of interest.[11]

Quantitative Data Summary

The efficiency of bioconjugation reactions can be assessed by various methods. The following table summarizes reported efficiencies and key considerations for quantifying DBCO conjugation.

MethodPrincipleReported Efficiency/YieldKey ConsiderationsReference(s)
UV-Vis Spectroscopy Monitors the decrease in absorbance of the DBCO group at approximately 309-310 nm as it is consumed in the reaction.Often described as "quantitative" or showing significant reduction in the DBCO peak, indicating extensive consumption.Requires a spectrophotometer. The molar extinction coefficient of the specific DBCO reagent is needed for accurate DOL calculation.[6]
HPLC Analysis Separates the conjugated product from starting materials, allowing for quantification based on peak area.Yields can be determined by comparing the peak area of the product to the initial starting material. High yields are often reported.Requires a well-resolved separation method.[10]
Mass Spectrometry Confirms the identity of the conjugate and can be used to estimate the ratio of conjugated to unconjugated species.Provides qualitative confirmation of high efficiency.Requires access to a mass spectrometer and expertise in data analysis.[6][11]

Signaling Pathways and Applications

The bioconjugation of peptides using this compound is a versatile tool applicable in various research and development areas. A primary application is in the construction of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.

Targeted Drug Delivery via ADCs

The following diagram illustrates the general mechanism of action for an ADC.

G cluster_0 ADC Targeting cluster_1 Internalization & Drug Release cluster_2 Cell Death ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell (Antigen Expressing) ADC->Tumor_Cell Binds to Target Antigen Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Apoptosis (Cell Death) Drug_Release->Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate.

This technology enables the targeted delivery of cytotoxic drugs to cancer cells, minimizing off-target toxicity and improving the therapeutic index. The orthogonal nature of the this compound linker allows for the precise attachment of both the targeting antibody and the therapeutic payload.

References

Application Notes and Protocols for Creating Fluorescent Probes with Methyltetrazine-PEG4-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the creation and utilization of fluorescent probes using the heterobifunctional linker, Methyltetrazine-PEG4-DBCO. This linker is a powerful tool in bioconjugation, enabling the connection of a fluorescent reporter molecule to a biomolecule of interest through two distinct and highly efficient bioorthogonal "click" chemistry reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.

The this compound linker features a dibenzocyclooctyne (DBCO) group for copper-free click reaction with azide-modified molecules and a methyltetrazine group for rapid and specific reaction with trans-cyclooctene (B1233481) (TCO) modified molecules.[1] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility in aqueous solutions and reduces steric hindrance, making it ideal for biological applications.[2]

These protocols will guide researchers through the synthesis of a fluorescent probe by conjugating an amine-reactive fluorescent dye to a modified DBCO-PEG4 linker, followed by the labeling of a target biomolecule. This approach is central to the development of targeted therapeutics, advanced imaging agents, and novel diagnostic tools.[1]

Data Presentation

The following tables summarize key quantitative data for the successful creation and application of fluorescent probes using this compound.

Table 1: Reaction Conditions for Fluorescent Probe Synthesis and Bioconjugation

ParameterFluorescent Probe Synthesis (Amine-Reactive Dye + DBCO-PEG4-Amine)Bioconjugation (DBCO-Probe + Azide-Biomolecule)
Molar Ratio (Linker/Dye or Probe/Biomolecule) 1:1 to 1:1.5 (Linker:Dye)5-20 fold molar excess of probe
Reaction Buffer Amine-free buffer (e.g., PBS, pH 7.2-8.0)PBS, pH 7.4 or other amine- and azide-free buffer
Solvent for Stock Solutions Anhydrous DMSO or DMFAnhydrous DMSO or DMF
Reaction Temperature Room TemperatureRoom Temperature or 4°C
Reaction Time 1-2 hours4-12 hours at Room Temperature; 12-24 hours at 4°C
Purification Method Size-Exclusion Chromatography (e.g., Desalting Column)Size-Exclusion Chromatography (e.g., Desalting Column) or Dialysis

Table 2: Parameters for Degree of Labeling (DOL) Calculation

ParameterDescriptionTypical Value/Formula
A280 Absorbance of the conjugate at 280 nmMeasured
Adye Absorbance of the conjugate at the dye's λmaxMeasured
εprotein Molar extinction coefficient of the protein at 280 nmProtein-specific (e.g., ~210,000 M-1cm-1 for IgG)
εdye Molar extinction coefficient of the dye at its λmaxDye-specific
CF280 Correction factor for dye absorbance at 280 nm(A280 of free dye) / (Amax of free dye)
DOL Formula Calculation for the Degree of Labeling(Adye x εprotein) / [(A280 - (Adye x CF280)) x εdye]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe using an Amine-Reactive Dye and DBCO-PEG4-Amine

This protocol describes the synthesis of a fluorescent probe by reacting an amine-reactive fluorescent dye (e.g., an NHS-ester functionalized dye) with a DBCO-PEG4-Amine linker. This creates a DBCO-functionalized fluorophore ready for conjugation to an azide-modified biomolecule.

Materials:

  • Amine-reactive fluorescent dye (e.g., NHS ester)

  • DBCO-PEG4-Amine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0)

  • Size-exclusion desalting columns

Procedure:

  • Prepare Stock Solutions:

    • Immediately before use, prepare a 10 mg/mL stock solution of the amine-reactive fluorescent dye in anhydrous DMSO or DMF.

    • Prepare a 10 mg/mL stock solution of DBCO-PEG4-Amine in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the DBCO-PEG4-Amine in the amine-free reaction buffer to a final concentration of 1-5 mg/mL.

    • Slowly add the fluorescent dye stock solution to the DBCO-PEG4-Amine solution while vortexing gently. A 1 to 1.5-fold molar excess of the DBCO-PEG4-Amine to the dye is recommended as a starting point.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and linker by size-exclusion chromatography using a desalting column equilibrated with PBS or another suitable buffer.

    • The first colored fraction to elute will be the fluorescent probe.

  • Characterization (Degree of Labeling - DOL):

    • The successful synthesis of the probe can be confirmed by techniques such as mass spectrometry or NMR. For practical purposes in a biological lab, the concentration of the purified probe can be determined by measuring the absorbance of the dye at its maximum absorption wavelength (λmax).

Protocol 2: Labeling of an Azide-Modified Protein with the DBCO-Fluorophore Probe

This protocol details the conjugation of the synthesized DBCO-fluorophore probe to a protein that has been previously modified to contain azide (B81097) groups.

Materials:

  • Purified DBCO-fluorophore probe (from Protocol 1)

  • Azide-modified protein (e.g., antibody) in an azide- and amine-free buffer (e.g., PBS, pH 7.4)

  • Size-exclusion desalting columns or dialysis equipment

Procedure:

  • Reaction Setup:

    • Prepare the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.

    • Add the DBCO-fluorophore probe to the azide-modified protein solution. A 5- to 20-fold molar excess of the probe is a common starting point to ensure efficient labeling.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C, protected from light and with gentle mixing.

  • Purification:

    • Remove the excess, unreacted DBCO-fluorophore probe by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the λmax of the fluorescent dye.

    • Calculate the protein concentration and the DOL using the formulas provided in Table 2. The optimal DOL for antibodies is typically between 2 and 10.[3]

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Probe Synthesis cluster_conjugation Protocol 2: Bioconjugation dye Amine-Reactive Fluorescent Dye reaction1 Reaction: 1-2h, RT, pH 7.2-8.0 dye->reaction1 linker DBCO-PEG4-Amine linker->reaction1 purification1 Purification: Desalting Column reaction1->purification1 probe DBCO-Fluorophore Probe purification1->probe reaction2 SPAAC Reaction: 4-12h, RT probe->reaction2 Add to Protein protein Azide-Modified Protein protein->reaction2 purification2 Purification: Desalting or Dialysis reaction2->purification2 final_product Fluorescently Labeled Protein purification2->final_product signaling_pathway cluster_probe_synthesis Fluorescent Probe Synthesis cluster_bioconjugation Bioconjugation via SPAAC dye_nhs Fluorophore-NHS probe DBCO-PEG4-Fluorophore dye_nhs->probe Amine-NHS Ester Reaction (pH 7.2-8.0) dbco_amine DBCO-PEG4-NH2 dbco_amine->probe labeled_protein Fluorescently Labeled Protein probe->labeled_protein azide_protein Protein-N3 azide_protein->labeled_protein Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free)

References

Synthesis of Antibody-Drug Conjugates Using a Dual-Functionality Methyltetrazine-PEG4-DBCO Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and overall efficacy. The Methyltetrazine-PEG4-DBCO linker is a heterobifunctional molecule that enables a highly efficient and orthogonal three-component conjugation strategy. This linker features two distinct bioorthogonal reactive groups: a methyltetrazine moiety for inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO), and a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide (B81097).

This dual-reactivity allows for the precise and sequential or one-pot assembly of an antibody, a payload, and the linker, offering significant flexibility in ADC design and synthesis. The hydrophilic PEG4 spacer enhances the solubility and reduces the potential for aggregation of the final ADC product.

Principle of the Method

The synthesis of an ADC using the this compound linker is based on two independent and mutually orthogonal "click" chemistry reactions. This strategy, often referred to as a pre-targeting or three-component approach, involves the following key steps:

  • Antibody Modification: The monoclonal antibody is functionalized with a trans-cyclooctene (TCO) group, typically by reacting lysine (B10760008) residues with a TCO-NHS ester.

  • Payload Modification: The cytotoxic payload is modified with an azide group. Many payloads are commercially available in an azide-functionalized form or can be synthesized with a terminal azide.

  • Orthogonal Conjugation: The TCO-modified antibody and the azide-modified payload are then conjugated in the presence of the this compound linker. The methyltetrazine end of the linker rapidly reacts with the TCO on the antibody, while the DBCO end reacts with the azide on the payload, forming a stable triazole linkage. This results in the final ADC.

The bioorthogonal nature of the iEDDA and SPAAC reactions ensures high specificity and efficiency under mild, aqueous conditions, preserving the integrity and function of the antibody.

Experimental Protocols

Protocol 1: Modification of Antibody with TCO

This protocol details the introduction of the TCO moiety onto the antibody surface by targeting primary amines (e.g., lysine residues) using a TCO-NHS ester.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • TCO-PEGn-NHS ester (dissolved in anhydrous DMSO)

  • Desalting columns (e.g., PD-10)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4-8.5

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into an amine-free buffer like PBS at a concentration of 1-10 mg/mL.

  • Reaction Setup:

    • Bring the TCO-PEGn-NHS ester solution to room temperature.

    • Add a 10-20 fold molar excess of the TCO-PEGn-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Purification:

    • Remove the excess, unreacted TCO-PEGn-NHS ester using a desalting column equilibrated with PBS (pH 7.4).

  • Characterization:

    • Determine the concentration of the TCO-modified antibody using a protein assay (e.g., BCA).

    • The degree of labeling (DOL) of TCO on the antibody can be determined using MALDI-TOF mass spectrometry.

Protocol 2: Preparation of Azide-Modified Payload

This protocol describes the preparation of the azide-functionalized payload. For many common payloads, azide-modified versions are commercially available. If not, standard chemical synthesis methods can be employed to introduce an azide group.

Materials:

  • Cytotoxic Payload (e.g., MMAE, DM1)

  • Azido-PEGn-NHS ester (if modifying a payload with a primary amine)

  • Anhydrous DMF or DMSO

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC for purification

Procedure (General for Amine-Containing Payload):

  • Activation of Azide Linker:

    • Dissolve the Azido-PEGn-COOH linker and NHS/EDC in anhydrous DMF to form the NHS ester.

  • Conjugation to Payload:

    • In a separate flask, dissolve the payload in anhydrous DMF and add DIPEA.

    • Slowly add the activated Azido-PEGn-NHS ester solution to the payload solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Purify the resulting azide-modified payload by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 3: ADC Synthesis via Orthogonal iEDDA and SPAAC Reactions

This protocol describes the final conjugation step where the TCO-modified antibody and the azide-modified payload are linked together using the this compound linker.

Materials:

  • TCO-modified antibody

  • Azide-modified payload

  • This compound linker (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) for purification

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, combine the TCO-modified antibody and the azide-modified payload in PBS (pH 7.4).

    • Add the this compound linker to the mixture. A molar excess of the linker and payload relative to the antibody is typically used to drive the reaction to completion. A starting point is a 1.5 to 5-fold molar excess of the linker and a 1 to 3-fold molar excess of the payload relative to the TCO modification sites on the antibody.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle agitation.

  • Purification:

    • Purify the resulting ADC from excess linker, payload, and unconjugated antibody using SEC or HIC.

  • Characterization:

    • Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and presence of aggregates.

Data Presentation

The following tables summarize typical quantitative parameters for the synthesis of ADCs using the this compound linker, based on the high efficiency of iEDDA and SPAAC reactions.

Table 1: Antibody Modification with TCO-NHS Ester

ParameterValueNotes
Antibody Concentration1-10 mg/mLHigher concentrations can increase reaction efficiency.
Molar Excess of TCO-NHS Ester10-20 foldCan be optimized to achieve the desired Degree of Labeling (DOL).
Reaction Time1-2 hoursLonger times may not significantly increase DOL.
Reaction TemperatureRoom TemperatureMild conditions to preserve antibody integrity.
Expected TCO DOL2-8Dependent on the number of accessible lysine residues and reaction conditions.

Table 2: ADC Conjugation Parameters

ParameterValueNotes
Molar Excess of Linker1.5 to 5-fold (relative to TCO sites)Ensures efficient reaction with the TCO-modified antibody.
Molar Excess of Azide-Payload1 to 3-fold (relative to TCO sites)Drives the conjugation to the DBCO end of the linker.
Reaction Time2-4 hoursBoth iEDDA and SPAAC reactions are typically rapid.
Reaction TemperatureRoom TemperatureMild conditions are sufficient for both reactions.
Expected Conjugation Efficiency> 90%Based on the high efficiency of bioorthogonal click reactions.
Final Average DAR2-4Typically targeted for optimal efficacy and safety.

Table 3: ADC Characterization Methods

MethodInformation Provided
Hydrophobic Interaction Chromatography (HIC) Average DAR, drug distribution (different DAR species), and presence of unconjugated antibody.
Liquid Chromatography-Mass Spectrometry (LC-MS) Precise mass of the intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites.
UV/Vis Spectroscopy A rapid method for determining the average DAR by measuring absorbance at 280 nm (antibody) and the payload's maximum absorbance wavelength.
Size Exclusion Chromatography (SEC) Quantifies the percentage of monomer, aggregates, and fragments in the final ADC product.

Mandatory Visualization

ADC_Synthesis_Workflow cluster_modification Component Modification cluster_functionalization Functionalization cluster_conjugation Conjugation cluster_final_product Final Product mAb Monoclonal Antibody tco_mAb TCO-Modified Antibody mAb->tco_mAb + TCO-NHS Ester payload Cytotoxic Payload azide_payload Azide-Modified Payload payload->azide_payload + Azide Linker ADC Antibody-Drug Conjugate tco_mAb->ADC azide_payload->ADC linker This compound linker->ADC

Caption: Experimental workflow for ADC synthesis using the this compound linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC 1. ADC binds to tumor antigen Internalization 2. Receptor-mediated endocytosis ADC->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Release 4. Payload release (e.g., linker cleavage) Lysosome->Release Target 5. Payload binds to intracellular target (e.g., microtubules) Release->Target Apoptosis 6. Induction of Apoptosis Target->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Unlocking Precision: Dual Labeling Strategies with Methyltetrazine-PEG4-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and targeted therapeutics, the ability to simultaneously track and modify multiple components of a biological system is paramount. Dual labeling, a technique that allows for the attachment of two distinct molecular entities to a target biomolecule, has emerged as a powerful tool for elucidating complex biological processes and engineering sophisticated bioconjugates. This application note provides a detailed overview and experimental protocols for employing Methyltetrazine-PEG4-DBCO, a heterobifunctional linker, in advanced dual labeling strategies.

At the heart of this strategy are two highly efficient and mutually orthogonal bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC). The methyltetrazine moiety of the linker rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO)-modified molecule, while the dibenzocyclooctyne (DBCO) group selectively ligates with an azide-functionalized molecule.[1][2] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and minimizes steric hindrance, ensuring the preservation of the biomolecule's native function.[3]

This dual labeling approach opens avenues for a wide range of applications, including the development of antibody-drug conjugates (ADCs) with multiple payloads, advanced in vivo imaging with different reporter molecules, and the construction of complex protein architectures for fundamental research.[4][5]

Quantitative Data Summary

The efficiency of bioorthogonal reactions is a critical factor in the success of dual labeling experiments. The following table summarizes the reported second-order rate constants for the iEDDA and SPAAC reactions, providing a basis for experimental design. It is important to note that labeling efficiency is highly dependent on specific experimental conditions, including the nature of the biomolecule, probe concentration, and reaction time.[6]

Bioorthogonal ReactionReactive PartnersSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Inverse-Electron-Demand Diels-Alder (iEDDA) Methyltetrazine + trans-cyclooctene (TCO)~10³ - 10⁶Extremely fast kinetics, allowing for rapid labeling at low concentrations.[7]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Dibenzocyclooctyne (DBCO) + Azide (B81097)~0.1 - 1.0Highly specific and biocompatible, proceeding efficiently without the need for a copper catalyst.[6][8]

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the conceptual framework of the dual labeling strategy and the orthogonal nature of the bioorthogonal reactions involved.

G cluster_0 Molecule A Preparation cluster_1 Molecule B Preparation cluster_2 Biomolecule Conjugation molA Molecule A modA Modify with Azide Group molA->modA azideA Azide-Molecule A modA->azideA step1 SPAAC Reaction (DBCO + Azide) azideA->step1 molB Molecule B modB Modify with TCO Group molB->modB tcoB TCO-Molecule B modB->tcoB step2 iEDDA Reaction (Methyltetrazine + TCO) tcoB->step2 biomolecule Target Biomolecule linker This compound linker->step1 intermediate Biomolecule-Linker-Molecule A step1->intermediate intermediate->step2 final_product Dual-Labeled Biomolecule step2->final_product

Sequential dual labeling experimental workflow.

G cluster_0 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_1 Inverse-Electron-Demand Diels-Alder (iEDDA) DBCO DBCO Triazole Stable Triazole Linkage DBCO->Triazole + Azide Azide Azide->Triazole Tetrazine Methyltetrazine Dihydropyridazine Stable Dihydropyridazine Linkage Tetrazine->Dihydropyridazine + TCO TCO TCO->Dihydropyridazine Biomolecule Biomolecule Linker Me-Tet-PEG4-DBCO Biomolecule->Linker Attached via NHS ester, etc. Linker->DBCO Linker->Tetrazine

Orthogonal bioorthogonal reactions for dual labeling.

Detailed Experimental Protocols

The following protocols provide a general framework for the dual labeling of a protein. Optimization will be required for specific proteins and labeling reagents.

Protocol 1: Introduction of Azide and TCO Handles into Target Molecules

This protocol describes the modification of two different molecules of interest (Molecule A and Molecule B) with azide and TCO functionalities, respectively.

Materials:

  • Molecule A (containing a primary amine)

  • Molecule B (containing a primary amine)

  • Azide-PEG4-NHS ester

  • TCO-PEG4-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 or Zeba™ Spin Desalting Columns)

Procedure:

  • Preparation of NHS Ester Stock Solutions: Prepare 10 mM stock solutions of Azide-PEG4-NHS ester and TCO-PEG4-NHS ester in anhydrous DMF or DMSO immediately before use.

  • Reaction Setup:

    • For Molecule A: Dissolve Molecule A in Reaction Buffer. Add a 10-20 fold molar excess of the Azide-PEG4-NHS ester stock solution.

    • For Molecule B: Dissolve Molecule B in Reaction Buffer. Add a 10-20 fold molar excess of the TCO-PEG4-NHS ester stock solution.

  • Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the azide-modified Molecule A and TCO-modified Molecule B using a size-exclusion chromatography column equilibrated with the desired buffer for the next step (e.g., PBS).

Protocol 2: Sequential Dual Labeling of a Protein with this compound

This protocol describes the sequential conjugation of the azide-modified Molecule A and the TCO-modified Molecule B to a target protein using the this compound linker.

Materials:

  • Target Protein (in an amine-free buffer, e.g., PBS)

  • This compound-NHS ester

  • Azide-modified Molecule A (from Protocol 1)

  • TCO-modified Molecule B (from Protocol 1)

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column

Procedure:

Step A: Conjugation of the Linker to the Target Protein

  • Prepare Linker Stock: Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO.

  • Reaction Setup: Add a 10-20 fold molar excess of the linker stock solution to the target protein solution (1-5 mg/mL in PBS). The final concentration of DMSO should be below 10% (v/v).

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification: Purify the protein-linker conjugate using an SEC column equilibrated with PBS.

Step B: First Labeling Reaction (SPAAC)

  • Reaction Setup: To the purified protein-linker conjugate, add a 1.5 to 5-fold molar excess of the azide-modified Molecule A.

  • Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[8]

  • Purification: Purify the singly labeled protein using an SEC column to remove excess Molecule A.

Step C: Second Labeling Reaction (iEDDA)

  • Reaction Setup: To the purified, singly labeled protein, add a 1.5 to 5-fold molar excess of the TCO-modified Molecule B.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.[9]

  • Final Purification: Purify the final dual-labeled protein conjugate using an SEC column to remove excess Molecule B.

Protocol 3: Characterization of the Dual-Labeled Protein

1. SDS-PAGE Analysis:

  • Analyze the purified protein at each stage of the labeling process by SDS-PAGE.

  • An increase in the molecular weight of the protein band will indicate successful conjugation.

  • If fluorescent tags were used, in-gel fluorescence imaging can confirm labeling.

2. HPLC Analysis:

  • Use reverse-phase or size-exclusion HPLC to assess the purity of the final conjugate and to separate labeled from unlabeled protein.[10]

3. Mass Spectrometry:

  • Determine the precise molecular weight of the final conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11][12]

  • The mass shift compared to the unlabeled protein will confirm the addition of both labels.

By following these protocols and leveraging the power of this compound, researchers can confidently implement sophisticated dual labeling strategies to advance their scientific discoveries and the development of novel biotherapeutics.

References

Site-Specific Protein Modification Using Methyltetrazine-PEG4-DBCO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in modern biochemical research and therapeutic development, enabling the precise attachment of functional moieties such as fluorophores, drugs, or other biomolecules to a protein of interest. This controlled conjugation is paramount for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs), for targeted therapies and advanced molecular imaging agents. The Methyltetrazine-PEG4-DBCO linker is a heterobifunctional reagent that leverages the power of bioorthogonal "click chemistry" to achieve highly efficient and specific protein modifications.

This linker features two distinct reactive handles: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer. The methyltetrazine moiety reacts with exceptional speed and selectivity with a trans-cyclooctene (B1233481) (TCO) group via an inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] Concurrently, the DBCO group undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized molecule.[1] These reactions are bioorthogonal, meaning they proceed with high efficiency in complex biological media without interfering with native cellular processes.[3] The PEG4 spacer enhances the solubility and stability of the linker and the resulting conjugate, while also providing spatial separation between the conjugated molecules.[2]

This document provides detailed application notes and protocols for the use of this compound in site-specific protein modification.

Principle of the Method

The use of this compound enables a modular and sequential approach to protein conjugation. A typical strategy involves two key stages:

  • Initial Protein or Molecule Functionalization: A protein of interest is first modified to introduce one of the complementary reactive groups (either a TCO or an azide). This can be achieved through various methods, including the use of unnatural amino acids or by modifying existing amino acid residues.

  • Bioorthogonal Ligation: The functionalized protein is then reacted with the this compound linker, followed by the introduction of a third molecule bearing the other complementary reactive group. The high specificity of the iEDDA and SPAAC reactions ensures the formation of a precisely defined ternary conjugate.

Alternatively, the this compound linker can be used to conjugate two different molecules, which are then attached to a protein in a subsequent step.

Quantitative Data

The efficiency and kinetics of the bioorthogonal reactions employed are critical for successful conjugation. The following tables summarize key quantitative data for the iEDDA (tetrazine-TCO) and SPAAC (DBCO-azide) reactions.

Table 1: Reaction Kinetics of Bioorthogonal Ligations

Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
Methyltetrazine & TCO~1 x 10⁶Aqueous buffer, room temperature
DBCO & Azide (B81097)0.1 - 1.0Aqueous buffer, room temperature

Note: Reaction kinetics can be influenced by the specific structure of the reactants and the reaction environment.

Table 2: Stability of Linker and Conjugates

ComponentConditionStability
This compound Stock Solution-80°CUp to 6 months[1]
This compound Stock Solution-20°CUp to 1 month[1]
Dihydropyridazine (from iEDDA)Aqueous buffer, 37°CStable
Triazole (from SPAAC)Aqueous buffer, 37°CStable

Experimental Protocols

Protocol 1: General Two-Step Protein Labeling via Amine Coupling and Click Chemistry

This protocol outlines a general strategy for labeling a protein with two different molecules using this compound. It involves first attaching the linker to the protein via available lysine (B10760008) residues and then sequentially reacting it with azide and TCO-functionalized molecules.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Azide-functionalized molecule of interest

  • TCO-functionalized molecule of interest

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

Step 1: Protein Functionalization with this compound

  • Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in ice-cold Conjugation Buffer (e.g., PBS, pH 7.4).

  • Linker Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation of Linker (In situ):

    • Add a 10- to 40-fold molar excess of the this compound stock solution to the protein solution.

    • Add EDC and Sulfo-NHS to the reaction mixture to final concentrations of 5 mM and 10 mM, respectively.

  • Conjugation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of ~50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching reagents using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Sequential Click Reactions

  • First Click Reaction (SPAAC):

    • To the purified DBCO-tetrazine-labeled protein, add a 1.5 to 5-fold molar excess of the azide-functionalized molecule.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification (Optional): If the azide-functionalized molecule is small, purify the conjugate using a desalting column to remove excess reagent.

  • Second Click Reaction (iEDDA):

    • To the resulting conjugate, add a 1.5 to 5-fold molar excess of the TCO-functionalized molecule.

    • The reaction is typically very fast and can be incubated for 30-60 minutes at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can indicate reaction progression.

  • Final Purification: Purify the final ternary conjugate using a desalting column or other appropriate chromatography method to remove any unreacted TCO-functionalized molecule.

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE (to observe mass shifts), UV-Vis spectroscopy, and mass spectrometry to confirm successful labeling.

Protocol 2: Site-Specific Labeling via Unnatural Amino Acid Incorporation

This advanced protocol describes the site-specific labeling of a protein containing a genetically encoded unnatural amino acid (UAA) bearing either an azide or a TCO group.

Materials:

  • Protein containing a site-specifically incorporated azide or TCO-bearing UAA.

  • This compound

  • Azide or TCO-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting columns

Procedure:

  • Protein Preparation: Purify the protein containing the UAA and exchange it into the reaction buffer at a concentration of 1-5 mg/mL.

  • First Ligation:

    • If the protein contains an azide-UAA, react it with the DBCO end of the this compound linker. Add a 5- to 20-fold molar excess of the linker to the protein solution.

    • If the protein contains a TCO-UAA, react it with the methyltetrazine end of the linker. Add a 2- to 10-fold molar excess of the linker.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess linker using a desalting column.

  • Second Ligation:

    • To the purified protein-linker conjugate, add a 5- to 20-fold molar excess of the corresponding click chemistry partner (TCO-functionalized molecule for a tetrazine-protein or azide-functionalized molecule for a DBCO-protein).

    • Incubate for 1-2 hours at room temperature.

  • Final Purification and Characterization: Purify and characterize the final site-specifically labeled protein as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Sequential Click Chemistry Protein Protein of Interest (in amine-free buffer) Activation Activation (EDC/Sulfo-NHS) Protein->Activation Linker This compound Linker->Activation Conjugation Conjugation Reaction (Amine Coupling) Activation->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Purification1 Purification (Desalting Column) Quenching->Purification1 Labeled_Protein DBCO-Tetrazine Labeled Protein Purification1->Labeled_Protein SPAAC SPAAC Reaction Labeled_Protein->SPAAC Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->SPAAC Purification2 Purification (Optional) (Desalting Column) SPAAC->Purification2 Intermediate_Conjugate Intermediate Conjugate Purification2->Intermediate_Conjugate iEDDA iEDDA Reaction Intermediate_Conjugate->iEDDA TCO_Molecule TCO-Functionalized Molecule TCO_Molecule->iEDDA Final_Conjugate Final Ternary Conjugate iEDDA->Final_Conjugate

Caption: General experimental workflow for two-step protein labeling.

signaling_pathway cluster_reagents Bioorthogonal Reaction Partners cluster_reactions Click Chemistry Reactions cluster_products Stable Conjugation Products Tetrazine Methyltetrazine iEDDA Inverse-Electron-Demand Diels-Alder (iEDDA) Tetrazine->iEDDA reacts with TCO trans-Cyclooctene (TCO) TCO->iEDDA DBCO Dibenzocyclooctyne (DBCO) SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO->SPAAC reacts with Azide Azide (N3) Azide->SPAAC Dihydropyridazine Dihydropyridazine Linkage iEDDA->Dihydropyridazine forms Triazole Triazole Linkage SPAAC->Triazole forms

Caption: Bioorthogonal "click chemistry" reactions utilized.

Troubleshooting

Table 3: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive linker (hydrolysis).Prepare fresh stock solutions of EDC/Sulfo-NHS. Ensure the this compound stock is in anhydrous DMSO.
Buffer contains primary amines (e.g., Tris).Perform buffer exchange into an amine-free buffer like PBS or HEPES.
Insufficient molar excess of linker.Increase the molar ratio of linker to protein.
Protein Precipitation High concentration of organic solvent (DMSO).Keep the final DMSO concentration below 20%.
Protein instability at reaction pH.Optimize the buffer pH for the specific protein (typically within the 7.0-8.5 range for amine coupling).
No or Low Signal in Second Click Reaction Incomplete initial labeling.Confirm the first labeling step by mass spectrometry. Optimize the initial conjugation reaction.
Degradation of the click chemistry handle.Ensure proper storage of reagents and labeled proteins. For tetrazines, minimize exposure to light.
Steric hindrance.Consider using a linker with a longer PEG spacer to increase the distance between the protein and the reactive group.

Conclusion

The this compound linker offers a powerful and versatile platform for the site-specific modification of proteins. Its dual bioorthogonal reactivity enables the construction of complex and well-defined bioconjugates with high efficiency and specificity. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this technology in their research and development endeavors, from basic protein labeling to the sophisticated engineering of therapeutic agents like antibody-drug conjugates.

References

Troubleshooting & Optimization

Technical Support Center: Methyltetrazine-PEG4-DBCO Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG4-DBCO and related click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule used in bioconjugation and the development of antibody-drug conjugates (ADCs).[1][2] It contains two reactive groups: a methyltetrazine and a dibenzocyclooctyne (DBCO).[1][2] The methyltetrazine group reacts with strained alkenes like trans-cyclooctene (B1233481) (TCO) through a very fast inverse-electron-demand Diels-Alder (IEDDA) reaction.[3][4][5] The DBCO group reacts with azide-containing molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC), which is a copper-free click chemistry reaction.[1][6] The PEG4 spacer is hydrophilic and enhances the solubility of the molecule in aqueous buffers.[4][7]

Key applications include:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[1][2]

  • Biomolecule Labeling: Attaching fluorescent dyes, imaging agents, or other probes to proteins, nucleic acids, or other biomolecules.[8]

  • Drug Delivery: Developing systems that can deliver drugs to specific targets more effectively.[8]

  • Materials Science: Creating advanced materials with specific functional properties.[9]

Q2: What makes the Methyltetrazine-TCO reaction so fast?

A2: The reaction between methyltetrazine and trans-cyclooctene (TCO) is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is known for its exceptionally fast kinetics.[3][4][5] This type of reaction involves an electron-poor diene (the tetrazine) and an electron-rich dienophile (the TCO).[10] The reaction is driven to completion by the formation of a stable dihydropyridazine (B8628806) product and the irreversible release of nitrogen gas (N₂).[10]

Q3: Does the Methyltetrazine-DBCO reaction require a copper catalyst?

A3: No, the reaction between the DBCO group and an azide (B81097) is a strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a copper catalyst.[6] This is a significant advantage for biological applications as copper can be toxic to cells and living organisms.[6][11] Similarly, the reaction between methyltetrazine and a strained alkene is also catalyst-free.[3][4]

Q4: How should I store and handle this compound reagents?

A4: To ensure stability, this compound and similar reagents should be stored at -20°C in a desiccated environment.[8][12] Some related reagents are noted to be moisture-sensitive, so it is good practice to allow the vial to equilibrate to room temperature before opening to prevent condensation.[13] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q5: In what solvents are this compound reagents soluble?

A5: These reagents are generally soluble in common organic solvents such as DMSO, DMF, dichloromethane (B109758) (DCM), and chloroform.[8][12] The presence of the hydrophilic PEG4 spacer also enhances solubility in aqueous buffers.[4][7]

Troubleshooting Guide for Slow Reactions

While the inverse-electron-demand Diels-Alder reaction between methyltetrazine and a strained alkene (like TCO) is known for being extremely fast, researchers may occasionally encounter slower-than-expected reaction rates. This guide provides a step-by-step approach to troubleshooting these issues.

Step 1: Verify Reagent Integrity and Handling

The first step in troubleshooting is to confirm that the reagents have been stored and handled correctly.

  • Issue: Reagent Degradation

    • Possible Cause: Improper storage (e.g., exposure to moisture, light, or elevated temperatures) can lead to the degradation of the tetrazine or DBCO moieties.

    • Recommendation:

      • Ensure reagents have been stored at -20°C and protected from light.

      • Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[13]

      • Use freshly prepared solutions for conjugation.

  • Issue: Inaccurate Concentration

    • Possible Cause: Errors in weighing the reagent or in calculating the concentration can lead to a lower-than-expected amount of reactive material.

    • Recommendation:

      • Carefully re-measure and recalculate the reagent concentrations.

      • If possible, use a spectrophotometric method to confirm the concentration of the stock solution.

Step 2: Evaluate Reaction Conditions

The reaction environment can significantly impact the reaction kinetics.

  • Issue: Suboptimal pH

    • Possible Cause: While the reaction is generally robust, extreme pH values can affect the stability of the reactants or the biomolecules being conjugated.

    • Recommendation:

      • Ensure the reaction is performed in a buffer with a pH between 6.0 and 8.5. For many protein conjugations, a pH of 7.2-7.5 is optimal.[12]

  • Issue: Interfering Buffer Components

    • Possible Cause: Although highly chemoselective, certain buffer components could potentially interfere with the reaction, though this is uncommon.

    • Recommendation:

      • If possible, perform the reaction in a standard buffer such as phosphate-buffered saline (PBS).

      • Avoid buffers containing components with functional groups that could potentially react with either the tetrazine or the strained alkene/alkyne, although these side reactions are rare.

Step 3: Assess the Purity and Reactivity of Conjugation Partners

The issue may lie with the molecule to which the this compound is being conjugated.

  • Issue: Low Incorporation of the Reaction Partner

    • Possible Cause: The azide or strained alkene (e.g., TCO) may not have been successfully incorporated into your biomolecule of interest.

    • Recommendation:

      • Verify the successful incorporation of the azide or TCO group using an independent method, such as mass spectrometry or a colorimetric assay.

  • Issue: Steric Hindrance

    • Possible Cause: The reactive group (azide or TCO) on your biomolecule may be in a sterically hindered location, making it difficult for the this compound to access.

    • Recommendation:

      • If designing a custom bioconjugate, consider introducing the reactive handle at a more accessible site.

      • Increasing the reaction time or temperature (if the biomolecule is stable) may help overcome some steric hindrance.

Data Presentation

Table 1: Second-Order Rate Constants of Methyltetrazine with Various Dienophiles

DienophileRate Constant (k₂) (M⁻¹s⁻¹)Solvent
trans-cyclooctene (TCO)~1000Aqueous media
Bicyclononyne (BCN)1.4 - 3.6Methanol
Norbornene8.5 x 10⁻³Methanol

This data is compiled from multiple sources and is intended for comparative purposes.[10]

Experimental Protocols

General Protocol for Protein Conjugation using Methyltetrazine-PEG4-Acid

This protocol outlines the activation of the carboxylic acid on a methyltetrazine reagent and its subsequent conjugation to an amine-containing protein.

  • Reagent Preparation:

    • Equilibrate Methyltetrazine-PEG4-Acid, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and sulfo-NHS (N-hydroxysulfosuccinimide) to room temperature.

    • Prepare a stock solution of Methyltetrazine-PEG4-Acid in anhydrous DMSO (e.g., 10 mg/mL).

    • Prepare stock solutions of EDC and sulfo-NHS in ultrapure water (e.g., 10 mg/mL each).

    • Prepare the protein to be conjugated in an amine-free buffer at a pH of 7.2-7.5 (e.g., PBS).

  • Activation and Conjugation:

    • Add the Methyltetrazine-PEG4-Acid stock solution to the protein solution to achieve the desired molar excess (typically a 10-20 fold excess relative to the protein).

    • Add EDC and sulfo-NHS to the reaction mixture to a final concentration of approximately 5 mM and 10 mM, respectively.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the excess, unreacted labeling reagent using a desalting column or dialysis.

This is a general guideline; optimal conditions may vary depending on the specific protein and desired degree of labeling.[12]

Visualizations

Troubleshooting_Workflow start Slow this compound Reaction reagent_check Step 1: Verify Reagent Integrity - Proper Storage? - Fresh Solutions? - Correct Concentration? start->reagent_check condition_check Step 2: Evaluate Reaction Conditions - Optimal pH (6.0-8.5)? - Non-interfering Buffer? reagent_check->condition_check Reagents OK resolution Reaction Optimized reagent_check->resolution Issue Found & Corrected partner_check Step 3: Assess Conjugation Partner - Successful Incorporation of TCO/Azide? - Steric Hindrance? condition_check->partner_check Conditions OK condition_check->resolution Issue Found & Corrected partner_check->resolution Partner OK

Caption: A logical workflow for troubleshooting slow reactions.

IEDDA_Mechanism cluster_reactants Reactants cluster_products Products methyltetrazine Methyltetrazine intermediate Unstable Bicyclic Intermediate methyltetrazine->intermediate + tco trans-cyclooctene (TCO) tco->intermediate dihydropyridazine Stable Dihydropyridazine Conjugate nitrogen Nitrogen Gas (N₂) intermediate->dihydropyridazine Retro-Diels-Alder intermediate->nitrogen Release

Caption: The IEDDA reaction mechanism between Methyltetrazine and TCO.

References

How to improve the yield of Methyltetrazine-PEG4-DBCO conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-DBCO conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help improve the yield and consistency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a heterobifunctional linker that contains two distinct reactive moieties: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure allows for a two-step, orthogonal conjugation strategy.

  • The methyltetrazine group reacts with high speed and selectivity with a trans-cyclooctene (B1233481) (TCO)-modified molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4] This is one of the fastest bioorthogonal reactions known.[4][5]

  • The DBCO group reacts with an azide-modified molecule through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][6]

  • The hydrophilic PEG4 spacer enhances solubility in aqueous buffers and can help reduce aggregation of the conjugate.[2][4]

This linker is commonly used in the development of antibody-drug conjugates (ADCs), targeted therapies, and advanced molecular imaging agents.[1][3]

Q2: My final conjugation yield is low. What are the most common causes?

Low conjugation yield can stem from several factors related to reagent stability, reaction conditions, or purification methods. The most critical areas to investigate are:

  • Reagent Quality and Stability: The stability of both the tetrazine and DBCO moieties is crucial. Methyltetrazines are generally more stable than other tetrazine derivatives, but can degrade if not stored properly (-20°C, desiccated).[7] DBCO reagents can also degrade over time, especially if exposed to moisture.[8] TCO groups, the reaction partner for tetrazines, can isomerize to the less reactive cis-cyclooctene.[7][9]

  • Suboptimal Reaction Conditions: The efficiency of both IEDDA and SPAAC reactions is influenced by molar ratio, temperature, pH, and reaction time. Using an incorrect ratio of reactants or suboptimal physical parameters can lead to incomplete conjugation.[10][11]

  • Inefficient Initial Labeling: The overall yield depends on the efficiency of the initial modification of your biomolecules with either TCO or azide (B81097) groups. Incomplete initial labeling will directly result in a lower final conjugate yield.[12]

  • Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) can interfere with NHS ester reactions used for initial labeling.[13] Azides in buffers will react with the DBCO group.[13] Reducing agents like DTT or TCEP, often used in protein workflows, can reduce and inactivate tetrazines.[14]

Q3: How do I choose the correct molar ratio for my conjugation reaction?

For optimal results, a molar excess of one of the reactants is generally recommended.[8] The choice of which component to use in excess depends on the specific experiment and the availability or cost of the materials.

  • For Tetrazine-TCO Ligation: A starting point is a 1.5 to 5-fold molar excess of the TCO-containing molecule relative to the tetrazine-labeled molecule.[3]

  • For DBCO-Azide Ligation: A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every equivalent of the azide-containing molecule.[8][13] If the azide-modified molecule is more precious, this ratio can be inverted.[8] For antibody-small molecule conjugations, a molar excess of up to 10 equivalents may be used to drive the reaction to completion.[10][15]

Q4: What are the optimal temperature and pH for the conjugation reaction?

  • Temperature: Both Tetrazine-TCO and DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[8][11] Room temperature (20-25°C) is often sufficient. Higher temperatures (e.g., 37°C) can increase the reaction rate but may compromise the stability of sensitive biomolecules.[8][10] For slow reactions or with sensitive proteins, performing the conjugation overnight at 4°C is a common strategy.[10][11]

  • pH: The Tetrazine-TCO ligation is generally robust and efficient in a pH range of 6 to 9.[11] Similarly, DBCO-azide reactions proceed well at a near-neutral pH (6-9).[13] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a widely used buffer for both reactions.[3][11] It is critical to use amine-free buffers if performing an NHS ester reaction to introduce the functional groups.[11][13]

Q5: How can I purify my final conjugate and remove excess linker?

The choice of purification method depends on the size difference between your final conjugate and the unreacted linker/biomolecule. Common methods include:

  • Size Exclusion Chromatography (SEC) / Desalting: This is a highly effective method for separating larger conjugated biomolecules from smaller, excess reagents. Spin desalting columns are convenient for rapid, small-scale purification.[3][16]

  • Dialysis: This technique is suitable for larger sample volumes and involves using a membrane with a specific molecular weight cut-off (MWCO) to retain the larger conjugate while allowing smaller, unreacted molecules to diffuse out. It is gentle but can be time-consuming.[16]

  • Tangential Flow Filtration (TFF): For large-scale preparations, TFF is an efficient method for buffer exchange and removal of small molecule impurities.[7][16]

Troubleshooting Guide

This guide addresses specific issues that may arise during your conjugation experiments.

ProblemPotential CauseRecommended Solution
Low or No Conjugation Yield Degraded Reagents: Tetrazine, DBCO, or TCO reagents have degraded due to improper storage (exposure to moisture, light, or wrong temperature).[7][8]Store all reagents at -20°C, desiccated, and protected from light.[3][7] Allow vials to equilibrate to room temperature before opening to prevent condensation.[7][13] Use fresh reagents whenever possible.
Inefficient Initial Labeling: The starting biomolecule (e.g., antibody) was not effectively labeled with the TCO or azide moiety.Optimize the molar ratio of the labeling reagent (e.g., NHS-ester) to your biomolecule (a 5- to 20-fold molar excess is a good starting point).[12] Ensure the buffer used for NHS ester labeling is amine-free (e.g., PBS, HEPES) at pH 7-9.[13]
Suboptimal Reaction Conditions: Molar ratio, temperature, or reaction time are not optimized.Empirically optimize the molar ratio of your reactants; start with a 1.5-3x excess of one component.[8] If reacting at room temperature, try increasing the incubation time (from 2 hours up to 12-24 hours) or increasing the temperature to 37°C if your biomolecules are stable.[8][10]
Presence of Interfering Substances: Reducing agents (DTT, TCEP) in the buffer are inactivating the tetrazine.[14]If disulfide bond reduction is necessary, remove the reducing agent via a desalting column before adding the tetrazine-containing reagent.[14]
High Background Signal or Non-Specific Binding Hydrophobic Interactions: The DBCO moiety is hydrophobic and can cause non-specific binding to proteins or cell membranes.[12]Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20) to wash buffers.[12] Increase the concentration or duration of blocking steps (e.g., using 1-5% BSA).[12]
Aggregation of Conjugate: The conjugate has formed aggregates, leading to high background.Filter the final conjugate solution through a 0.22 µm spin filter before use to remove aggregates.[12] The PEG4 spacer is designed to improve solubility, but if aggregation persists, a longer PEG linker may be needed.[12]
Precipitation During Reaction Poor Reagent Solubility: The linker, often dissolved in an organic solvent like DMSO, is precipitating upon addition to the aqueous buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10%).[12]
Biomolecule Aggregation: Modification with the hydrophobic DBCO linker is causing the biomolecule to aggregate and precipitate.Consider using a linker with a longer, more hydrophilic PEG chain to improve the solubility of the final conjugate.[12]
Inconsistent Results Between Batches Variability in Labeling: The degree of labeling (DOL) of the initial biomolecule with TCO or azide varies between experiments.Characterize the labeled intermediate after each preparation using methods like mass spectrometry to ensure consistent labeling.[12]
Reagent Degradation During Storage: Inconsistent storage conditions or repeated freeze-thaw cycles are affecting reagent viability.Aliquot reagents into single-use volumes upon receipt to minimize freeze-thaw cycles and exposure to moisture. Store desiccated at -20°C.[7]

Experimental Protocols

Protocol 1: General Procedure for Two-Step Conjugation

This protocol outlines the general workflow for labeling a protein with an azide (for reaction with DBCO) and a second molecule with TCO (for reaction with tetrazine), followed by conjugation using the this compound linker.

Step 1: Labeling Protein 'A' with an Azide Group

  • Reagent Preparation: Prepare Protein 'A' in an amine-free buffer (e.g., PBS, pH 7.4). Prepare a 10 mM stock solution of an azide-NHS ester (e.g., N3-PEG4-NHS ester) in anhydrous DMSO.

  • Conjugation: Add the azide-NHS ester stock solution to the protein solution to achieve a 10-20 fold molar excess.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted azide linker using a desalting column or dialysis, exchanging the buffer back to standard PBS pH 7.4.

Step 2: Labeling Molecule 'B' with a TCO Group

  • Reagent Preparation: Prepare Molecule 'B' (which could be a small molecule, peptide, or another protein) in an appropriate amine-free buffer. Prepare a 10 mM stock solution of a TCO-NHS ester in anhydrous DMSO.

  • Conjugation & Purification: Follow the same conjugation, incubation, and purification steps as described for Protein 'A'.

Step 3: Conjugation via this compound Linker

  • First Conjugation (DBCO-Azide):

    • Prepare the azide-labeled Protein 'A' in PBS, pH 7.4.

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Add the linker to the azide-labeled Protein 'A' at a 1.5 to 5-fold molar excess relative to the protein.

    • Incubate for 4-12 hours at room temperature.[8]

    • Purify the resulting Protein 'A'-linker conjugate using a desalting column to remove excess linker.[3]

  • Second Conjugation (Tetrazine-TCO):

    • To the purified Protein 'A'-linker conjugate, add the TCO-labeled Molecule 'B'. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.[3]

    • The reaction is very fast and is often complete within 1-2 hours at room temperature.[3][7]

    • Monitor reaction progress by the disappearance of the tetrazine's pink/red color.

  • Final Purification: Purify the final conjugate using an appropriate chromatographic technique (e.g., SEC) to remove any unreacted starting materials.[7]

Data Summary Tables

Table 1: Recommended Reaction Conditions for IEDDA (Tetrazine-TCO) Ligation
ParameterRecommended RangeNotes
Molar Ratio (Tz:TCO) 1:1.5 to 1:5Using a slight excess of the less critical component can drive the reaction to completion.[3]
pH 6.0 - 9.0The reaction is robust across a range of pH values. PBS at pH 7.4 is common.[11]
Temperature 4°C - 37°CReaction is very fast at room temperature. Can be performed at 4°C to protect sensitive biomolecules.[11]
Reaction Time 30 - 120 minutesReaction is often complete within minutes. Longer times may be needed for dilute samples.[3][11]
Common Buffers PBS, HEPES, BorateAvoid amine-containing buffers if using NHS esters for labeling.[11]
Table 2: Recommended Reaction Conditions for SPAAC (DBCO-Azide) Ligation
ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1The optimal ratio should be determined empirically. For antibodies, a higher excess (e.g., 7.5x) is sometimes used.[8][10]
pH 6.0 - 9.0Reaction is efficient at near-neutral pH.[13]
Temperature 4°C - 37°CHigher temperatures increase the rate but may affect biomolecule stability.[8]
Reaction Time 4 - 24 hoursSlower than Tetrazine-TCO ligation. Overnight incubation at 4°C or 4-12 hours at RT is typical.[8][10]
Common Solvents PBS, HEPESEnsure final concentration of organic co-solvents (e.g., DMSO) is low (<10%).[12]

Visualizations

G cluster_0 Step 1: Biomolecule Functionalization cluster_1 Step 2: Two-Step Conjugation via Heterobifunctional Linker cluster_2 Step 3: Purification ProtA Protein A ProtA_Azide Protein A-Azide ProtA->ProtA_Azide Add Azide-NHS MolB Molecule B MolB_TCO Molecule B-TCO MolB->MolB_TCO Add TCO-NHS Azide_NHS Azide-NHS Ester TCO_NHS TCO-NHS Ester Intermediate Protein A-Linker (Me-Tz attached) ProtA_Azide->Intermediate SPAAC Reaction (DBCO + Azide) Final_Product Final Conjugate (Protein A - Linker - Molecule B) MolB_TCO->Final_Product Linker Me-Tz-PEG4-DBCO Linker->Intermediate Intermediate->Final_Product IEDDA Reaction (Tetrazine + TCO) Purification Size Exclusion Chromatography (SEC) Final_Product->Purification

Caption: Workflow for two-step conjugation using a this compound linker.

G Start Low Conjugation Yield Observed Reagents Check Reagent Stability - Stored at -20°C? - Desiccated? - Freshly prepared? Start->Reagents Conditions Review Reaction Conditions - Molar Ratio (1.5-5x excess)? - pH (7-9)? - Temperature (4-37°C)? Reagents->Conditions Reagents OK Sol_Reagents Use fresh reagents. Aliquot upon receipt. Reagents->Sol_Reagents Degradation Suspected Interference Check for Interfering Substances - Amine buffers (Tris)? - Reducing agents (DTT)? Conditions->Interference Conditions OK Sol_Conditions Optimize molar ratio, temp, and/or incubation time. Conditions->Sol_Conditions Suboptimal Success Yield Improved Interference->Success No Interference Sol_Interference Use amine-free buffers. Remove reducing agents before adding tetrazine. Interference->Sol_Interference Interference Found

Caption: Logical workflow for troubleshooting low conjugation yield.

References

Common side reactions with Methyltetrazine-PEG4-DBCO and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-DBCO. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functionalities of this compound?

This compound is a heterobifunctional linker used in bioorthogonal chemistry. It contains two key reactive groups:

  • Methyltetrazine: This group participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group. This reaction is known for its exceptionally fast kinetics.[1][2][3]

  • Dibenzocyclooctyne (DBCO): This group reacts with an azide (B81097) (-N3) group through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][4][5]

The PEG4 (polyethylene glycol) spacer is hydrophilic, which enhances the solubility of the reagent and the resulting conjugate in aqueous buffers and reduces steric hindrance.[6][7]

Q2: My reaction yield is low. What are the common causes and solutions?

Low product yield can stem from several factors, including reactant degradation, suboptimal reaction conditions, or steric hindrance.[8]

Possible CauseRecommended Solution(s)
Degradation of Reactants Tetrazine Instability: Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media.[8][9][10] Use freshly prepared solutions. Store stock solutions in anhydrous solvents like DMSO or DMF at -20°C and protect from light.[8] DBCO Instability: DBCO can undergo rearrangement under strongly acidic conditions (e.g., 95% TFA) used for peptide cleavage from resin.[11] Avoid exposing DBCO-containing molecules to harsh acidic environments.
Suboptimal Stoichiometry While a 1:1 molar ratio is theoretical, an imbalance can lead to incomplete reactions. Empirically optimize the molar ratio. Using a slight excess (e.g., 1.5 to 2-fold) of one reactant can help drive the reaction to completion.[2][8][12]
Incorrect Buffer/pH The tetrazine-TCO ligation is generally robust across a pH range of 6-9.[12] However, the stability of your biomolecule of interest might be pH-dependent. Use a buffer system that maintains the integrity of your sample, such as phosphate-buffered saline (PBS).[12] Avoid buffers containing primary amines (e.g., Tris) if you are working with related reagents that have NHS esters.[13]
Steric Hindrance If the reactive moieties are attached to bulky molecules, their ability to interact can be impeded. The built-in PEG4 spacer helps mitigate this, but if the problem persists, using a linker with a longer PEG chain may be beneficial.[8][14]
Reactant Precipitation Poor solubility of reactants or the final product can halt the reaction. The PEG4 linker improves water solubility.[1][6] If solubility issues arise, consider using buffers with a small percentage of a miscible organic solvent like DMSO, ensuring it doesn't negatively impact your biomolecules.[15]

Q3: I'm observing unexpected side products. What are the likely side reactions and how can I prevent them?

Side products often arise from the hydrolysis of reactive groups or reactions with non-target molecules.

Side ReactionPrevention Strategy
Hydrolysis of Tetrazine/DBCO Both tetrazine and DBCO moieties can be susceptible to hydrolysis in aqueous environments over extended periods.[16] Prepare solutions fresh before use and avoid prolonged storage in aqueous buffers. For applications requiring long incubation times, consider the stability of the specific tetrazine derivative.[10][16]
Reaction with Thiols Free thiols (e.g., from DTT, BME, or cysteine residues) can potentially react with DBCO or TCO groups.[8] If possible, remove reducing agents before initiating the click reaction. If cysteine residues are present on your biomolecule and are not the intended target, consider site-specific labeling strategies to avoid cross-reactivity.
Oxidation For oxygen-sensitive molecules, degassing the reaction buffer can prevent the formation of oxidation-related side products.[8]
Reactions with Impurities Ensure that starting materials are of high purity to avoid side reactions with contaminants.[8] Purify your biomolecules before conjugation to remove any small molecule nucleophiles or other reactive species.

Quantitative Data Summary

The choice of tetrazine and its reaction partner is critical and involves a trade-off between reaction speed and stability.

Table 1: Stability of Various Tetrazine Derivatives The stability of tetrazines was evaluated in DMEM containing 10% FBS at 37°C. The data shows the percentage of the compound remaining after a specified time.

Tetrazine Derivative% Remaining after 12h% Remaining after 48hReference
Methyl-tetrazine (Me-Tz) > 92%~63%[9]
Triazolyl-tetrazine (3b) > 92%~63%[9]
Pyridyl-tetrazine (Py-Tz) Not specified< 13%[9]
H-tetrazine (H-Tz) Not specified< 13%[9]

Table 2: Second-Order Rate Constants for Tetrazine-TCO Reactions The reaction kinetics are influenced by the specific structures of the tetrazine and TCO derivatives. Reactions were performed in PBS at 37°C.

Tetrazine DerivativeReaction PartnerSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Reference
Triazolyl-tetrazine (3b) axial-TCO10,332[9]
Pyridyl-tetrazine (Py-Tz) axial-TCO> 10,332[9]
Methyl-tetrazine (Me-Tz) axial-TCO~1,700[9]
Phenyl-tetrazine (Ph-Tz) axial-TCO< 1,700[9]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Tetrazine-TCO Ligation

This protocol outlines a general method for conjugating a TCO-modified biomolecule with a tetrazine-containing molecule.

Materials:

  • TCO-labeled biomolecule

  • This compound (or other tetrazine reagent)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF for stock solutions

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution (e.g., 10 mM) of the tetrazine reagent in anhydrous DMSO or DMF.

  • Prepare Reactants: Dissolve or dilute your TCO-labeled biomolecule in the reaction buffer to the desired concentration.

  • Initiate Reaction: Add the tetrazine reagent to the TCO-labeled biomolecule solution. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete conjugation.[2][12]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[2][12] Reaction times may vary based on reactant concentrations and the specific tetrazine-TCO pair used.

  • Purification: Remove the excess, unreacted tetrazine reagent and byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column).[12]

  • Storage: Store the final conjugate at 4°C or as appropriate for the biomolecule.[12]

Protocol 2: Monitoring Reaction Progress with UV-Vis Spectroscopy

The progress of the tetrazine-TCO ligation can be monitored by observing the disappearance of the tetrazine's characteristic color, which corresponds to a decrease in its absorbance peak (typically around 520-540 nm).[8][17]

Procedure:

  • Determine λmax: Determine the maximum absorbance wavelength (λmax) of your tetrazine reagent in the chosen reaction buffer.

  • Set up Reaction: In a cuvette, mix the TCO-containing molecule and the reaction buffer.

  • Initiate and Measure: Place the cuvette in a spectrophotometer and record a baseline. Initiate the reaction by adding the tetrazine solution and mixing quickly.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reading stabilizes, indicating reaction completion.[8]

Visual Guides

G General Bioconjugation Workflow cluster_prep 1. Preparation cluster_analysis 3. Purification & Analysis Mol_A Biomolecule-TCO Reaction Combine Reactants Incubate at RT (30-60 min) Mol_A->Reaction Mol_B This compound Mol_B->Reaction Buffer Prepare Reaction Buffer (e.g., PBS, pH 7.4) Buffer->Reaction Purify Purification (e.g., Size-Exclusion Chromatography) Reaction->Purify Analysis Analysis (e.g., SDS-PAGE, LC-MS) Purify->Analysis Product Store Final Conjugate (4°C) Analysis->Product

Caption: A general experimental workflow for bioconjugation using this compound.

G Troubleshooting Low Reaction Yield cluster_solutions Solutions Start Low or No Product Check_Reagents Check Reactant Integrity (Fresh solutions? Proper storage?) Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry (Optimize molar ratio?) Check_Reagents->Check_Stoichiometry Reagents OK Sol_Reagents Use fresh reagents. Store properly. Check_Reagents->Sol_Reagents Check_Conditions Review Reaction Conditions (Correct buffer/pH? Temperature?) Check_Stoichiometry->Check_Conditions Ratio OK Sol_Stoichiometry Titrate molar ratio (e.g., 1.5x excess). Check_Stoichiometry->Sol_Stoichiometry Check_Solubility Assess Solubility (Precipitation observed?) Check_Conditions->Check_Solubility Conditions OK Sol_Conditions Use appropriate buffer (e.g., PBS pH 7.4). Check_Conditions->Sol_Conditions Success Reaction Optimized Check_Solubility->Success Solubility OK Sol_Solubility Add co-solvent (e.g., DMSO) if compatible. Check_Solubility->Sol_Solubility

Caption: A logical workflow for troubleshooting low-yield bioconjugation reactions.

G iEDDA Reaction Mechanism Tetrazine Methyl-Tetrazine Plus + TCO trans-Cyclooctene (TCO) Transition [4+2] Cycloaddition (Fast Kinetics) TCO->Transition iEDDA Product Stable Dihydropyridazine Product Transition->Product N₂ release

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO.

References

Technical Support Center: Optimizing Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazine-trans-cyclooctene (TCO) ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your bioorthogonal conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during tetrazine-TCO ligation reactions, offering potential causes and solutions to help you optimize your experimental outcomes.

Issue 1: Slow or Incomplete Reaction

Possible CauseRecommended Solution(s)
Degradation of Reactants Tetrazines can be susceptible to degradation in aqueous media, particularly those with electron-withdrawing groups. TCOs may also degrade, especially in the presence of thiols or under UV light. It is recommended to use freshly prepared solutions or reagents that have been stored under appropriate conditions (e.g., desiccated and protected from light).[1]
Steric Hindrance If the tetrazine and TCO moieties are attached to large or bulky molecules, steric hindrance can impede the reaction. The introduction of a flexible spacer, such as polyethylene (B3416737) glycol (PEG), can increase the accessibility of the reactive groups.[1]
Incorrect Stoichiometry While a 1:1 molar ratio is the theoretical ideal, an excess of one reactant (typically 1.5-2 fold) can help drive the reaction to completion.[1] The optimal ratio may need to be determined empirically for your specific system.[2]
Inaccurate Quantification of Reactants Ensure the concentrations of your stock solutions are accurate by using a reliable method like UV-Vis spectroscopy to measure the concentration of the tetrazine solution.[1]

Issue 2: Low Product Yield

Possible CauseRecommended Solution(s)
Side Reactions To minimize side reactions, ensure that your starting materials are pure.[1] For molecules that are sensitive to oxygen, degassing the reaction buffer can prevent oxidation-related side products.[1]
Precipitation of Reactants or Product If you observe precipitation, consider using PEGylated linkers to improve the aqueous solubility of your tetrazine or TCO.[1] A small amount of an organic co-solvent like DMSO or DMF can also be added, but its compatibility with your biological system should be verified.[1]
Suboptimal pH While the tetrazine-TCO ligation is generally not sensitive to pH within the physiological range, the stability of the reactants can be pH-dependent. Some tetrazines may degrade in basic aqueous solutions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the tetrazine-TCO reaction?

For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule (commonly 1.05 to 1.5-fold) relative to the TCO-functionalized molecule is often recommended.[2][3] However, the ideal ratio can vary depending on the specific molecules being conjugated and should be determined empirically.[2]

Q2: What are the recommended reaction buffers and pH range?

The tetrazine-TCO ligation is robust and works well in various aqueous buffers, with phosphate-buffered saline (PBS) being a frequent choice.[2] The reaction is typically carried out in a pH range of 6 to 9.[2][4][5] When labeling proteins with NHS esters to introduce TCO or tetrazine groups, it is important to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to avoid unwanted reactions with the buffer.[3]

Q3: What is the ideal reaction temperature and duration?

The reaction is known for its rapid kinetics and can often be completed at room temperature within 30 to 60 minutes.[2][3] For less reactive substrates or specific applications, the incubation time can be extended to 2 hours or even overnight at 4°C.[2] In some cases, incubation at 37°C can be used to further accelerate the reaction.[2][6]

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds quickly without the need for a catalyst, such as copper, which can be toxic to cells.[2][7] This catalyst-free nature makes it highly suitable for applications in biological systems and live-cell imaging.[2]

Q5: How can I monitor the progress of the reaction?

The progress of the tetrazine-TCO reaction can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance peak, which is typically between 510 and 550 nm.[4][5]

Quantitative Data Summary

The rate of the tetrazine-TCO ligation is influenced by the specific structures of the reactants and the reaction conditions. The following table summarizes key quantitative data from various sources.

ParameterValueConditions
Second-Order Rate Constant (k) 1 to 1 x 10^6 M⁻¹s⁻¹General range.[4][5]
up to 1000 M⁻¹s⁻¹ATTO-tetrazines with TCO.[5][6]
> 800 M⁻¹s⁻¹General.[5][7]
~1000 M⁻¹s⁻¹Methyl-substituted tetrazines with TCO.[1][5]
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO.[1][5]
2000 (±400) M⁻¹s⁻¹Dipyridal tetrazine and TCO.[5]
Reaction pH 6 - 9PBS buffer.[4][5]
7 - 9For TCO-NHS ester reaction with primary amines.[5]
Reaction Temperature Room TemperatureGeneral.[4][5]
4°C, 25°C, or 37°CDepending on the application.[5][6]
Reaction Time 10 - 30 minutesGeneral.[6]
30 minutes - 2 hoursProtein-protein conjugation.[5]
60 minutesProtein-protein conjugation.[5]

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation

This protocol outlines the steps for conjugating two proteins using tetrazine-TCO ligation, starting with the activation of the proteins with TCO and tetrazine moieties via NHS ester chemistry.

Materials:

  • TCO-PEG-NHS ester

  • Methyl-tetrazine-PEG-NHS ester

  • Protein A and Protein B

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous DMSO or DMF

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Preparation of TCO-functionalized Protein A:

    • Dissolve Protein A in PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

    • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[5]

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[8]

    • Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.[8]

    • Incubate the reaction mixture for 60 minutes at room temperature.[5]

    • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[5]

    • Remove excess TCO-PEG-NHS ester using a spin desalting column.[5]

  • Preparation of Tetrazine-functionalized Protein B:

    • Follow the same procedure as for Protein A, substituting the TCO-PEG-NHS ester with a methyl-tetrazine-PEG-NHS ester.[5]

  • TCO-Tetrazine Ligation:

    • Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a 1:1 molar ratio.[5] A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used for optimal results.[5]

    • Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[5] The reaction can also be performed at 4°C, which may require a longer incubation time.[5]

    • The progress of the reaction can be monitored by the disappearance of the tetrazine's color or by measuring the decrease in absorbance between 510 and 550 nm.[4][5]

    • The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[5]

  • Storage:

    • Store the final conjugate at 4°C until further use.[5]

Protocol 2: Monitoring Tetrazine-TCO Ligation by UV-Vis Spectroscopy

This protocol describes how to monitor the reaction kinetics by observing the change in absorbance of the tetrazine.

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent like DMSO or DMF.[1]

  • Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the reaction buffer.[1]

  • Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Begin the measurement and then add the tetrazine solution to start the reaction, ensuring rapid mixing.[1]

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[1]

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental setup.[1]

Visualizations

Tetrazine_TCO_Ligation Tetrazine-TCO Ligation Workflow cluster_prep Reactant Preparation cluster_activation Protein Activation cluster_ligation Ligation and Purification ProteinA Protein A TCO_ProteinA TCO-Protein A ProteinA->TCO_ProteinA Reacts with TCO_NHS TCO-NHS Ester TCO_NHS->TCO_ProteinA ProteinB Protein B Tetrazine_ProteinB Tetrazine-Protein B ProteinB->Tetrazine_ProteinB Reacts with Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Tetrazine_ProteinB Ligation Mix & Incubate TCO_ProteinA->Ligation Tetrazine_ProteinB->Ligation Purification Purification (e.g., SEC) Ligation->Purification Final_Conjugate Final Conjugate Purification->Final_Conjugate

Caption: A workflow diagram for a typical protein-protein conjugation using Tetrazine-TCO ligation.

Troubleshooting_Workflow Troubleshooting Slow/Incomplete Reactions Start Slow or Incomplete Reaction Check_Reagents Check Reactant Integrity (Freshness, Storage) Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry (Optimize Molar Ratio) Start->Check_Stoichiometry Check_Concentration Confirm Concentrations (e.g., UV-Vis) Start->Check_Concentration Consider_Sterics Consider Steric Hindrance (Add Spacer?) Start->Consider_Sterics Resolution Reaction Optimized Check_Reagents->Resolution Check_Stoichiometry->Resolution Check_Concentration->Resolution Consider_Sterics->Resolution

Caption: A logical workflow for troubleshooting slow or incomplete Tetrazine-TCO ligation reactions.

References

Technical Support Center: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential side reaction between Dibenzocyclooctyne (DBCO) reagents and thiols in proteins.

Frequently Asked Questions (FAQs)

Q1: What is the DBCO-thiol side reaction?

A1: While DBCO reagents are designed for a highly specific, strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-modified molecules, they can also undergo a slower, off-target reaction with free thiol groups (-SH) present on cysteine residues in proteins.[1][2] This is known as a "thiol-yne" addition reaction.[1][2] This side reaction can lead to non-specific labeling of proteins, potentially compromising experimental results.[2]

Q2: How much faster is the desired SPAAC reaction compared to the DBCO-thiol side reaction?

A2: The desired SPAAC reaction with azides is significantly faster than the thiol-yne side reaction. Literature suggests that the reaction rate of DBCO with azides is approximately two orders of magnitude (about 100 times) faster than its reaction with thiols.[1] This inherent difference in reactivity means that under optimized conditions, the SPAAC reaction is highly favored.

Q3: How can I prevent the DBCO-thiol side reaction?

A3: The most effective method to prevent the DBCO-thiol side reaction is to block the free thiol groups on cysteine residues before introducing the DBCO reagent.[1][3] This is achieved by alkylating the thiols with reagents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM).[1] These alkylating agents form a stable covalent bond with the thiol group, rendering it unreactive towards DBCO. This blocking step is compatible with the subsequent SPAAC reaction.[1]

Q4: I am observing non-specific labeling in my experiment. How can I confirm it's due to the DBCO-thiol reaction?

A4: To confirm if the non-specific labeling is due to the DBCO-thiol side reaction, you can perform a control experiment. Prepare two samples of your protein or cell lysate: one with your azide-modified target and one without. Treat both samples with your DBCO-linked probe. If you observe labeling in the sample without the azide (B81097), it is likely due to non-specific reactions, such as the thiol-yne addition.[4] You can further validate this by pre-treating a sample with a thiol-blocking agent like iodoacetamide before adding the DBCO reagent. A significant reduction in non-specific labeling in the blocked sample would confirm thiol reactivity.[3]

Troubleshooting Guide

Problem Possible Cause Solution
High background or non-specific labeling of proteins. Reaction of DBCO with free thiols on cysteine residues.1. Thiol Blocking: Pre-treat your protein sample with a thiol-alkylating agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) before adding the DBCO reagent. (See Experimental Protocols section for details).[1][3]2. Optimize Reaction Time: Since the thiol-yne reaction is slower than SPAAC, reducing the incubation time with the DBCO reagent can minimize off-target labeling.[5]
Excess DBCO reagent.1. Titrate DBCO Reagent: Determine the optimal concentration of your DBCO reagent to minimize excess that could contribute to background.[3]2. Purification: Ensure thorough removal of unreacted DBCO reagent after the labeling step through methods like dialysis or size-exclusion chromatography.[6]
Low signal from the specific SPAAC reaction. Suboptimal reaction conditions.1. pH: Ensure the reaction buffer is at a physiological pH (around 7.4), as extreme pH values can affect protein stability and reactivity.[7]2. Concentration: Increasing the concentration of your azide-modified protein and DBCO reagent can improve reaction efficiency.[8]
Steric hindrance.If the azide or DBCO moiety is in a sterically hindered location, consider using DBCO reagents with longer PEG linkers to improve accessibility.[5]

Quantitative Data Summary

The following table summarizes the relative reaction rates of DBCO with its intended azide target versus the off-target thiol group.

Reaction Reactant 1 Reactant 2 Relative Rate Constant Reference
SPAAC (Desired Reaction) DBCOAzide~100x[1]
Thiol-Yne (Side Reaction) DBCOThiol (Cysteine)~1x[1]

Experimental Protocols

Protocol 1: Thiol Blocking with Iodoacetamide (IAM)

This protocol describes the alkylation of free thiol groups in a protein sample prior to a SPAAC reaction.

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, pH 7.4)

  • Dithiothreitol (DTT) stock solution (e.g., 1 M)

  • Iodoacetamide (IAM) stock solution (e.g., 1 M in water or buffer). Note: Prepare fresh and protect from light.[9]

  • Desalting column or dialysis equipment

Procedure:

  • Reduction (Optional but Recommended): To ensure all cysteine residues are in their reduced, free-thiol form, treat the protein sample with 10 mM DTT for 30-60 minutes at room temperature.[3]

  • Removal of DTT: Remove the excess DTT using a desalting column or through dialysis against a DTT-free buffer. This step is crucial as DTT will react with IAM.

  • Alkylation: Add the freshly prepared IAM stock solution to the protein sample to a final concentration of 50-100 mM.[3]

  • Incubation: Incubate the reaction mixture in the dark for 1 hour at room temperature.[3][7] The alkylation reaction is more efficient at a slightly alkaline pH (7.5-8.5).[7][9]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like DTT or β-mercaptoethanol.

  • Removal of Excess IAM: Remove unreacted IAM using a desalting column or dialysis.

  • The protein sample is now ready for the SPAAC reaction with the DBCO reagent.

Protocol 2: Control Experiment to Detect DBCO-Thiol Reactivity

This protocol allows you to assess the level of non-specific labeling due to the thiol-yne reaction in your system.

Materials:

  • Your protein sample or cell lysate (without azide modification)

  • DBCO-linked fluorescent probe or biotin

  • Thiol-blocking agent (e.g., Iodoacetamide)

  • SDS-PAGE and Western blot or fluorescence imaging system

Procedure:

  • Prepare Samples: Set up three parallel samples of your protein/lysate:

    • Sample A (Negative Control): Protein/lysate only.

    • Sample B (DBCO Treatment): Protein/lysate + DBCO-linked probe.

    • Sample C (Blocked Control): Protein/lysate pre-treated with IAM (as per Protocol 1) before adding the DBCO-linked probe.

  • Incubation: Incubate all samples under your standard SPAAC reaction conditions (time, temperature, concentration).

  • Analysis: Analyze the samples by SDS-PAGE.

    • If using a fluorescent DBCO probe, visualize the gel using a fluorescence imager.

    • If using a biotinylated DBCO probe, perform a Western blot and detect with streptavidin-HRP.

  • Interpretation:

    • Sample A should show no signal.

    • A signal in Sample B indicates non-specific labeling.

    • A significantly reduced or absent signal in Sample C compared to Sample B confirms that the non-specific labeling is primarily due to the reaction of DBCO with thiols.[4]

Visualizations

cluster_main DBCO Reaction Pathways DBCO DBCO Reagent SPAAC_Product Specific Conjugate (Triazole Linkage) DBCO->SPAAC_Product SPAAC (Fast, Desired) Thiol_Yne_Product Non-Specific Conjugate (Thiol-Ene Adduct) DBCO->Thiol_Yne_Product Thiol-Yne (Slow, Side Reaction) Azide Azide-Modified Protein Azide->SPAAC_Product Thiol Thiol-Containing Protein (Cysteine) Thiol->Thiol_Yne_Product

Caption: DBCO's primary and side reaction pathways.

cluster_workflow Workflow to Prevent Thiol-Yne Side Reaction Start Protein Sample (with free thiols) Reduce 1. Reduce Disulfides (e.g., DTT) Start->Reduce Block 2. Alkylate Thiols (e.g., Iodoacetamide) Reduce->Block Purify 3. Remove Excess Alkylating Agent Block->Purify SPAAC 4. Perform SPAAC Reaction with DBCO Reagent Purify->SPAAC End Specific Protein Conjugation SPAAC->End

Caption: Experimental workflow to prevent thiol-yne side reactions.

References

Long-term storage and handling of Methyltetrazine-PEG4-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting of Methyltetrazine-PEG4-DBCO for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3][4][5][6] Some suppliers also recommend storing it under desiccated conditions.[1][5]

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or dichloromethane (B109758) (DCM).[1][2][7] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

Q3: What is the recommended storage temperature and shelf-life for stock solutions?

The stability of stock solutions is dependent on the storage temperature. The following table summarizes the recommended storage conditions and expected shelf-life.

Storage TemperatureShelf-LifeRecommendations
-20°CUp to 1 monthStore in sealed vials, protected from light and moisture.[1][8]
-80°CUp to 6-12 monthsStore in sealed vials, protected from light and moisture.[1][8][9]

Q4: What is the appearance and solubility of this compound?

This compound typically appears as a red crystalline or light pink solid/semi-solid.[1][5] It is soluble in common organic solvents like DMSO, DMF, DCM, chloroform, and tetrahydrofuran (B95107) (THF).[1][2][5][7] The PEG4 spacer enhances its aqueous solubility.[1][10][11][12]

Q5: What factors can lead to the degradation of this compound?

The tetrazine moiety is sensitive to light and high temperatures.[1] It can also be susceptible to nucleophilic attack. While the methyl group on the tetrazine ring improves stability, degradation can still occur in aqueous solutions, especially in the presence of nucleophiles like thiols.[1]

Troubleshooting Guide

Problem: Loss of reactivity in a click chemistry reaction.

Possible CauseRecommended Solution
Improper Storage of Solid Compound Ensure the solid compound has been consistently stored at -20°C or below, protected from light and moisture.[1]
Degradation of Stock Solution Prepare a fresh stock solution for your experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored for an extended period.[1] For long-term use, store aliquots at -80°C for up to one year.[9]
Incompatible Reaction Buffer The pH or components of your reaction buffer might be degrading the tetrazine. Tetrazine-based reactions are typically performed in aqueous buffers at a neutral to slightly acidic pH. Avoid strong acids, strong alkalis, and potent oxidizing or reducing agents.[1]

Problem: Poor solubility of the compound in aqueous buffer.

Possible CauseRecommended Solution
Insufficient Organic Solvent First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before diluting it with your aqueous reaction buffer.
Compound Concentration Too High The PEG4 spacer enhances water solubility, but at high concentrations, the compound may still precipitate in purely aqueous solutions.[10][11][12] Try reducing the final concentration in your reaction mixture.

Experimental Protocols

Protocol for Preparing a Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the vial until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 12 months).[1][8][9]

Protocol for a General Click Chemistry Reaction

  • Prepare your azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Add the this compound stock solution to the reaction mixture. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturing biological molecules.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours depending on the concentration of the reactants.[13]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE).

  • Purify the resulting conjugate to remove any unreacted reagents.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_prep Stock Solution Preparation cluster_reaction Click Chemistry Reaction storage Solid Compound (-20°C, desiccated, dark) equilibrate Equilibrate to RT storage->equilibrate dissolve Dissolve in Anhydrous DMSO or DMF equilibrate->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution Store Aliquots (-20°C or -80°C) aliquot->store_solution add_reagent Add DBCO Reagent Stock Solution store_solution->add_reagent prepare_azide Prepare Azide-Molecule in Buffer prepare_azide->add_reagent incubate Incubate (RT or 37°C) add_reagent->incubate monitor Monitor Reaction (e.g., HPLC) incubate->monitor purify Purify Conjugate monitor->purify

Caption: Recommended workflow for handling this compound.

reaction_pathway Methyltetrazine This compound Conjugate Stable Triazole Conjugate Methyltetrazine->Conjugate Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide Azide-Containing Molecule Azide->Conjugate

Caption: Bioorthogonal reaction of this compound.

References

Solubility issues with Methyltetrazine-PEG4-DBCO and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG4-DBCO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule used in bioconjugation, specifically in copper-free click chemistry.[1][2] It contains two reactive groups: a methyltetrazine moiety and a dibenzocyclooctyne (DBCO) group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[3][4] The methyltetrazine group reacts with trans-cyclooctene (B1233481) (TCO) functionalized molecules, while the DBCO group reacts with azide-functionalized molecules.[5][6] This allows for the precise and efficient linking of two different molecules, such as antibodies to drugs in the development of antibody-drug conjugates (ADCs).[5][7]

Q2: What is the role of the PEG4 spacer in this compound?

The polyethylene glycol (PEG4) spacer enhances the aqueous solubility of the molecule and the resulting conjugate.[4][6][8] It also provides a flexible and long connection that can reduce steric hindrance between the conjugated molecules.[9] In therapeutic applications, the PEG linker can contribute to improved pharmacokinetics and reduced immunogenicity.[10]

Q3: In what solvents is this compound soluble?

This compound is readily soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).[1][6][11] The PEG4 spacer enhances its solubility in aqueous buffers.[6][8]

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in an anhydrous water-miscible organic solvent such as DMSO or DMF at a concentration of 1-10 mM.[10] This stock solution can then be diluted into the final aqueous reaction buffer.

Q5: What are the optimal pH conditions for reactions involving this compound?

Reactions with the DBCO moiety and azides are efficient at a near-neutral pH range of 6-9.[12] For conjugating to primary amines (if the DBCO or tetrazine moiety is part of an NHS ester), a pH of 7-9 is recommended.[9][13]

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation in Aqueous Buffer
Possible Cause Solution
Limited aqueous solubility of the compound. While the PEG4 spacer improves water solubility, high concentrations in purely aqueous buffers may still lead to precipitation. It is recommended to first dissolve this compound in a water-miscible organic solvent like DMSO or DMF to create a stock solution.[1] This stock solution can then be added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is compatible with the stability and function of your biomolecules (typically under 10-25%).[14][15]
Low temperature of the buffer. Ensure your aqueous buffer is at room temperature before adding the this compound stock solution, unless the experimental protocol specifies otherwise.
Incorrect buffer composition. Certain buffers or additives may reduce the solubility of the compound. If possible, test the solubility in a small volume of your intended buffer before proceeding with the full-scale experiment.
Issue 2: Low or No Conjugation Efficiency
Possible Cause Solution
Degraded reagent. Ensure that the this compound has been stored correctly at -20°C and protected from moisture.[1] Prepare stock solutions fresh before use.[12]
Incorrect stoichiometry. Optimize the molar ratio of this compound to your target molecule. A molar excess of the linker may be required. For the subsequent click reaction, a 1.5 to 3-fold molar excess of the DBCO-labeled molecule to the azide-containing molecule is often recommended.[14]
Suboptimal reaction buffer pH. Ensure the pH of the reaction buffer is within the optimal range for the specific conjugation chemistry being used (typically pH 7-9 for DBCO-azide reactions).[12]
Presence of interfering substances. Buffers containing azides should not be used in reactions with the DBCO group.[14]
Steric hindrance. The PEG4 spacer is designed to minimize steric hindrance, but the structure of the molecules being conjugated can still play a role.[9] Consider altering the linker length if steric hindrance is suspected.

Quantitative Data

While specific quantitative solubility data for this compound in various aqueous buffers is not widely published, the following table provides data for structurally related compounds, which can serve as a useful reference.

Compound Solvent/Buffer Solubility
DBCO-PEG4-NHS esterAqueous buffersUp to 1.5 mM[12]
DBCO-PEG4-MaleimideAqueous buffersUp to 6.6 mM[14]

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound for Bioconjugation
  • Reagent Preparation :

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mM.[10]

  • Reaction Setup :

    • Prepare your azide-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Add the this compound stock solution to the solution of your azide-functionalized molecule to achieve the desired final concentration. Ensure the final concentration of DMSO or DMF is low enough to not affect your biomolecule's stability and function.

  • Incubation :

    • Incubate the reaction mixture at room temperature for 2-12 hours.[16] Longer incubation times (up to 24 hours) may improve efficiency.[16] The reaction can also be performed at 4°C, which may require a longer incubation time.[16]

  • Purification :

    • Remove excess, unreacted this compound using appropriate methods such as dialysis, desalting columns, or size-exclusion chromatography (SEC).[10][16]

Protocol 2: Two-Step Bioconjugation using this compound

This protocol describes the labeling of an azide-containing protein with this compound, followed by a reaction with a TCO-containing molecule.

Step 1: Labeling of Azide-Containing Protein with this compound

  • Follow the procedure outlined in Protocol 1 to react your azide-containing protein with this compound and purify the resulting DBCO-labeled protein.

Step 2: Reaction of DBCO-Labeled Protein with a TCO-Containing Molecule

  • Reagent Preparation :

    • Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO).[10]

  • Click Reaction :

    • Add the TCO-containing molecule to the purified DBCO-labeled protein. A 1.5 to 5-fold molar excess of the TCO-molecule is typically recommended.[10]

    • Incubate the reaction for 30-60 minutes at room temperature.[10]

  • Final Purification :

    • Purify the final conjugate using a suitable method like SEC to remove any unreacted TCO-containing molecule.[10]

Visualizations

experimental_workflow cluster_step1 Step 1: DBCO Labeling cluster_step2 Step 2: Purification cluster_step3 Step 3: Tetrazine Ligation A Azide-Molecule C DBCO-Labeled Molecule A->C Reaction (PBS, pH 7.4) B Me-Tet-PEG4-DBCO B->C D Purification (SEC/Dialysis) C->D E Purified DBCO- Labeled Molecule D->E G Final Conjugate E->G F TCO-Molecule F->G IEDDA Reaction

Caption: Experimental workflow for a two-step bioconjugation using this compound.

troubleshooting_logic cluster_solubility Solubility Issues cluster_reaction_conditions Reaction Conditions start Low Conjugation Yield? solubility_check Precipitate Observed? start->solubility_check reagent_quality Reagent Degraded? start->reagent_quality stoichiometry Incorrect Stoichiometry? start->stoichiometry ph_check Suboptimal pH? start->ph_check dissolve_in_dmso Prepare stock in DMSO/DMF solubility_check->dissolve_in_dmso Yes adjust_solvent_conc Check final organic solvent concentration dissolve_in_dmso->adjust_solvent_conc storage_check Check storage (-20°C, desiccated) reagent_quality->storage_check Yes optimize_ratio Optimize molar ratios stoichiometry->optimize_ratio Yes adjust_ph Use buffer pH 7-9 ph_check->adjust_ph Yes

Caption: Troubleshooting logic for low conjugation yield with this compound.

References

Technical Support Center: Methyltetrazine-PEG4-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-DBCO. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker used in bioorthogonal chemistry.[1][2][3] It contains two reactive groups: a methyltetrazine and a dibenzocyclooctyne (DBCO).[1][3]

  • Methyltetrazine: Reacts with trans-cyclooctene (B1233481) (TCO) and other strained alkenes via an inverse electron demand Diels-Alder (iEDDA) reaction. This is one of the fastest bioorthogonal reactions currently known.[][5]

  • DBCO: Reacts with azides through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][6][7][8][]

The polyethylene (B3416737) glycol (PEG4) spacer enhances water solubility and reduces steric hindrance during conjugation.[] This linker is commonly used to connect two molecules that may not otherwise be easily joined, such as proteins, antibodies, oligonucleotides, or small molecules.[1]

Q2: How should I store this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared in anhydrous DMSO or DMF and stored at -20°C for a few days, though fresh solutions are always recommended. Avoid repeated freeze-thaw cycles.

Q3: My conjugation reaction is not working or has a low yield. What are some common causes?

Low conjugation efficiency can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide

Issue 1: Low or No Conjugation Product
Possible Cause Recommended Solution
Degradation of Reagents - Use freshly prepared stock solutions of this compound. - Ensure that the azide (B81097) or TCO-containing molecule has not degraded. Verify the integrity of your starting materials.
Incorrect Buffer Composition - Avoid buffers containing primary amines (e.g., Tris, glycine) if you are using an NHS-ester variant of the linker to react with an amine on your molecule, as these will compete with the reaction.[6][10][11] - Do not use buffers containing azides if you intend to use the DBCO functionality, as the azide will react with the DBCO.[10]
Suboptimal Reaction Conditions - Ensure the pH of the reaction buffer is within the optimal range for your specific conjugation (typically pH 7-9 for NHS ester reactions).[6] - While reactions can proceed at room temperature, incubation at 4°C overnight can sometimes improve yields for sensitive biomolecules.[10]
Steric Hindrance - The PEG4 spacer is designed to minimize steric hindrance, but for very large or complex molecules, a longer PEG spacer might be necessary.
Inaccurate Quantification of Reactants - Accurately determine the concentration of your starting materials before setting up the reaction.
Issue 2: How to Handle Unreacted this compound

After your conjugation reaction is complete, it is often necessary to quench or remove any unreacted this compound to prevent it from reacting with other molecules in subsequent steps of your experiment.

Option 1: Quenching the Tetrazine Moiety with a Thiol

Excess tetrazine can be quenched by reacting it with a thiol-containing molecule. A recently described method is the Tetrazine-Thiol Exchange (TeTEx), which is a reversible reaction that can be "locked" under certain conditions.[12][13] For the purpose of quenching, a simple, irreversible reaction is desirable.

Experimental Protocols

Protocol 1: Quenching Unreacted Tetrazine with a Thiol Reagent

This protocol describes how to quench the methyltetrazine moiety of unreacted this compound using a thiol-containing scavenger.

Materials:

  • Reaction mixture containing unreacted this compound

  • Thiol-containing quencher (e.g., 1 M stock solution of N-acetylcysteine or glutathione (B108866) in a compatible buffer)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Once the primary conjugation reaction is deemed complete, add a 10-50 fold molar excess of the thiol-containing quencher to the reaction mixture.

  • Incubate the reaction for 1-2 hours at room temperature.

  • The quenched product can then be removed by standard purification methods such as size-exclusion chromatography or dialysis.

Option 2: Quenching the DBCO Moiety

Finding a simple, direct quenching agent for the DBCO group that can be added to the reaction mixture is less straightforward. The primary method for dealing with excess DBCO is through purification. However, a potential chemical quenching strategy involves the use of an azide.

Protocol 2: Quenching Unreacted DBCO with an Azide Reagent (Use with Caution)

This protocol describes a potential method for quenching the DBCO moiety. Note: Azides can be toxic, and the resulting triazole product will still be present in the reaction mixture and will need to be removed.

Materials:

  • Reaction mixture containing unreacted this compound

  • Azide quencher (e.g., 1 M stock solution of sodium azide in water). Caution: Sodium azide is highly toxic.

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Following the completion of the primary reaction, add a 10-50 fold molar excess of the azide quenching solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Remove the excess azide and the quenched product by purification (e.g., dialysis or size-exclusion chromatography).

Option 3: Purification to Remove Excess Reagent

In many cases, the most effective way to remove unreacted this compound is through purification.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating your larger, conjugated biomolecule from the smaller, unreacted linker.

  • Dialysis: For larger biomolecules, dialysis can be used to remove the smaller, unreacted linker.

Issue 3: Quenching an Activated (e.g., NHS Ester) Linker

If you are using a variant of this compound that has been activated for reaction with a specific functional group (e.g., an N-hydroxysuccinimide or NHS ester to react with a primary amine), this activated group can be quenched.

Protocol 3: Quenching of DBCO-NHS or Tetrazine-NHS Esters

Materials:

  • Reaction mixture containing the unreacted NHS ester linker.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[10][14]

Procedure:

  • Add the quenching solution to your reaction mixture to a final concentration of 50-100 mM.[14]

  • Incubate for 15-30 minutes at room temperature.[14]

  • The quenched linker and excess quenching agent can then be removed by purification.

Visualizing the Quenching Workflow

The following diagram illustrates the decision-making process for handling unreacted this compound.

Quenching_Workflow start Reaction Complete excess_reagent Excess Methyltetrazine- PEG4-DBCO Present? start->excess_reagent quench_nhs Is it an NHS ester variant? start->quench_nhs Alternative Path purification Purification (SEC or Dialysis) excess_reagent->purification Yes end Proceed to Next Step excess_reagent->end No purification->end quench_tetrazine Quench Tetrazine (e.g., with Thiol) quench_dbco Quench DBCO (e.g., with Azide) quench_tetrazine->quench_dbco quench_dbco->purification quench_nhs->quench_tetrazine No quench_nhs_yes Quench NHS ester (e.g., with Tris) quench_nhs->quench_nhs_yes Yes quench_nhs_yes->quench_tetrazine Quenching_Mechanisms cluster_tetrazine Tetrazine Quenching cluster_dbco DBCO Quenching tetrazine Unreacted Methyltetrazine quenched_tetrazine Quenched Tetrazine (Inactive Adduct) tetrazine->quenched_tetrazine reacts with thiol Thiol Quencher (e.g., N-acetylcysteine) thiol->quenched_tetrazine dbco Unreacted DBCO quenched_dbco Quenched DBCO (Triazole) dbco->quenched_dbco reacts with azide Azide Quencher (e.g., Sodium Azide) azide->quenched_dbco

References

Technical Support Center: Purification of Methyltetrazine-PEG4-DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Methyltetrazine-PEG4-DBCO conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these conjugates and the removal of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a this compound conjugation reaction mixture?

Common impurities include unreacted this compound linker, hydrolyzed linker, and potentially byproducts from the synthesis of the linker itself, such as incompletely functionalized PEG chains. Additionally, if conjugating to a biomolecule, unreacted biomolecule and aggregated conjugates may be present.

Q2: Which purification method is most suitable for my this compound conjugate?

The choice of purification method depends on several factors, including the size of your target conjugate, the nature of the impurities, the sample volume, and the desired final purity. The most common methods are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).

Q3: How can I assess the purity of my final conjugate?

Purity can be assessed using a combination of analytical techniques. HPLC (High-Performance Liquid Chromatography), particularly Reverse-Phase (RP-HPLC) or Size Exclusion (SEC-HPLC), is widely used to separate the conjugate from impurities.[][2] SDS-PAGE can be used to visualize the protein conjugate and any unreacted protein. UV-Vis spectroscopy can help determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the DBCO group (around 309 nm).[3] Mass spectrometry can confirm the identity and integrity of the conjugate.

Q4: What can I do to prevent aggregation of my conjugate during purification?

Aggregation can be a common issue, especially with hydrophobic DBCO moieties.[3] To minimize aggregation, consider using a lower molar excess of the this compound linker during the conjugation reaction. The PEG4 linker itself is hydrophilic and helps to mitigate aggregation.[3] Additionally, ensure that the buffer conditions (pH, ionic strength) are optimal for your biomolecule's stability throughout the purification process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your this compound conjugates.

Problem Possible Cause Solution
Low recovery of the conjugated product Non-specific binding: The conjugate may be binding to the purification column or membrane.- Test different SEC resins or TFF membranes to find one with minimal non-specific binding. - Adjust buffer conditions (e.g., increase salt concentration) to reduce non-specific interactions.
Aggregation and precipitation: The conjugate has aggregated and is being lost during filtration or centrifugation steps.- Optimize the conjugation reaction to avoid over-labeling. - Perform purification at a lower concentration. - Screen different buffer conditions (pH, excipients) to improve conjugate solubility.
Inappropriate purification method: The chosen method may not be suitable for the scale or nature of your conjugate.- For small sample volumes, spin desalting columns are fast and offer high recovery.[4] - For larger volumes, TFF is a scalable and efficient option.[3]
Inefficient removal of unreacted this compound Suboptimal separation parameters: The purification method is not resolving the conjugate from the smaller linker molecule.- SEC: Ensure the column has the appropriate pore size for the size difference between your conjugate and the free linker. Optimize the flow rate for better resolution. - Dialysis: Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) (e.g., 10-20 kDa for antibody conjugates). Increase the dialysis volume and the number of buffer changes.[5] - TFF: Perform sufficient diafiltration volumes (typically 5-10) to wash away the small molecules.
Presence of unexpected byproducts Incomplete reaction or side reactions: The conjugation reaction may not have gone to completion, or side reactions may have occurred.- Analyze the reaction mixture by HPLC or mass spectrometry to identify the byproducts. - Optimize reaction conditions (e.g., reaction time, temperature, pH) to favor the desired product formation.
Impure starting materials: The this compound linker itself may contain impurities from its synthesis.- It is crucial to use a highly pure linker. If you suspect impurities, consider purifying the linker before the conjugation reaction using methods like RP-HPLC.[]

Experimental Protocols

Size Exclusion Chromatography (SEC) Protocol

This method separates molecules based on their size. Larger molecules, like the conjugate, elute first, while smaller molecules, like the unreacted linker, are retained longer.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your conjugate from the free linker.

  • Equilibration: Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4) until a stable baseline is achieved.

  • Sample Loading: Load the reaction mixture onto the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm (for protein) and 309 nm (for DBCO).

  • Analysis: Pool the fractions containing the purified conjugate and analyze for purity and concentration.

Dialysis Protocol

Dialysis is a simple method for removing small molecules from a solution of larger molecules through a semi-permeable membrane.

  • Membrane Selection: Choose a dialysis membrane with a MWCO that will retain your conjugate while allowing the free linker to pass through (e.g., 10-20 kDa for an antibody conjugate).

  • Sample Preparation: Load the reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed tubing/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.

  • Buffer Exchange: Change the dialysis buffer at least three times over 24-48 hours to ensure complete removal of the unreacted linker.

  • Sample Recovery: Carefully recover the purified conjugate from the dialysis tubing/cassette.

Tangential Flow Filtration (TFF) Protocol

TFF is a rapid and scalable method for buffer exchange and removal of small molecules.

  • System Setup: Set up the TFF system with a membrane cassette having an appropriate MWCO.

  • Equilibration: Equilibrate the system with the desired buffer.

  • Diafiltration: Add the reaction mixture to the sample reservoir and begin diafiltration by adding fresh buffer at the same rate as the permeate is being removed. This process effectively washes away the unreacted linker.

  • Concentration (Optional): After sufficient diafiltration volumes (typically 5-10), the sample can be concentrated by stopping the addition of fresh buffer.

  • Sample Recovery: Recover the purified and concentrated conjugate from the system.

Data Presentation

Table 1: Comparison of Purification Methods for this compound Conjugates

Method Principle Typical Purity Typical Yield Processing Time Scalability Key Advantages Key Disadvantages
Size Exclusion Chromatography (SEC) Size-based separation>95%70-90%1-4 hoursLow to MediumHigh resolution, good for analytical and small-scale preparative work.Sample dilution, limited loading capacity.
Dialysis Diffusion across a semi-permeable membrane>90%>90%24-48 hoursHighSimple, gentle on the sample, high recovery.Time-consuming, potential for sample dilution.
Tangential Flow Filtration (TFF) Size-based separation using a membrane and cross-flow>95%>90%1-3 hoursHighFast, scalable, can also concentrate the sample.[6]Requires specialized equipment, potential for membrane fouling.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Reaction This compound + Biomolecule SEC Size Exclusion Chromatography Reaction->SEC Crude Product Dialysis Dialysis Reaction->Dialysis Crude Product TFF Tangential Flow Filtration Reaction->TFF Crude Product Analysis Purity & Concentration (HPLC, SDS-PAGE, UV-Vis) SEC->Analysis Purified Conjugate Dialysis->Analysis Purified Conjugate TFF->Analysis Purified Conjugate

Caption: General workflow for the purification and analysis of this compound conjugates.

troubleshooting_logic Start Purification Outcome Unsatisfactory LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct CheckBinding Check for Non-specific Binding Optimize Buffer LowYield->CheckBinding Yes CheckAggregation Assess Aggregation Optimize Conjugation/Buffer LowYield->CheckAggregation Yes OptimizeMethod Optimize Purification Method (e.g., Column, MWCO, Diavolumes) ImpureProduct->OptimizeMethod Yes CheckLinkerPurity Verify Purity of This compound Linker ImpureProduct->CheckLinkerPurity Yes CheckBinding->LowYield CheckAggregation->LowYield OptimizeMethod->ImpureProduct CheckLinkerPurity->ImpureProduct

Caption: A troubleshooting decision tree for common purification issues.

References

Validation & Comparative

A Head-to-Head Comparison: Methyltetrazine-PEG4-DBCO vs. Alternative PEGylated Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly influences the performance, stability, and efficacy of bioconjugates. This guide provides an objective comparison of Methyltetrazine-PEG4-DBCO with other commonly used PEGylated crosslinkers, supported by experimental data and detailed protocols to inform your selection process.

This compound has emerged as a powerful tool in bioconjugation, primarily due to its reliance on bioorthogonal chemistry. This heterobifunctional linker incorporates a methyltetrazine group for reaction with a trans-cyclooctene (B1233481) (TCO) and a dibenzocyclooctyne (DBCO) group for reaction with an azide. These reactions, often termed "click chemistry," are characterized by their high specificity and rapid kinetics in biological environments. However, a variety of other PEGylated crosslinkers, each with distinct reactive groups and mechanisms, offer viable alternatives for specific applications. This guide will delve into a comparative analysis of their performance characteristics.

Quantitative Performance Data

To facilitate a clear comparison, the following tables summarize key quantitative data for this compound and other prevalent PEGylated crosslinkers.

Crosslinker Type Reactive Groups Target Functional Groups Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Advantages Key Disadvantages
Methyltetrazine-PEG-TCO/DBCO Methyltetrazine & DBCOtrans-Cyclooctene (TCO) & AzideUp to 3.3 x 10⁶ (Tetrazine-TCO)[1]; ~0.11 (DBCO-Azide)[2]Extremely fast and bioorthogonal reaction (Tetrazine-TCO), high specificity, no catalyst required.Requires pre-functionalization of biomolecules with TCO or azide.
NHS-Ester-PEG N-Hydroxysuccinimide EsterPrimary Amines (e.g., Lysine)~10¹ - 10²Well-established chemistry, readily available reagents.Can lead to heterogeneous products due to multiple lysine (B10760008) residues, susceptible to hydrolysis.
Maleimide-PEG MaleimideThiols (e.g., Cysteine)~10² - 10³Site-specific conjugation to cysteine residues.Potential for retro-Michael addition (reversibility) and reaction with other nucleophiles.
Alkyne-PEG (CuAAC) Terminal AlkyneAzide~10² - 10³High efficiency and specificity.Requires a cytotoxic copper catalyst, limiting in vivo applications.
Alkyne-PEG (SPAAC) Cyclooctyne (e.g., DBCO)Azide~1Bioorthogonal, no catalyst required.Slower kinetics compared to Tetrazine-TCO ligation.
Linkage Stability Comparison Description
Tetrazine-TCO Linkage A TCO-modified IgG showed a 10.5% loss of reactivity towards tetrazines after 4 weeks of storage at 4°C in a phosphate (B84403) buffer (pH 7.5). The loss was reduced to 7% when stored at -20°C.[3] However, TCO can isomerize to the less reactive cis-cyclooctene isomer in the presence of thiols or in serum.[4][5]
Maleimide-Thiol Linkage The thiol-maleimide bond can be susceptible to retro-Michael addition, leading to deconjugation, especially in the presence of competing thiols like glutathione (B108866) in the cellular environment. Some studies have shown that maleimide-PEG conjugates can exhibit significant deconjugation over time.[6][7]
Amide Bond (from NHS-Ester) The amide bond formed from the reaction of an NHS ester with a primary amine is generally considered highly stable under physiological conditions.

Visualizing the Chemistry: Reaction and Workflow Diagrams

To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the key reaction pathways and a general experimental workflow for comparing crosslinkers.

Bioorthogonal Ligation of Methyltetrazine and DBCO cluster_tetrazine Tetrazine Ligation cluster_dbco DBCO Ligation Methyltetrazine Methyltetrazine-PEG4- Diels_Alder Inverse Electron Demand Diels-Alder Cycloaddition Methyltetrazine->Diels_Alder DBCO -PEG4-DBCO TCO TCO-modified Biomolecule TCO->Diels_Alder N2 N₂ (gas) Diels_Alder->N2 Tetrazine_Product Stable Dihydropyridazine Adduct Diels_Alder->Tetrazine_Product SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO->SPAAC Azide Azide-modified Biomolecule Azide->SPAAC DBCO_Product Stable Triazole Adduct SPAAC->DBCO_Product

Caption: Bioorthogonal reactions of this compound.

Experimental Workflow for Crosslinker Comparison cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis cluster_comparison Comparison Biomolecule Prepare Biomolecule (e.g., Antibody) Reaction Perform Conjugation Reactions (Varying Molar Ratios) Biomolecule->Reaction Crosslinkers Prepare Crosslinker Stock Solutions (this compound, NHS-PEG4, etc.) Crosslinkers->Reaction Purification Purify Conjugates (e.g., SEC, Dialysis) Reaction->Purification DAR Determine Drug-to-Antibody Ratio (DAR) (e.g., HPLC, Mass Spectrometry) Purification->DAR Stability Assess Stability (e.g., in serum, with competing thiols) Purification->Stability Activity Evaluate Biological Activity (e.g., in vitro cell-based assays) Purification->Activity Data_Analysis Compare Quantitative Data (Kinetics, Efficiency, Stability, Potency) DAR->Data_Analysis Stability->Data_Analysis Activity->Data_Analysis

Caption: Workflow for comparing PEGylated crosslinkers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for key experiments.

Protocol 1: Antibody Conjugation with Methyltetrazine-PEG4-Acid (Two-Step)

This protocol describes the initial modification of an antibody with a tetrazine moiety, which can then be reacted with a DBCO- or TCO-modified molecule.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • Methyltetrazine-PEG4-Acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size Exclusion Chromatography (SEC) column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 10 mg/mL stock solution of Methyltetrazine-PEG4-Acid in anhydrous DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and sulfo-NHS in ultrapure water.[8]

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer to a concentration of 2-10 mg/mL.

  • Activation and Conjugation:

    • Add the Methyltetrazine-PEG4-Acid stock solution to the antibody solution to achieve a 10-20 fold molar excess.

    • Add EDC and sulfo-NHS to the reaction mixture to a final concentration of 5 mM and 10 mM, respectively.[8]

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the tetrazine-modified antibody using an SEC column or dialysis to remove excess reagents.

  • Second-Step "Click" Reaction:

    • To the purified tetrazine-modified antibody, add a 1.5 to 5-fold molar excess of the DBCO- or TCO-containing molecule.

    • Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC.

  • Final Purification:

    • Purify the final conjugate using SEC or dialysis.

Protocol 2: Antibody Labeling with NHS-PEG4-Linker

This protocol outlines a standard procedure for labeling antibodies with an NHS-ester functionalized PEG linker.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG4-linker (e.g., NHS-PEG4-Biotin)

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size Exclusion Chromatography (SEC) column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 10 mg/mL stock solution of the NHS-PEG4-linker in anhydrous DMSO.

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the NHS-PEG4-linker stock solution to the antibody solution. A 10-20 fold molar excess is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9][10][11]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the labeled antibody using an SEC column or dialysis to remove excess linker and byproducts.

Protocol 3: Quantification of Drug-to-Antibody Ratio (DAR) by HPLC

Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of antibody-drug conjugates (ADCs).

Materials:

  • Purified ADC sample

  • HIC HPLC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8 with 20% isopropanol)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).[][13][14]

    • Calculate the area of each peak.

    • The average DAR is calculated as the weighted average of the peak areas, where each peak is weighted by its corresponding number of conjugated drugs.[][15]

Conclusion

The selection of a PEGylated crosslinker is a multifaceted decision that depends on the specific requirements of the application. This compound offers significant advantages in terms of reaction speed and bioorthogonality, making it an excellent choice for applications requiring rapid and specific conjugation in complex biological media, such as in vivo imaging and targeted therapy.

Conversely, traditional crosslinkers like NHS-esters and maleimides remain valuable tools, particularly when site-specific cysteine residues are available (for maleimides) or when the goal is to label abundant amine groups. The choice ultimately involves a trade-off between reaction kinetics, specificity, stability, and the need for pre-functionalization of the biomolecules. The experimental protocols provided in this guide offer a framework for conducting comparative studies to identify the optimal crosslinker for your specific research and development needs.

References

A Head-to-Head Comparison of Bioorthogonal Ligation Kinetics: Tetrazine-TCO vs. Azide-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the choice of ligation strategy is paramount to experimental success. The kinetics of the chosen reaction directly impacts the efficiency, required reactant concentrations, and feasibility of applications in complex biological systems. This guide provides an objective comparison of two of the most prominent bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), and the strain-promoted alkyne-azide cycloaddition (SPAAC) between an azide (B81097) and a dibenzocyclooctyne (DBCO).

The heterobifunctional linker, Methyltetrazine-PEG4-DBCO, exemplifies the utility of these distinct chemistries, possessing moieties for both types of reactions. The methyltetrazine group rapidly and specifically reacts with a TCO-modified molecule, while the DBCO group undergoes a selective ligation with an azide-functionalized partner. Understanding the kinetic differences between these two reactions is crucial for designing multi-step labeling strategies or selecting the appropriate chemistry for a specific application.

Comparative Analysis of Second-Order Rate Constants

The efficacy of a bioorthogonal reaction is quantitatively described by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, enabling efficient conjugation at lower reactant concentrations and over shorter timescales. The data presented below, culled from peer-reviewed literature and technical documents, highlights the significant kinetic differences between the Tetrazine-TCO and Azide-DBCO ligations.

Reaction TypeReactant 1Reactant 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
Tetrazine-TCO Ligation (iEDDA) 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amineTCO-OH210[1]PBS, pH 7.4, 37°C
Tetrazine-TCO Ligation (iEDDA) Methyl-substituted tetrazineTCO~1,000[2]Aqueous media
Tetrazine-TCO Ligation (iEDDA) Methyltetrazine-functionalized polysarcosine (mTz-pSar)TCO-PEG₄463[3]PBS, pH 7.4
Azide-DBCO Ligation (SPAAC) Azide-containing peptidePEG-functionalized DBCO0.34[4]HBS buffer, pH 7.4, 25°C
Azide-DBCO Ligation (SPAAC) Model AzidesSulfo DBCO-amine0.27 - 1.22[5]Various
Azide-DBCO Ligation (SPAAC) General Azide DerivativesGeneral DBCO Derivatives~0.1 - 2.0[5]Not specified
Potential Cross-Reaction [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamineDBCO-PEG4-acid0.06 ± 0.01[1]PBS, pH 7.4, 37°C
Potential Cross-Reaction 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amineDBCO-PEG4-acidNo significant reaction over 48h[1]PBS, pH 7.4, 37°C

Key Takeaway: The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is exceptionally fast, with second-order rate constants that are several orders of magnitude higher than the strain-promoted azide-alkyne cycloaddition (SPAAC) between azides and DBCO.[1][2][3][5] This makes the Tetrazine-TCO ligation ideal for applications requiring rapid labeling, particularly in vivo where reactant concentrations are low and time is a critical factor.[6] While the Azide-DBCO reaction is slower, it is still a highly effective and widely used bioorthogonal reaction, valued for the stability of the azide and DBCO moieties.[7]

Notably, the potential for cross-reactivity between tetrazines and DBCO is low, and the use of more stable methyltetrazine derivatives can virtually eliminate this issue, ensuring the orthogonality of these two ligation chemistries when used in the same system.[1]

Reaction Mechanisms and Workflow

The distinct mechanisms of the Tetrazine-TCO and Azide-DBCO reactions underpin their differing kinetics.

reaction_mechanisms cluster_iedda Tetrazine-TCO Ligation (iEDDA) cluster_spaac Azide-DBCO Ligation (SPAAC) Tz Tetrazine Intermediate_IEDDA Diels-Alder Adduct Tz->Intermediate_IEDDA [4+2] Cycloaddition TCO TCO (trans-cyclooctene) TCO->Intermediate_IEDDA Product_IEDDA Stable Dihydropyridazine Intermediate_IEDDA->Product_IEDDA Retro-Diels-Alder N2 N₂ Gas Intermediate_IEDDA->N2 Azide Azide Product_SPAAC Stable Triazole Azide->Product_SPAAC [3+2] Cycloaddition DBCO DBCO (Dibenzocyclooctyne) DBCO->Product_SPAAC

Caption: Reaction schemes for Tetrazine-TCO (iEDDA) and Azide-DBCO (SPAAC) ligations.

The iEDDA reaction is a two-step process initiated by a [4+2] cycloaddition, followed by the irreversible elimination of nitrogen gas, which drives the reaction to completion.[8] The SPAAC reaction is a concerted [3+2] cycloaddition that forms a stable triazole linkage without the need for a catalyst.[]

Experimental Protocols

Accurate determination of reaction kinetics is essential for comparing and selecting the appropriate bioorthogonal reaction. Stopped-flow UV-Vis spectrophotometry is a common and effective method for measuring the rapid kinetics of these reactions.

Protocol: Determining Reaction Kinetics using Stopped-Flow Spectrophotometry

This protocol outlines the general procedure for determining second-order rate constants by monitoring the change in absorbance of either the tetrazine or DBCO chromophore under pseudo-first-order conditions.

1. Reagent Preparation:

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) of the tetrazine derivative and the DBCO derivative in a suitable organic solvent (e.g., DMSO). Prepare a stock solution of the TCO or azide partner in the desired reaction buffer (e.g., PBS, pH 7.4).

  • Working Solutions:

    • For Tetrazine-TCO kinetics, dilute the tetrazine stock solution in the reaction buffer to a final concentration where its absorbance is in the linear range of the spectrophotometer (e.g., 50 µM). The TCO solution should be prepared at a concentration at least 10-fold higher (e.g., 500 µM) to ensure pseudo-first-order conditions.

    • For Azide-DBCO kinetics, dilute the DBCO stock solution in the reaction buffer (e.g., to 50 µM). The azide partner should be prepared at a concentration at least 10-fold higher (e.g., 500 µM).

2. Stopped-Flow Measurement:

  • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).

  • Load the tetrazine or DBCO solution into one syringe and the corresponding reaction partner (TCO or azide in excess) into the other syringe.

  • Rapidly mix the two solutions and immediately begin monitoring the decrease in absorbance over time.

    • For the Tetrazine-TCO reaction , monitor the disappearance of the tetrazine's characteristic absorbance at approximately 520-530 nm.[2][3][10]

    • For the Azide-DBCO reaction , monitor the disappearance of the DBCO's absorbance at approximately 309 nm.[5][11]

3. Data Analysis:

  • Fit the resulting absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).

  • Calculate the second-order rate constant (k₂) using the following equation:

    • k₂ = k_obs / [reactant in excess]

The workflow for this process is illustrated below.

experimental_workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Stock Prepare Stock Solutions (Tetrazine/DBCO in DMSO, TCO/Azide in Buffer) Work Prepare Working Solutions (Reactant 1: 50 µM Reactant 2: 500 µM in Buffer) Stock->Work Load Load Syringes in Stopped-Flow Instrument Work->Load Mix Rapidly Mix Solutions & Initiate Data Acquisition Load->Mix Monitor Monitor Absorbance Decay (Tz: ~525 nm, DBCO: ~309 nm) Mix->Monitor Fit Fit Decay Curve to Exponential Function Monitor->Fit k_obs Determine k_obs (Observed Rate Constant) Fit->k_obs k2 Calculate k₂ (Second-Order Rate Constant) k_obs->k2

Caption: General workflow for kinetic analysis using stopped-flow spectrophotometry.

Conclusion

The choice between Tetrazine-TCO and Azide-DBCO ligation hinges on the specific demands of the application. For processes requiring maximal speed and efficiency at low concentrations, such as pre-targeted in vivo imaging or the rapid labeling of dynamic cellular processes, the Tetrazine-TCO ligation is the superior choice due to its exceptionally high second-order rate constants.[6][8] For applications where extreme speed is less critical and where the stability and synthetic accessibility of azide-modified components are advantageous, the Azide-DBCO reaction remains a robust and reliable tool. The availability of heterobifunctional linkers like this compound provides researchers with the flexibility to employ both of these powerful bioorthogonal reactions orthogonally within the same system, opening up possibilities for complex, multi-target labeling and assembly strategies.

References

A Head-to-Head Comparison: Methyltetrazine-PEG4-DBCO Outshines NHS Ester Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the efficacy, stability, and specificity of the final product. This guide provides an in-depth, objective comparison of two prominent linker technologies: the bioorthogonal Methyltetrazine-PEG4-DBCO and the conventional N-hydroxysuccinimide (NHS) ester linkers. Through a detailed analysis of their reaction mechanisms, supported by experimental data, this guide will demonstrate the significant advantages of the this compound system for creating superior bioconjugates, particularly in the context of antibody-drug conjugates (ADCs).

The landscape of bioconjugation has been revolutionized by the advent of "click chemistry," a suite of reactions that are rapid, specific, and high-yielding. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne, such as dibenzocyclooctyne (DBCO), is a prime example of such a bioorthogonal reaction.[1][2][3] This chemistry forms the basis of the this compound linker's functionality. In contrast, NHS ester linkers have been a long-standing workhorse in bioconjugation, reacting with primary amines on biomolecules to form amide bonds.[][5] However, this traditional approach is hampered by several inherent limitations that the tetrazine-based chemistry overcomes.

Key Advantages of this compound over NHS Ester Linkers

The superiority of this compound linkers can be attributed to several key factors:

  • Unparalleled Specificity and Bioorthogonality: The tetrazine-DBCO reaction is truly bioorthogonal, meaning it proceeds with high efficiency within complex biological environments without cross-reacting with native functional groups.[3][6] NHS esters, on the other hand, are not only reactive towards the intended primary amines (like lysine (B10760008) residues in antibodies) but can also exhibit side reactions with other nucleophilic amino acid residues such as tyrosine, serine, and threonine.[7] This lack of specificity can lead to a heterogeneous product with unpredictable properties.

  • Exceptional Reaction Kinetics: The iEDDA reaction between tetrazine and DBCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[1][2][8][9] This rapid ligation allows for efficient conjugation at low concentrations of reactants, which is particularly advantageous when working with precious biomolecules.[8][9] NHS ester reactions, while reasonably fast, are generally slower and require higher concentrations to achieve comparable yields.

  • Superior Stability in Aqueous Environments: A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous buffers.[10][11][12] This competing side reaction reduces the efficiency of the desired conjugation and necessitates careful control of reaction conditions, particularly pH.[10][12] The tetrazine moiety in this compound is significantly more stable in aqueous media, leading to higher conjugation yields and greater reproducibility.[13]

  • The Power of the PEG4 Spacer: The integrated polyethylene (B3416737) glycol (PEG4) spacer in the this compound linker offers several benefits. It enhances the water solubility of the linker and the final conjugate, which is crucial when working with hydrophobic payloads.[8][14] The PEG4 spacer also reduces steric hindrance, allowing for more efficient conjugation to bulky biomolecules, and can help to minimize aggregation of the final product.[8][14]

Quantitative Comparison of Linker Properties

The following table summarizes the key performance differences between this compound and NHS ester linkers based on available experimental data.

FeatureThis compoundNHS Ester LinkerReferences
Reaction Mechanism Inverse-electron-demand Diels-Alder (iEDDA) cycloadditionNucleophilic acyl substitution[1][2][3][]
Reaction Specificity Highly specific for strained alkynes (e.g., DBCO); bioorthogonalReacts with primary amines; potential side reactions with tyrosine, serine, threonine[3][6][7]
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹Generally lower than tetrazine ligation[1][2][8][9]
Aqueous Stability High stability in aqueous buffersProne to hydrolysis, especially at higher pH[10][11][12][13]
Optimal pH Range Wide range, typically 4-97.2 - 8.5[5][10]
Side Reactions Minimal to noneHydrolysis, reactions with other nucleophiles[7][10][12]
Catalyst Required NoNo[][6]

Visualizing the Chemical Reactions and Experimental Workflow

To further illustrate the differences between these two linker technologies, the following diagrams, created using the Graphviz (DOT language), depict the reaction mechanisms and a typical experimental workflow for antibody-drug conjugation.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction Antibody Antibody-NH₂ NHS_Ester Payload-NHS Ester Amide_Bond + NHS_Ester->Amide_Bond ADC Antibody-Payload Conjugate (Amide Bond) Amide_Bond->ADC NHS N-Hydroxysuccinimide (Byproduct) Amide_Bond->NHS NHS_Ester_hydrolysis Payload-NHS Ester Hydrolyzed_Ester Inactive Payload-COOH NHS_Ester_hydrolysis->Hydrolyzed_Ester Hydrolysis Water H₂O Water->Hydrolyzed_Ester

Caption: NHS Ester Reaction with a Primary Amine.

Tetrazine_Ligation cluster_reactants Reactants cluster_products Products Antibody_DBCO Antibody-DBCO Tetrazine_Payload Methyltetrazine-Payload Diels_Alder Intermediate Tetrazine_Payload->Diels_Alder Retro_Diels_Alder + Diels_Alder->Retro_Diels_Alder Retro-Diels-Alder ADC Antibody-Payload Conjugate (Stable Linkage) Retro_Diels_Alder->ADC Nitrogen N₂ Gas (Byproduct) Retro_Diels_Alder->Nitrogen

Caption: Bioorthogonal Tetrazine-DBCO Ligation.

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation (for Tetrazine Chemistry) cluster_step4 Step 4: Final Purification cluster_step5 Step 5: Characterization A1 Start with Antibody A2 React with DBCO-PEG4-NHS Ester or NHS-Ester Payload A1->A2 B1 Remove excess linker A2->B1 B2 (e.g., Size Exclusion Chromatography) C1 React DBCO-Antibody with Methyltetrazine-Payload B1->C1 If using Tetrazine D1 Purify ADC B1->D1 If using NHS-Ester Payload C1->D1 D2 (e.g., SEC or Protein A Chromatography) E1 Analyze Drug-to-Antibody Ratio (DAR) D1->E1 E2 Assess Purity and Aggregation E1->E2

Caption: General ADC Preparation Workflow.

Experimental Protocol: Comparative Analysis of ADC Preparation

This protocol outlines a method for the direct comparison of conjugation efficiency and stability of an antibody-drug conjugate (ADC) prepared using either a this compound linker or a standard NHS ester linker.

Materials:

  • Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • NHS ester of the same payload

  • DBCO-functionalized payload

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffers:

    • Amine-reactive buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

    • Bioorthogonal reaction buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)

  • Analytical Instruments: UV-Vis spectrophotometer, HPLC-SEC, LC-MS

Procedure:

Part 1: ADC Preparation with NHS Ester Linker

  • Antibody Preparation: Exchange the mAb into the Amine-reactive buffer. Adjust the concentration to 5 mg/mL.

  • NHS Ester-Payload Preparation: Dissolve the NHS ester of the payload in DMSO to a concentration of 10 mM.

  • Conjugation: Add a 10-fold molar excess of the NHS ester-payload solution to the mAb solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the ADC using an SEC column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the protein concentration and drug-to-antibody ratio (DAR) using UV-Vis spectroscopy.

    • Assess purity and aggregation by HPLC-SEC.

    • Confirm conjugation and DAR by LC-MS.

Part 2: ADC Preparation with this compound Linker

  • Antibody Modification with DBCO:

    • Exchange the mAb into the Amine-reactive buffer.

    • React the mAb with a 5-fold molar excess of DBCO-PEG4-NHS ester for 1 hour at room temperature.

    • Purify the DBCO-modified mAb using an SEC column equilibrated with PBS, pH 7.4.

  • Methyltetrazine-Payload Preparation: Dissolve the methyltetrazine-functionalized payload in DMSO to a concentration of 10 mM.

  • Bioorthogonal Conjugation: Add a 3-fold molar excess of the methyltetrazine-payload solution to the DBCO-modified mAb solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Purification: Purify the ADC using an SEC column equilibrated with PBS, pH 7.4.

  • Characterization: Perform the same characterization steps as in Part 1, step 7.

Part 3: Comparative Plasma Stability Assay

  • Incubation: Incubate both ADCs (from Part 1 and Part 2) at a concentration of 1 mg/mL in human plasma at 37°C.

  • Time Points: Collect aliquots at 0, 24, 48, 72, and 168 hours.

  • Analysis:

    • Analyze the samples by LC-MS to determine the average DAR at each time point.

    • Quantify the amount of released payload in the plasma using a suitable analytical method (e.g., LC-MS/MS).

  • Data Presentation: Plot the percentage of intact ADC or the concentration of released payload over time for both ADCs to compare their stability.

Conclusion

References

Characterizing Methyltetrazine-PEG4-DBCO Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring efficacy, safety, and batch-to-batch consistency. The Methyltetrazine-PEG4-DBCO linker is a valuable tool in creating advanced bioconjugates, such as antibody-drug conjugates (ADCs), due to its bioorthogonal reactivity and hydrophilic spacer. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for the characterization of these conjugates, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

The selection of an analytical method for characterizing this compound conjugates depends on the specific information required. While mass spectrometry provides unparalleled detail regarding molecular weight, other techniques offer valuable insights into purity, aggregation, and drug-to-antibody ratio (DAR).

FeatureMass Spectrometry (MS)Hydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography (SEC)
Primary Information Precise mass measurement, confirmation of conjugation, determination of drug-to-antibody ratio (DAR), identification of conjugation sites.Determination of DAR, assessment of drug load distribution and heterogeneity.Detection and quantification of aggregation and fragmentation.
Sample Requirement Low (µg)Moderate (µg-mg)Moderate (µg-mg)
Resolution HighHighLow to Moderate
Throughput ModerateHighHigh
Denaturing/Native Can be eitherNativeNative

Quantitative Data Summary

Below is a representative dataset for a monoclonal antibody (mAb), Trastuzumab, conjugated with this compound. This data illustrates the expected outcomes from mass spectrometry and alternative analytical methods.

Table 1: Mass Spectrometry Data for Trastuzumab-Methyltetrazine-PEG4-DBCO Conjugate

SpeciesExpected Mass (Da)Observed Mass (Da)Mass Accuracy (ppm)
Unconjugated Trastuzumab145,531.5145,532.14.1
Trastuzumab + 1 Linker146,182.2146,182.94.8
Trastuzumab + 2 Linkers146,832.9146,833.86.1
Trastuzumab + 3 Linkers147,483.6147,484.77.5
Trastuzumab + 4 Linkers148,134.3148,135.58.1

Note: The molecular weight of this compound is 650.7 Da. Mass accuracy is calculated as: ((Observed Mass - Expected Mass) / Expected Mass) * 1,000,000.

Table 2: Comparison of DAR as Determined by Different Techniques

TechniqueAverage DAR
Mass Spectrometry (deconvoluted spectrum)2.3
Hydrophobic Interaction Chromatography (HIC)2.4

Table 3: Purity and Aggregation Analysis by SEC

SpeciesElution Time (min)Peak Area (%)
Aggregate8.53.2
Monomer10.296.1
Fragment12.10.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mass Spectrometry (LC-MS)

Objective: To determine the accurate mass of the intact antibody and its conjugates to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).

Instrumentation:

  • Liquid Chromatography System: UPLC or HPLC system

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Column: Reversed-phase column suitable for large proteins (e.g., C4, 2.1 x 50 mm, 1.7 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Buffer: Phosphate-buffered saline (PBS)

Procedure:

  • Sample Preparation: Dilute the bioconjugate sample to a final concentration of 0.1-1 mg/mL in PBS.

  • LC Separation:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 1-5 µg of the sample.

    • Apply a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

    • Wash the column with 95% Mobile Phase B for 5 minutes.

    • Re-equilibrate the column to initial conditions.

  • MS Analysis:

    • Acquire data in positive ion mode over a mass range of m/z 1000-4000.

    • Use electrospray ionization (ESI) with a capillary voltage of 3.5-4.5 kV.

    • Set the desolvation gas temperature to 350-450°C.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different species present in the sample.

Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify the different drug-loaded species of the bioconjugate and determine the average DAR.

Instrumentation:

  • HPLC or UPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR, 4.6 x 35 mm)

Reagents:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Sample Preparation: Dilute the bioconjugate sample to 1 mg/mL in Mobile Phase A.

  • HIC Separation:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 10-20 µg of the sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Wash the column with 100% Mobile Phase B for 5 minutes.

    • Re-equilibrate the column to initial conditions.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the different drug-loaded species to calculate the average DAR.

Size-Exclusion Chromatography (SEC)

Objective: To assess the purity of the bioconjugate and quantify the levels of aggregation and fragmentation.

Instrumentation:

  • HPLC or UPLC system with a UV detector

  • SEC column suitable for the molecular weight of the antibody (e.g., TSKgel G3000SWxl, 7.8 x 300 mm)

Reagents:

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

Procedure:

  • Sample Preparation: Dilute the bioconjugate sample to 1 mg/mL in the mobile phase.

  • SEC Separation:

    • Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min.

    • Inject 10-20 µg of the sample.

    • Perform an isocratic elution for 20-30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the characterization of this compound conjugates.

experimental_workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_alternatives Alternative Techniques start Bioconjugate Sample (e.g., Trastuzumab-Me-Tet-PEG4-DBCO) lcms LC-MS Analysis (Reversed-Phase) start->lcms hic HIC Analysis start->hic sec SEC Analysis start->sec deconvolution Data Deconvolution lcms->deconvolution mass_determination Accurate Mass & DAR Determination deconvolution->mass_determination final_report Comprehensive Characterization Report mass_determination->final_report Confirms Conjugation & Mass dar_analysis DAR Calculation hic->dar_analysis purity_analysis Purity & Aggregation Analysis sec->purity_analysis dar_analysis->final_report Provides Average DAR purity_analysis->final_report Assesses Purity

Overall characterization workflow.

signaling_pathway cluster_conjugation Bioconjugation cluster_reaction Bioorthogonal Reaction antibody Antibody (e.g., Trastuzumab) conjugate Antibody-Linker Conjugate antibody->conjugate Amine Coupling linker This compound linker->conjugate final_product Final Bioconjugate (e.g., ADC) conjugate->final_product Click Chemistry (e.g., with TCO) payload Drug/Imaging Agent with complementary reactive group payload->final_product characterization Analytical Characterization final_product->characterization Ready for Characterization

Logical relationship in conjugate synthesis.

A Comparative Guide to Site-Specific Conjugation: Validating Methyltetrazine-PEG4-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of bioconjugation is rapidly evolving, with a continuous demand for more precise and efficient methods to create well-defined therapeutic and diagnostic agents. Site-specific conjugation, in particular, has emerged as a critical strategy for producing homogeneous antibody-drug conjugates (ADCs) with improved therapeutic indices. This guide provides an objective comparison of a versatile heterobifunctional linker, Methyltetrazine-PEG4-DBCO, with alternative site-specific conjugation technologies. We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection of the most appropriate conjugation strategy.

The Power of Dual Bioorthogonal Chemistry: this compound

This compound is a heterobifunctional linker that enables two distinct and mutually orthogonal "click" chemistry reactions. This dual functionality allows for the precise, sequential, or simultaneous attachment of two different molecules to a central scaffold, such as an antibody.

  • Methyltetrazine moiety: This group reacts with high efficiency and unparalleled speed with a trans-cyclooctene (B1233481) (TCO) via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is known for its exceptionally fast kinetics.

  • Dibenzocyclooctyne (DBCO) moiety: This strained alkyne reacts specifically with an azide (B81097) group through a strain-promoted alkyne-azide cycloaddition (SPAAC). This copper-free click chemistry is highly biocompatible and widely used for modifying biological molecules.

  • PEG4 spacer: The polyethylene (B3416737) glycol spacer enhances the solubility and reduces steric hindrance of the linker and its conjugates.

This unique combination of reactive groups makes this compound a powerful tool for creating complex bioconjugates with a high degree of control.

Quantitative Performance Comparison

The selection of a conjugation method is often dictated by key performance metrics such as reaction speed, efficiency, and the stability of the resulting linkage. The following tables summarize quantitative data for the bioorthogonal reactions enabled by this compound and compare them with other common site-specific conjugation techniques.

Table 1: Comparison of Reaction Kinetics

Conjugation ChemistryReactive PartnersSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Considerations
iEDDA Cycloaddition Methyltetrazine + TCO ~800 - 30,000 [1]Exceptionally fast kinetics, ideal for reactions at low concentrations.
SPAAC DBCO + Azide ~0.1 - 2.0 [2]Good kinetics for many applications, highly bioorthogonal.
Enzymatic LigationSortase A (LPXTG) + GlycineVariable, dependent on substrate concentration and enzyme activityHigh specificity, requires enzyme and recognition sequence.
Oxime LigationAldehyde/Ketone + Aminooxy~10⁻² - 10⁻³Forms a stable oxime bond.
Thiol-Maleimide Michael AdditionThiol + Maleimide~10² - 10³Prone to retro-Michael reaction, leading to potential instability.

Table 2: Comparison of Conjugation Efficiency and Stability

Conjugation MethodTypical Conjugation EfficiencyLinkage StabilityHomogeneity (DAR)
Methyltetrazine-TCO (iEDDA) High to QuantitativeHighly Stable (Dihydropyridazine)High (if site-specifically introduced)
DBCO-Azide (SPAAC) High to Quantitative[2]Highly Stable (Triazole)High (if site-specifically introduced)
Enzymatic (e.g., Sortase A) >90%[3]Stable (Peptide bond)Very High
Unnatural Amino Acid Incorporation HighStable (e.g., Oxime, Triazole)Very High[4][5][6][]
Glycan Remodeling VariableStableHigh
Engineered Cysteine (Thiol-Maleimide) HighPotentially Labile (Thioether)[8][9][10]High

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any conjugation strategy. Below are methodologies for key experiments related to the validation of site-specific conjugation using this compound.

Protocol 1: Dual Labeling of an Antibody with this compound

This protocol describes the sequential conjugation of two different molecules (a fluorescent dye and a cytotoxic drug) to an antibody using the this compound linker. This assumes the antibody has been engineered to contain a TCO group and an azide group at specific sites.

Materials:

  • Antibody (with site-specific TCO and azide functionalities) in PBS, pH 7.4

  • This compound linker

  • Fluorescent dye with a reactive group for conjugation to the DBCO moiety (e.g., NHS ester)

  • Cytotoxic drug with a reactive group for conjugation to the Methyltetrazine moiety (e.g., TCO-reactive)

  • Anhydrous DMSO

  • Quenching reagent (e.g., Tris-HCl)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • First Conjugation (DBCO Reaction):

    • Dissolve the fluorescent dye-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a 5-10 fold molar excess of the dye-NHS ester to the antibody solution.

    • Incubate for 1 hour at room temperature with gentle mixing.

    • Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the antibody-dye conjugate using SEC to remove excess dye and quenching reagent.

  • Second Conjugation (Methyltetrazine Reaction):

    • Dissolve the TCO-functionalized cytotoxic drug in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a 3-5 fold molar excess of the TCO-drug to the purified antibody-dye conjugate solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Final Purification and Characterization:

    • Purify the final dual-labeled antibody conjugate using SEC to remove unreacted drug.

    • Characterize the final product by UV-Vis spectroscopy to determine the degree of labeling (DOL) for both the dye and the drug.

    • Confirm the integrity and homogeneity of the conjugate by SDS-PAGE and mass spectrometry.

Protocol 2: Characterization of Dual-Labeled Antibody by Mass Spectrometry

Procedure:

  • Sample Preparation:

    • Deglycosylate the dual-labeled antibody using PNGase F to simplify the mass spectrum.

    • Reduce the antibody into its light and heavy chains using a reducing agent like DTT.

  • LC-MS Analysis:

    • Inject the reduced sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

    • Separate the light and heavy chains using a suitable gradient.

    • Acquire mass spectra in the appropriate mass range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the accurate masses of the light and heavy chains.

    • Compare the masses of the labeled chains to the unlabeled controls to confirm the successful conjugation of both the dye and the drug and to determine the final drug-to-antibody ratio (DAR).

Visualizing the Workflow and Comparisons

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the relationships between different conjugation methods.

experimental_workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: First Conjugation (SPAAC) cluster_step3 Step 3: Second Conjugation (iEDDA) cluster_step4 Step 4: Characterization Ab Engineered Antibody (TCO & Azide sites) DBCO_Linker This compound React1 React DBCO_Linker->React1 Azide_Reactant Azide-Molecule 1 Azide_Reactant->React1 Ab_DBCO Antibody-DBCO-PEG4-Tetrazine React1->Ab_DBCO TCO_Reactant TCO-Molecule 2 React2 React Ab_DBCO->React2 TCO_Reactant->React2 Final_Product Dual-Labeled Antibody React2->Final_Product Analysis LC-MS, SDS-PAGE, UV-Vis Final_Product->Analysis

Caption: Experimental workflow for dual-labeling an antibody using this compound.

signaling_pathway cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_iedda Inverse-Electron-Demand Diels-Alder (iEDDA) DBCO DBCO Triazole Stable Triazole Linkage DBCO->Triazole Azide Azide Azide->Triazole Tetrazine Methyltetrazine Dihydropyridazine Stable Dihydropyridazine Linkage Tetrazine->Dihydropyridazine TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine

Caption: Bioorthogonal reactions enabled by the this compound linker.

logical_relationship cluster_click Click Chemistry cluster_enzymatic Enzymatic cluster_genetic Genetic Code Expansion cluster_glycan Glycan Engineering Central_Node Site-Specific Conjugation Methods Me_Tz_DBCO Methyltetrazine-DBCO Central_Node->Me_Tz_DBCO Sortase Sortase A Central_Node->Sortase Transglutaminase Transglutaminase Central_Node->Transglutaminase UAA Unnatural Amino Acids Central_Node->UAA Glycan Glycan Remodeling Central_Node->Glycan

Caption: Comparison of this compound with alternative site-specific conjugation methods.

Conclusion

The validation of site-specific conjugation with this compound reveals it to be a highly versatile and powerful tool for the construction of complex bioconjugates. Its key advantages lie in the ability to perform two distinct, rapid, and high-yielding bioorthogonal reactions, enabling precise control over the introduction of multiple functionalities.

When compared to other site-specific methods, the choice of technology will ultimately depend on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. For applications requiring exceptionally fast kinetics or the introduction of two different payloads with high precision, this compound offers a compelling solution. Enzymatic and unnatural amino acid-based methods provide the highest degree of homogeneity but may require more extensive protein engineering. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their site-specific conjugation needs.

References

A Comparative Guide to Analytical Methods for Determining Drug-to-Antibody Ratio (DAR) for ADCs Utilizing Methyltetrazine-PEG4-DBCO Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for determining the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs) synthesized via the strain-promoted alkyne-azide cycloaddition (SPAAC) between a Methyltetrazine-functionalized antibody and a DBCO-containing payload. The selection of an appropriate analytical technique is critical for the characterization and quality control of ADCs, ensuring consistency, efficacy, and safety.

The primary methods evaluated are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS). Each method offers distinct advantages and is suited for different stages of ADC development and analysis.

Logical Workflow for DAR Analysis Method Selection

The choice of a DAR analysis method depends on several factors, including the stage of development, the required level of detail, and the specific properties of the ADC. The following diagram illustrates a general decision-making workflow.

cluster_0 Decision Workflow for DAR Analysis Method Selection Start Start: Need to Determine DAR Q1 Need Average DAR or Distribution Profile? Start->Q1 Method1 UV-Vis Spectroscopy (Average DAR) Q1->Method1 Average DAR Only Method2 HIC / RP-LC (Distribution & Avg. DAR) Q1->Method2 Distribution Profile End End: Method Selected Method1->End Q2 Is Structural Confirmation & High-Resolution Data Required? Method2->Q2 Method3 Mass Spectrometry (MS) (Intact & Subunit Analysis) Q2->Method3 Yes Q2->End No Method3->End

Caption: Decision workflow for selecting an appropriate DAR analysis method.

Comparison of Key Analytical Methods

The performance and application of HIC, RP-LC, and MS for DAR determination are summarized below. These techniques can be used to analyze the ADC at the intact or subunit level.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography (RP-LC)Mass Spectrometry (MS)
Principle Separation based on hydrophobicity under non-denaturing conditions.Separation based on hydrophobicity under denaturing conditions.Separation of ions based on their mass-to-charge ratio (m/z).
Primary Output Chromatogram showing peaks for different drug-loaded species (DAR0, DAR2, DAR4, etc.).Chromatogram of antibody subunits (e.g., light chain, heavy chain) with and without drug conjugation.Mass spectrum providing precise mass measurements of intact or fragmented ADC.
DAR Calculation Relative peak area integration to calculate average DAR and distribution.Relative peak area integration of conjugated vs. unconjugated subunits.Deconvolution of mass spectra to identify masses of different DAR species and calculate average DAR.
Resolution Good resolution for full antibodies with different DAR values.High resolution for antibody fragments (light and heavy chains).Very high resolution, capable of resolving species with small mass differences.
Sample State Native (non-denaturing).Denatured and often reduced.Can be native (Native MS) or denaturing.
Advantages - Preserves the protein's native structure.- Provides a profile of the drug load distribution.- Robust and widely used in quality control.- High resolution and sensitivity.- Can pinpoint the location of conjugation on subunits.- Provides highly accurate mass measurements, confirming conjugation success.- Can identify and characterize unexpected modifications.- Gold standard for structural confirmation.
Disadvantages - Resolution may be insufficient for complex mixtures or low DAR values.- Hydrophobic drugs can sometimes cause peak tailing.- Requires denaturation and reduction, losing native structural information.- Mobile phases (e.g., organic solvents) can be harsh on the ADC.- High instrument cost and complexity.- Data analysis can be complex.- Less suitable for high-throughput QC environments compared to LC methods.

Experimental Workflows and Protocols

The following sections provide detailed workflows and protocols for each analytical method.

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the increased hydrophobicity conferred by the conjugated drug-linker. The Methyltetrazine-PEG4-DBCO linker itself adds a degree of hydrophobicity, which is further increased by the attached drug.

cluster_hic HIC Workflow for DAR Analysis A ADC Sample Preparation B HPLC System with HIC Column A->B E Gradient Elution B->E C High Salt (Binding Buffer) C->E D Low Salt (Elution Buffer) D->E F UV Detection (e.g., 280 nm) E->F G Data Analysis: Peak Integration & DAR Calculation F->G

Caption: Standard workflow for DAR analysis using HIC-HPLC.

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1-2 mg/mL using the mobile phase A (binding buffer).

    • Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR column (4.6 mm x 3.5 cm, 2.5 µm) or similar.

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Gradient:

      • 0-3 min: 0% B

      • 3-15 min: 0% to 100% B

      • 15-18 min: 100% B

      • 18-20 min: 100% to 0% B

      • 20-25 min: 0% B (re-equilibration)

  • Data Analysis:

    • Integrate the area of each peak corresponding to a specific DAR species (DAR0, DAR2, etc.).

    • Calculate the average DAR using the following formula:

      • Average DAR = Σ(DARi * Areai) / Σ(Areai)

      • Where DARi is the drug-to-antibody ratio for a given peak and Areai is the area of that peak.

Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC is typically performed after reducing the ADC to separate its light chains (LC) and heavy chains (HC). This allows for the determination of drug distribution between the subunits.

cluster_rplc RP-LC Workflow for DAR Subunit Analysis A ADC Sample B Reduction with DTT (e.g., 10 mM, 37°C, 30 min) A->B C RP-HPLC System (e.g., C4 column) B->C D UV or MS Detection C->D E Data Analysis: Identify & Integrate LC, HC, LC-Drug, HC-Drug D->E

Caption: Workflow for reduced ADC analysis by RP-LC.

  • Sample Preparation (Reduction):

    • To 50 µg of ADC (at 1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate the mixture at 37°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax 300SB-C8 (2.1 mm x 50 mm, 3.5 µm) or similar.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 75°C.

    • Detection: UV at 280 nm or coupled to a mass spectrometer.

    • Gradient:

      • 0-5 min: 25% B

      • 5-20 min: 25% to 55% B

      • 20-22 min: 55% to 90% B

      • 22-25 min: 90% B

      • 25-27 min: 90% to 25% B

      • 27-35 min: 25% B (re-equilibration)

  • Data Analysis:

    • Identify peaks for unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain (HC-Drug).

    • Calculate the average DAR by quantifying the relative abundance of the conjugated and unconjugated fragments.

Mass Spectrometry (MS)

MS provides the most detailed information, offering precise mass measurements of the intact or reduced ADC, which directly confirms the number of conjugated drugs.

cluster_ms Intact MS Workflow for DAR Analysis A ADC Sample (Intact or Reduced) B Desalting (Online or Offline) A->B C Electrospray Ionization (ESI) B->C D Mass Analyzer (e.g., Q-TOF) C->D E Raw m/z Spectrum Acquisition D->E F Deconvolution Algorithm E->F G Deconvoluted Mass Spectrum (Zero-Charge State) F->G

Caption: General workflow for intact mass spectrometry-based DAR analysis.

  • Sample Preparation:

    • Dilute the ADC sample to 0.1 mg/mL in a suitable buffer (e.g., 20 mM histidine, pH 6.0).

    • For analysis, the sample is often desalted online using a reversed-phase trap column.

  • LC-MS Conditions:

    • LC System: A UPLC/UHPLC system.

    • Desalting Column: Waters ACQUITY UPLC Protein BEH C4 column or similar.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • MS System: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight).

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: 2000-5000 m/z.

    • Capillary Voltage: ~3.5 kV.

  • Data Analysis:

    • The raw mass spectrum contains a series of multiply charged ions for each DAR species.

    • Use a deconvolution algorithm (e.g., MaxEnt1) to convert the m/z spectrum into a zero-charge state mass spectrum.

    • The resulting spectrum will show distinct peaks for the unconjugated antibody and the various drug-loaded species.

    • The mass difference between peaks should correspond to the mass of the drug-linker construct (this compound + Drug).

    • Calculate average DAR from the relative intensities of the deconvoluted peaks.

In Vivo Stability of Bioorthogonal Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bioorthogonal linker is a critical decision influencing the in vivo performance of novel therapeutics and diagnostic agents. The stability of the linker directly impacts the circulation half-life, target engagement, and potential off-target effects of the conjugated molecule. This guide provides an objective comparison of the in vivo stability of Methyltetrazine-PEG4-DBCO conjugates against other commonly used bioorthogonal linkers, supported by experimental data and detailed methodologies.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO), along with the strain-promoted alkyne-azide cycloaddition (SPAAC) involving dibenzocyclooctyne (DBCO), are leading strategies in bioorthogonal chemistry due to their rapid kinetics and high specificity in biological environments.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as PEG4, can enhance solubility and improve pharmacokinetic properties.[3]

Comparative In Vivo Stability Data

The following table summarizes publicly available data on the in vivo and in vitro stability of various bioorthogonal linkers. It is important to note that direct head-to-head in vivo stability data for this compound is limited; therefore, data from structurally similar tetrazine and DBCO conjugates are included to provide a comparative perspective.

Linker/ConjugateSystemHalf-life/Stability MetricSpeciesReference
Tetrazine-based (IEDDA)
Diphenyl-s-tetrazine conjugateIn vivo (metabolic)Improved stability over dipyridyl-s-tetrazine conjugatesMouse[4]
68Ga-labeled HBED-CC-PEG4-TzIn vivoExcellent stability-[5]
68Ga-labeled DOTA-PEG4-TzIn vivoExcellent stability-[5]
Phenyl s-tetrazineIn vitro (FBS, 37°C)40% intact after 10 hours-[6]
Conjugated s-tetrazinesIn vitro (FBS, 20°C)85% intact after 15 hours-[6]
DBCO-based (SPAAC)
DBCO-conjugateIn vivoGenerally stable, forms stable triazole linkage-[7]
DBCO-conjugateIn live cellsHalf-life of ~15 minutes for reaction with azide-[8]
Other Bioorthogonal Linkers
TCO-conjugated antibodyIn vivoHalf-life of > 2 days for surface persistenceMouse[9]
sTCO-HaloTag conjugateIn live cellsHalf-life of ~2.2 minutes for reaction with tetrazine-[8]

Factors Influencing In Vivo Stability

The in vivo stability of bioorthogonal linkers is influenced by several factors:

  • Chemical Structure: The inherent chemical reactivity and steric hindrance of the linker play a crucial role. For instance, more strained cyclooctynes like sTCO exhibit faster reaction kinetics but may have lower stability.[8]

  • Enzymatic Degradation: Linkers can be susceptible to cleavage by enzymes present in plasma and tissues.[10]

  • Reduction: The reducing environment in vivo, particularly due to glutathione (B108866) (GSH), can affect the stability of certain linkers. Tetrazines can be reduced to dihydrotetrazines, rendering them inactive for IEDDA reactions.[6]

  • Metabolism: The metabolic fate of the linker can significantly impact its stability and clearance. Studies on tetrazine metabolism have shown biotransformation pathways that can affect their in vivo performance.[6]

Experimental Protocols

Accurate assessment of in vivo stability is paramount for the development of bioconjugates. Below are detailed protocols for key experiments used to evaluate the stability of linkers like this compound.

In Vivo Stability Assessment using LC-MS

This protocol outlines a general method for quantifying the amount of intact conjugate in plasma over time.

Objective: To determine the pharmacokinetic profile and in vivo stability of a bioorthogonal conjugate.

Materials:

  • Test conjugate (e.g., this compound conjugated to a biomolecule)

  • Laboratory animals (e.g., mice or rats)

  • Plasma collection supplies (e.g., heparinized tubes)

  • Solid-phase extraction (SPE) or protein precipitation reagents

  • LC-MS/MS system

Procedure:

  • Administer the test conjugate to a cohort of animals via a relevant route (e.g., intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h).

  • Process the blood samples to isolate plasma.

  • Extract the conjugate from the plasma using protein precipitation or SPE.

  • Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of the intact conjugate.

  • Plot the plasma concentration of the intact conjugate versus time to determine pharmacokinetic parameters such as half-life (t1/2) and clearance.

Radiolabeling for In Vivo Biodistribution and Stability Studies

Radiolabeling the conjugate allows for sensitive in vivo imaging and quantitative biodistribution studies.

Objective: To visualize the in vivo distribution and assess the stability of a radiolabeled conjugate.

Materials:

  • Test conjugate

  • Radionuclide (e.g., 18F, 68Ga, 125I) and appropriate chelator if necessary (e.g., DOTA, NOTA)

  • Radiolabeling synthesis module

  • Size-exclusion chromatography (SEC) for purification

  • In vivo imaging system (e.g., PET/SPECT scanner)

  • Gamma counter

Procedure:

  • Synthesize and purify the radiolabeled conjugate. For example, a 68Ga-labeled tetrazine tracer can be prepared for pre-targeted imaging studies.[5]

  • Administer the radiolabeled conjugate to animals.

  • Perform dynamic or static PET/SPECT imaging at various time points to visualize the biodistribution.

  • At the end of the study, sacrifice the animals and collect major organs and tissues.

  • Measure the radioactivity in each organ/tissue using a gamma counter to quantify the biodistribution.

  • To assess metabolic stability, plasma and tissue homogenates can be analyzed by radio-HPLC to determine the percentage of intact radiolabeled conjugate.[4]

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

experimental_workflow cluster_invivo In Vivo Phase cluster_analysis Analysis Phase conjugate Administer Conjugate blood_collection Blood Collection (Time Points) conjugate->blood_collection imaging PET/SPECT Imaging conjugate->imaging plasma_processing Plasma Processing blood_collection->plasma_processing tissue_harvest Tissue Harvest imaging->tissue_harvest gamma_counting Gamma Counting tissue_harvest->gamma_counting extraction Extraction (SPE/PPT) plasma_processing->extraction radio_hplc Radio-HPLC plasma_processing->radio_hplc lcms LC-MS/MS Analysis extraction->lcms pk_pd_modeling PK/PD Modeling lcms->pk_pd_modeling metabolic_pathway cluster_circulation Systemic Circulation cluster_metabolism Metabolic Transformation cluster_clearance Clearance intact_conjugate Intact Tetrazine Conjugate reduction Reduction (e.g., by GSH) intact_conjugate->reduction Bio-reduction enzymatic_cleavage Enzymatic Cleavage intact_conjugate->enzymatic_cleavage Enzymatic Action hepatic_clearance Hepatic Clearance intact_conjugate->hepatic_clearance dihydrotetrazine Dihydrotetrazine (Inactive) reduction->dihydrotetrazine renal_clearance Renal Clearance dihydrotetrazine->renal_clearance cleaved_fragments Cleaved Fragments enzymatic_cleavage->cleaved_fragments cleaved_fragments->renal_clearance

References

Quantifying the Efficiency of Methyltetrazine-PEG4-DBCO Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Among the array of bioorthogonal chemistries, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained alkenes has emerged as a leading strategy due to its exceptionally fast reaction kinetics and high specificity. This guide provides a comprehensive comparison of Methyltetrazine-PEG4-DBCO, a heterobifunctional linker, with other common bioorthogonal labeling reagents, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Performance Comparison: Speed and Efficiency

The efficacy of a bioorthogonal reaction is quantitatively defined by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, enabling efficient conjugation at lower reactant concentrations and shorter reaction times, which is crucial for applications in living systems.[1] The iEDDA reaction between a methyltetrazine (MeTz) and a strained trans-cyclooctene (B1233481) (TCO) is consistently reported as one of the fastest bioorthogonal reactions available.[1]

Table 1: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
iEDDA Cycloaddition Methyltetrazine (MeTz) + trans-Cyclooctene (TCO) ~10³ - 10⁶ [2]Extremely fast, catalyst-free, highly specific.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Dibenzocyclooctyne (DBCO) + Azide~0.1 - 1.0[2]Copper-free, biocompatible, but significantly slower than iEDDA.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)Terminal Alkyne + Azide~10² - 10³Fast and efficient, but the copper catalyst can be toxic to living cells.
Staudinger LigationAzide + Phosphine~10⁻³ - 10⁻²One of the first bioorthogonal reactions, but slow kinetics limit its application.

Experimental Protocols

The following protocols provide a framework for labeling biomolecules with this compound and quantifying the labeling efficiency. These protocols are adaptable for various biomolecules, including antibodies and other proteins.

Protocol 1: Labeling an Antibody with this compound

This protocol describes the initial step of attaching the DBCO moiety of the this compound linker to a primary amine-containing biomolecule, such as an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Spin desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine- and azide-free buffer like PBS.

  • Linker Activation:

    • Prepare fresh solutions of EDC and NHS in reaction buffer.

    • For a more controlled reaction, pre-activate the this compound by mixing it with EDC and NHS at a 1:1.5:1.5 molar ratio in the reaction buffer.

    • Incubate at room temperature for 15-30 minutes to generate the NHS-activated linker.

  • Labeling Reaction:

    • Add the activated linker solution to the antibody solution. The molar excess of the linker over the antibody will determine the degree of labeling (DOL) and should be optimized for each specific application.

    • Keep the final DMSO concentration below 20% to avoid protein denaturation.[3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the unreacted linker and byproducts using a spin desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.

    • The purified DBCO-labeled antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Quantification of DBCO Labeling Efficiency (Degree of Labeling)

The Degree of Labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectroscopy.

Procedure:

  • Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A280) for protein concentration and at ~309 nm (A309) for DBCO concentration using a spectrophotometer.[4][5]

  • Calculate the protein concentration using the following formula, which corrects for the DBCO absorbance at 280 nm:

    • Protein Concentration (M) = [A280 - (A309 × Correction Factor)] / ε_protein

    • Where ε_protein is the molar extinction coefficient of the antibody at 280 nm and the Correction Factor is the ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm.

  • Calculate the DOL using the following formula:[5]

    • DOL = (A309 × ε_protein) / ([A280 - (A309 × Correction Factor)] × ε_DBCO)

    • Where ε_DBCO is the molar extinction coefficient of the DBCO reagent at its absorbance maximum (~309 nm).

Protocol 3: Tetrazine-TCO Ligation and Detection

This protocol describes the bioorthogonal reaction between the methyltetrazine-labeled biomolecule and a TCO-functionalized probe (e.g., a fluorescent dye).

Materials:

  • Purified, methyltetrazine-labeled antibody

  • TCO-functionalized fluorescent probe

  • PBS or other suitable reaction buffer

Procedure:

  • Reaction Setup: Mix the methyltetrazine-labeled antibody with the TCO-functionalized fluorescent probe in PBS. A molar excess of the fluorescent probe is often used to ensure complete labeling of the antibody.

  • Incubation: Incubate the reaction mixture at room temperature. Due to the fast kinetics of the iEDDA reaction, the labeling is often complete within minutes to a few hours.

  • Analysis: The efficiency of the ligation can be analyzed by various methods, including:

    • SDS-PAGE with fluorescence imaging: To visualize the fluorescently labeled antibody.

    • Mass Spectrometry: To confirm the mass shift corresponding to the addition of the fluorescent probe.

    • Flow Cytometry: If labeling cells, to quantify the fluorescence signal on a per-cell basis.

Mandatory Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_0 Step 1: Antibody Labeling cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Analysis Antibody Antibody Labeled_Antibody DBCO-Labeled Antibody Antibody->Labeled_Antibody EDC/NHS MeTz-PEG4-DBCO MeTz-PEG4-DBCO MeTz-PEG4-DBCO->Labeled_Antibody Final_Conjugate Fluorescently Labeled Antibody-Conjugate Labeled_Antibody->Final_Conjugate iEDDA Reaction TCO_Probe TCO-Fluorescent Probe TCO_Probe->Final_Conjugate Analysis SDS-PAGE Mass Spec Flow Cytometry Final_Conjugate->Analysis

Caption: Experimental workflow for labeling and detecting an antibody using this compound.

EGFR_Signaling_Pathway cluster_labeling Bioorthogonal Labeling Target EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR EGFR (P) EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Leads to

Caption: Simplified EGFR signaling pathway, a common target for bioorthogonal labeling studies.

References

Safety Operating Guide

Proper Disposal of Methyltetrazine-PEG4-DBCO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical aspect of scientific research. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methyltetrazine-PEG4-DBCO, a bifunctional linker commonly utilized in bioconjugation and click chemistry. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves to prevent skin and eye contact.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2] This ensures that the compound is managed in a manner that is both safe and compliant with environmental regulations.

  • Waste Segregation and Collection :

    • Solid Waste : Unused or expired solid this compound should be collected in a clearly labeled, sealed container.[2] The container must be compatible with the chemical and prominently marked with its full chemical name.

    • Liquid Waste (Solutions) : If the compound is dissolved in a solvent (e.g., DMSO, DMF), it should be collected in a designated, labeled container for non-aqueous chemical waste.[2] Do not mix with aqueous waste streams or other incompatible chemicals.[2]

    • Contaminated Labware : All disposable materials that have come into direct contact with this compound, such as pipette tips, weighing paper, and gloves, must be disposed of in a designated solid chemical waste container.[2]

  • Storage Pending Disposal :

    • Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.[2]

    • Ensure the storage area is secure and away from incompatible materials to prevent any potential reactions.[1]

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the collected waste.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and similar compounds is provided below.

PropertyValueSource
Chemical FormulaC36H38N6O6[3]
Molecular Weight650.7[3][4]
Purity≥98%[3]
Storage Condition-20°C[4]
SolubilityDMSO, DMF, DCM[4][5]

Disposal Workflow

A Start: Unused or Contaminated this compound B Solid Waste? A->B C Collect in Labeled, Sealed Solid Chemical Waste Container B->C Yes D Liquid Waste? B->D No H Store Waste in Designated Chemical Waste Storage Area C->H E Collect in Labeled, Sealed Non-Aqueous Liquid Waste Container D->E Yes F Contaminated Labware? D->F No E->H G Dispose of in Designated Solid Chemical Waste Container F->G Yes F->H No G->H I Contact EHS or Licensed Waste Disposal Contractor H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

It is important to note that while this guide provides a general framework for the disposal of this compound, researchers should always consult their institution's specific safety protocols and the relevant Safety Data Sheets (SDS) for the most accurate and up-to-date information. In the absence of a specific SDS for this compound, the SDS for structurally similar compounds can provide valuable guidance.[1] The principle of treating it as chemical waste and arranging for its disposal through a professional service remains the cornerstone of safe and compliant laboratory practice.

References

Personal protective equipment for handling Methyltetrazine-PEG4-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Methyltetrazine-PEG4-DBCO must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE to be used at all stages of handling, from preparation to disposal.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear tight-sealing safety goggles or a face shield to protect against potential splashes.[1][2][3]
Hand Protection Wear suitable, chemical-resistant gloves.[1][2][3][4] Nitrile or neoprene gloves are preferred.[5] Always inspect gloves for integrity before use and replace them regularly.[4]
Skin and Body Protection A lab coat or a disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, should be worn.[1][5] For maximum protection, coveralls that offer head-to-toe protection can be used.[6] Closed-toe shoes are required.[2]
Respiratory Protection In cases of insufficient ventilation or when handling the compound as a powder where dust formation is possible, use a respirator approved under appropriate government standards.[1][7] A surgical mask is not a substitute for a respirator.[6]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to prevent contamination and ensure experimental accuracy and personal safety. Always work in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Preparation :

    • Before handling, ensure all necessary PPE is correctly worn.

    • Prepare the work area by covering surfaces with absorbent, disposable bench paper.

    • Allow the compound, which is typically stored at -20°C, to equilibrate to room temperature before opening to prevent condensation.[9]

  • Weighing and Dissolving :

    • If handling the solid form, weigh the required amount in a fume hood to avoid inhalation of any dust.

    • This compound is soluble in common organic solvents like DMSO, DMF, DCM, and Chloroform.[9][10] Prepare solutions within the fume hood.

  • Reaction Setup :

    • When setting up reactions, ensure all transfers of the compound and its solutions are performed carefully to avoid splashes and spills.

    • This compound is used in copper-free click chemistry reactions.[9][11]

  • Post-Reaction Quenching and Workup :

    • Follow established laboratory procedures for quenching the reaction and subsequent purification steps.

    • Handle all waste generated during this process as chemical waste.

Disposal Plan

The primary method for the disposal of this compound and any contaminated materials is through a licensed chemical waste disposal service.[8]

  • Waste Segregation :

    • Solid Waste : Collect unused or expired solid compounds in a clearly labeled, sealed container.[8] Also, dispose of contaminated items like pipette tips, tubes, and weighing paper in a designated solid chemical waste container.[8]

    • Liquid Waste : Collect solutions containing the compound in a labeled, sealed, and chemically compatible container.

  • Storage :

    • Store waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[8]

    • While polyethylene (B3416737) glycol (PEG) itself is considered readily biodegradable, the entire compound should be treated as chemical waste to prevent environmental release.[8]

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start don_ppe Don Appropriate PPE prep_start->don_ppe prep_area Prepare Work Area don_ppe->prep_area equilibrate Equilibrate Compound prep_area->equilibrate weigh Weigh Compound in Fume Hood equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction workup Quench and Workup reaction->workup segregate Segregate Waste workup->segregate store Store Waste segregate->store dispose Arrange Professional Disposal store->dispose end_process Process Complete dispose->end_process End

Caption: Workflow for safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.